Trabedersen
Beschreibung
Eigenschaften
Key on ui mechanism of action |
AP 12009 is an antisense oligodeoxynucleotide that specifically inhibits TGF-beta2. TGF-beta overexpression is a hallmark of various malignant tumors. This is due to the pivotal role of TGF-beta as it regulates key mechanisms of tumor development, namely immunosuppression, metastasis, angiogenesis, and proliferation. |
|---|---|
Molekularformel |
C177H226N60O94P17S17+ |
Molekulargewicht |
5770 g/mol |
IUPAC-Name |
1-[5-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione;[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxo-sulfanylphosphanium |
InChI |
InChI=1S/C137H175N46O73P13S13.C40H50N14O21P4S4/c1-54-27-173(132(198)164-117(54)186)91-13-60(185)75(231-91)34-217-257(204,270)247-64-17-95(174-28-55(2)118(187)165-133(174)199)234-78(64)37-222-262(209,275)249-66-19-97(176-30-57(4)120(189)167-135(176)201)236-80(66)39-223-267(214,280)253-70-23-101(180-50-151-106-111(142)147-48-149-113(106)180)240-84(70)43-227-263(210,276)250-67-20-98(177-31-58(5)121(190)168-136(177)202)235-79(67)38-221-259(206,272)245-62-15-93(171-11-8-89(139)156-130(171)196)232-76(62)35-219-261(208,274)248-65-18-96(175-29-56(3)119(188)166-134(175)200)238-82(65)41-225-268(215,281)255-73-26-104(183-53-154-109-116(183)160-128(145)163-125(109)194)242-86(73)45-228-264(211,277)251-68-21-99(178-32-59(6)122(191)169-137(178)203)237-81(68)40-224-266(213,279)252-69-22-100(179-49-150-105-110(141)146-47-148-112(105)179)239-83(69)42-226-260(207,273)246-63-16-94(172-12-9-90(140)157-131(172)197)233-77(63)36-220-265(212,278)254-72-25-103(182-52-153-108-115(182)159-127(144)162-124(108)193)243-87(72)46-229-269(216,282)256-71-24-102(181-51-152-107-114(181)158-126(143)161-123(107)192)241-85(71)44-218-258(205,271)244-61-14-92(230-74(61)33-184)170-10-7-88(138)155-129(170)195;1-16-7-51(39(59)49-35(16)56)27-4-19(23(70-27)9-65-76(61)80)73-78(63,82)68-12-25-21(6-29(72-25)54-15-46-31-34(54)47-38(42)48-37(31)58)75-79(64,83)67-11-24-20(5-28(71-24)52-8-17(2)36(57)50-40(52)60)74-77(62,81)66-10-22-18(55)3-26(69-22)53-14-45-30-32(41)43-13-44-33(30)53/h7-12,27-32,47-53,60-87,91-104,184-185H,13-26,33-46H2,1-6H3,(H,204,270)(H,205,271)(H,206,272)(H,207,273)(H,208,274)(H,209,275)(H,210,276)(H,211,277)(H,212,278)(H,213,279)(H,214,280)(H,215,281)(H,216,282)(H2,138,155,195)(H2,139,156,196)(H2,140,157,197)(H2,141,146,148)(H2,142,147,149)(H,164,186,198)(H,165,187,199)(H,166,188,200)(H,167,189,201)(H,168,190,202)(H,169,191,203)(H3,143,158,161,192)(H3,144,159,162,193)(H3,145,160,163,194);7-8,13-15,18-29,55H,3-6,9-12H2,1-2H3,(H10-,41,42,43,44,47,48,49,50,56,57,58,59,60,61,62,63,64,80,81,82,83)/p+1 |
InChI-Schlüssel |
HSWLVDBGZCETRH-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)O.CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[P+](=O)S)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C4N=C(NC5=O)N)OP(=S)(O)OCC6C(CC(O6)N7C=C(C(=O)NC7=O)C)OP(=S)(O)OCC8C(CC(O8)N9C=NC1=C(N=CN=C19)N)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Trabedersen's Targeted Inhibition of the TGF-β2 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transforming growth factor-beta 2 (TGF-β2) is a pleiotropic cytokine that plays a pivotal role in tumor progression by promoting immunosuppression, metastasis, angiogenesis, and cell proliferation. In a multitude of aggressive cancers, including high-grade gliomas, pancreatic cancer, and malignant melanoma, the overexpression of TGF-β2 is a common hallmark and is often correlated with a poor prognosis. Trabedersen (AP 12009) is a synthetic antisense phosphorothioate oligodeoxynucleotide designed to specifically target and inhibit the biosynthesis of human TGF-β2. By binding to the mRNA of TGF-β2, this compound prevents its translation into protein, thereby reducing the levels of this potent immunosuppressive cytokine. This targeted approach aims to reverse the tumor's defense mechanisms and inhibit its growth and metastatic potential. This technical guide provides an in-depth overview of the TGF-β2 inhibition pathway by this compound, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the core mechanisms of action.
Mechanism of Action: The TGF-β2 Signaling Pathway and its Inhibition by this compound
The Transforming Growth Factor-β (TGF-β) signaling cascade is a crucial regulatory network in cellular processes. In the context of cancer, the aberrant overexpression of the TGF-β2 isoform creates an immunosuppressive tumor microenvironment, fostering tumor growth and metastasis.
The Canonical TGF-β2 Signaling Pathway:
-
Ligand Binding: The latent TGF-β2 is activated and binds to the TGF-β type II receptor (TβRII).
-
Receptor Complex Formation: This binding recruits and phosphorylates the TGF-β type I receptor (TβRI), forming an active receptor complex.
-
SMAD Phosphorylation: The activated TβRI kinase phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.
-
SMAD Complex Formation: The phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4.
-
Nuclear Translocation and Gene Regulation: This SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in immunosuppression, angiogenesis, and metastasis.
This compound's Intervention:
This compound is an antisense oligonucleotide that specifically targets the messenger RNA (mRNA) of TGF-β2. Its mechanism of action is as follows:
-
mRNA Binding: this compound, being complementary to a specific sequence of the TGF-β2 mRNA, binds to it.
-
Translation Inhibition: This binding event prevents the ribosome from translating the mRNA into the TGF-β2 protein.
-
Reduction of TGF-β2 Levels: The consequence is a significant reduction in the synthesis and secretion of TGF-β2, leading to a decrease in its concentration within the tumor microenvironment.
-
Restoration of Immune Surveillance: By lowering TGF-β2 levels, this compound helps to reverse the immunosuppressive environment, allowing for the activation of cytotoxic T lymphocytes and natural killer cells to recognize and attack tumor cells.
Quantitative Data Summary
The efficacy and safety of this compound have been evaluated in several preclinical and clinical studies across different cancer types. The following tables summarize the key quantitative findings.
Table 1: Preclinical Efficacy of this compound
| Cancer Type | Model | Key Findings | Reference |
| Pancreatic Cancer | Human pancreatic cancer cell lines (Hup-T3, Hup-T4, PA-TU 8902) | Significantly reduced TGF-β2 secretion; Inhibited cell proliferation by up to 76% in a dose-dependent manner; Completely blocked cell migration. | |
| Pancreatic Cancer | Orthotopic mouse model of metastatic pancreatic cancer | Intraperitoneal treatment significantly reduced tumor growth, lymph node metastasis, and angiogenesis. | |
| Malignant Mesothelioma | In vitro and in vivo models | Reduced TGF-β2 mRNA levels and protein secretion; Specifically inhibited MM cell proliferation; Reduced tumor growth in vivo. | |
| Triple-Negative Breast Cancer | Humanized mouse model | Accelerated tumor growth inhibition; Downregulated peripheral Foxp3+ regulatory T cells; Elevated serum levels of human IFN-γ and reduced levels of human IL-10 and TGF-β2. |
Table 2: Clinical Efficacy of this compound in High-Grade Glioma (Phase IIb Study)
| Patient Group | Treatment Arm | 14-Month Tumor Control Rate | 2-Year Survival Rate | Median Overall Survival | Reference |
| Anaplastic Astrocytoma (AA) | 10 µM this compound | Significantly higher vs. chemotherapy (p=0.0032) | Trend for superiority vs. chemotherapy (p=0.10) |
The Role of Transforming Growth Factor-Beta 2 (TGF-β2) in Melanoma Progression: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Executive Summary
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine with a paradoxical role in cancer, acting as a tumor suppressor in early stages and a potent tumor promoter in advanced disease.[1] In melanoma, the TGF-β2 isoform has emerged as a critical driver of progression, correlating strongly with tumor invasion depth, metastatic potential, and poor patient prognosis.[2][3][4] This document provides a comprehensive technical overview of the molecular mechanisms by which TGF-β2 influences melanoma. It details the core signaling pathways, its multifaceted roles in metastasis, angiogenesis, and immune evasion, and presents key quantitative data and experimental protocols relevant to its study. This guide is intended to serve as a resource for researchers and clinicians working to understand and therapeutically target the TGF-β2 axis in melanoma.
The Dual Role of TGF-β2 in Melanoma
In normal melanocytes and early-stage melanoma, TGF-β signaling typically exerts a tumor-suppressive effect by inhibiting cell proliferation and inducing apoptosis.[1][5] This is achieved by upregulating cyclin-dependent kinase (CDK) inhibitors (e.g., p15, p21) and repressing pro-proliferative factors like c-MYC and ID family members.[1][5]
However, as melanoma progresses, tumor cells often develop resistance to these cytostatic effects.[6] Concurrently, melanoma cells increase their own production of TGF-β, particularly TGF-β2, which then acts in an autocrine and paracrine manner to promote malignancy.[5][6] This switch from a tumor suppressor to a promoter is a pivotal event in melanoma progression, where TGF-β2 begins to drive invasion, angiogenesis, immune suppression, and ultimately, metastasis.[5][7] High plasma levels of TGF-β2 are observed in patients with advanced-stage melanoma.[4][8]
References
- 1. The Dual Role of TGFβ in Human Cancer: From Tumor Suppression to Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of transforming growth factor-beta 2 in malignant melanoma correlates with the depth of tumor invasion. Implications for tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Insights into the Transforming Growth Factor-β Signaling Pathway in Cutaneous Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of TGF-β in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Progression of melanoma is suppressed by targeting all transforming growth factor-β isoforms with an Fc chimeric receptor - PMC [pmc.ncbi.nlm.nih.gov]
Trabedersen: A Technical Guide to a TGF-β2-Targeted Antisense Oligonucleotide for Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Trabedersen (also known as AP 12009 and OT-101) is a synthetic, 18-mer phosphorothioate antisense oligodeoxynucleotide designed as a targeted therapeutic for various cancers.[1][2] It specifically inhibits the biosynthesis of Transforming Growth Factor-beta 2 (TGF-β2), a cytokine frequently overexpressed in advanced tumors such as high-grade glioma, pancreatic cancer, and malignant melanoma.[3][4] TGF-β2 plays a pivotal role in promoting carcinogenesis by fostering an immunosuppressive tumor microenvironment, stimulating metastasis, angiogenesis, and proliferation.[1][3] By binding to the mRNA of human TGF-β2, this compound prevents its translation into protein, thereby reducing TGF-β2 levels and counteracting its pro-tumoral effects.[1][5] This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical efficacy, clinical trial outcomes, and the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound functions at the genetic level as an antisense oligonucleotide. It is engineered to be complementary to a specific sequence of the messenger RNA (mRNA) that codes for human TGF-β2.[1] This sequence-specific binding initiates the degradation of the target mRNA, effectively silencing the gene and preventing the synthesis of the TGF-β2 protein.[2]
The therapeutic rationale is based on the dual role of TGF-β in cancer. In normal cells and early-stage malignancies, TGF-β acts as a tumor suppressor by inhibiting cell cycle progression and inducing apoptosis.[6][7] However, in advanced cancers, tumor cells often become resistant to these cytostatic effects. Instead, the elevated levels of TGF-β2 promote tumor progression through several key mechanisms:[3][5]
-
Immunosuppression: TGF-β2 is a potent inhibitor of the host's anti-tumor immune response, suppressing the activity of natural killer (NK) cells and cytotoxic T lymphocytes.[8]
-
Metastasis and Invasion: It induces the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasiveness.[1]
-
Angiogenesis: It stimulates the formation of new blood vessels to supply the growing tumor.[1]
-
Proliferation: It can directly stimulate the proliferation of cancer cells in later stages.[1]
By specifically reducing TGF-β2 production, this compound aims to reverse these effects, thereby inhibiting tumor growth, preventing metastasis, and restoring the body's ability to mount an effective anti-tumor immune response.[1][5]
The TGF-β2 Signaling Pathway
This compound's therapeutic effect is rooted in its ability to disrupt the TGF-β signaling cascade. The pathway is initiated when the active TGF-β2 ligand binds to its receptors on the cell surface.
Quantitative Preclinical and Clinical Data
This compound has been evaluated in both preclinical models and multiple clinical trials, demonstrating antitumor activity and a manageable safety profile.
Preclinical Efficacy Data
In vitro and in vivo studies have established the foundational efficacy of this compound.
| Parameter | Cell Line/Model | Result | Citation |
| TGF-β2 Secretion | Human Pancreatic Cancer Cell Lines | IC50 in the low micromolar (µM) range | [5] |
| Cell Proliferation | Human Pancreatic Cancer Cell Lines | Clear inhibition observed | [5] |
| Cell Migration | Human Pancreatic Cancer Cell Lines | Complete blockade of migration | [5] |
| Immunosuppression | Pancreatic cells + LAK cells | Reversed TGF-β2-mediated immunosuppression, increasing cytotoxicity | [5] |
| Tumor Growth | Orthotopic Pancreatic Cancer Mouse Model | Significant reduction in primary tumor growth | [5] |
| Metastasis | Orthotopic Pancreatic Cancer Mouse Model | Significant reduction in lymph node metastasis | [5] |
Clinical Trial Efficacy: High-Grade Glioma (Phase IIb - NCT00431561)
This randomized, active-controlled study compared intratumorally delivered this compound with standard chemotherapy in patients with recurrent/refractory anaplastic astrocytoma (AA) and glioblastoma multiforme (GBM).[9][10]
| Parameter (Anaplastic Astrocytoma Subgroup) | 10 µM this compound | Standard Chemotherapy | p-value | Citation |
| 14-Month Tumor Control Rate | 23% | 7% | 0.0032 | [9][11] |
| 2-Year Survival Rate | Trend for superiority | - | 0.10 | [9][11] |
| Median Overall Survival (months) | 39.1 | 21.7 | Not Sig. | [9][11] |
| Parameter (Glioblastoma Subgroup, ≤55 years, KPS >80%) | 10 µM this compound | Standard Chemotherapy | Result Description | Citation |
| 2 and 3-Year Survival | - | - | 3-fold survival benefit compared to chemotherapy | [9][11] |
Clinical Trial Efficacy: Pancreatic Cancer & Melanoma (Phase I/II - NCT00844064)
This dose-escalation study evaluated intravenous this compound in patients with advanced solid tumors.[4][6]
| Indication / Cohort | N | Treatment Details | Median Overall Survival (mOS) | 95% Confidence Interval | Citation |
| Pancreatic Cancer (2nd Line) | 9 | 140 mg/m²/day (4 days on, 10 days off) | 13.4 months | 2.2, 39.7 | [12] |
| Pancreatic Cancer (2nd Line) | 11 | ~167 mg/m²/day (4 days on, 10 days off) | 9.93 months | - | [3] |
| Malignant Melanoma (Last Cohort) | 14 | 140 mg/m²/day | 9.3 months | 6.5, 12.2 | [12] |
| Malignant Melanoma (All Patients) | 19 | Various doses | 11.4 months | 7.5, 13.9 | [13] |
Experimental Protocols & Methodologies
The following sections detail the methodologies for key experiments cited in the evaluation of this compound.
Quantification of TGF-β2 Protein Levels (ELISA)
An enzyme-linked immunosorbent assay (ELISA) is used to quantify TGF-β2 concentrations in biological samples like cell culture supernatants or patient plasma.[14]
Methodology:
-
Sample Preparation: Since TGF-β2 is often in a latent, inactive form, samples must be activated. This is typically achieved by acidification (e.g., adding 1N HCl for 15 minutes) followed by neutralization.[7]
-
Plate Coating: A 96-well microplate is pre-coated with a monoclonal antibody specific for human TGF-β2.
-
Incubation: Activated samples, standards of known TGF-β2 concentration, and controls are added to the wells and incubated (e.g., 2 hours at room temperature) to allow the TGF-β2 to bind to the immobilized antibody.
-
Detection: After washing, a biotin-conjugated polyclonal antibody specific for TGF-β2 is added. Following another incubation and wash, an avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin.[15]
-
Substrate Reaction: A substrate solution (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product.[15]
-
Quantification: The reaction is stopped with an acid solution (e.g., 2N H₂SO₄), and the optical density is measured at 450 nm using a microplate reader. The concentration of TGF-β2 in the samples is determined by comparing their absorbance to the standard curve.
In Vitro Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Tumor cells (e.g., human pancreatic cancer lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[16]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a control oligonucleotide.
-
Incubation: Cells are incubated for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[17]
-
Viability Measurement: Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®. This reagent measures ATP levels, which correlate with the number of metabolically active, viable cells.[18]
-
Data Analysis: Luminescence is read on a plate reader. The results are used to calculate the percentage of proliferation inhibition and to determine the IC50 value (the concentration of this compound that inhibits proliferation by 50%).
In Vitro Cell Migration Assay (Transwell/Boyden Chamber)
This assay evaluates the impact of this compound on the migratory capacity of cancer cells.[19]
Methodology:
-
Cell Preparation: Cancer cells are serum-starved for ~24 hours to increase their sensitivity to chemoattractants.[20]
-
Chamber Setup: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed into a 24-well plate. The lower chamber is filled with medium containing a chemoattractant (e.g., 10% FBS), while the upper chamber (the insert) receives the serum-starved cells suspended in serum-free medium, along with this compound or a control.[21]
-
Incubation: The plate is incubated (e.g., for 24 hours) to allow cells to migrate through the membrane toward the chemoattractant.
-
Cell Removal: Non-migratory cells on the upper surface of the membrane are removed with a cotton swab.
-
Staining & Quantification: Cells that have migrated to the underside of the membrane are fixed and stained (e.g., with crystal violet). The number of migrated cells is then quantified by counting under a microscope.[20]
In Vivo Orthotopic Pancreatic Cancer Xenograft Model
This protocol establishes a clinically relevant animal model to test the efficacy of this compound in vivo.[5]
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.[5]
-
Tumor Implantation: A suspension of human pancreatic cancer cells is surgically injected directly into the pancreas of the anesthetized mouse.[22]
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered systemically (e.g., via intraperitoneal injection) according to a defined dose and schedule.[5]
-
Monitoring: Tumor growth is monitored over time, often using non-invasive imaging techniques like high-resolution ultrasound.
-
Endpoint Analysis: At the end of the study, mice are euthanized. The primary tumor is excised and weighed. Lymph nodes and other organs are harvested to assess metastasis. Tissues can be further analyzed for biomarkers, such as TGF-β2 levels and markers of angiogenesis.
Conclusion and Future Directions
This compound represents a promising, targeted therapeutic strategy that directly addresses a key driver of malignancy in several aggressive cancers. By specifically inhibiting TGF-β2, it has demonstrated the ability to reduce tumor growth, block metastasis, and potentially restore anti-tumor immunity in both preclinical and clinical settings. The quantitative data from Phase I/II and IIb trials show encouraging survival benefits in patient subgroups with high-grade glioma, pancreatic cancer, and malignant melanoma.
Future development will likely focus on optimizing patient selection through biomarker identification (i.e., TGF-β2 expression levels), exploring combination therapies where this compound can act as an immune-priming agent to enhance the efficacy of checkpoint inhibitors or conventional chemotherapy, and confirming the promising results in larger, pivotal Phase III trials. The detailed methodologies provided herein serve as a technical foundation for researchers continuing to explore the potential of TGF-β2 inhibition as a cornerstone of modern cancer therapy.
References
- 1. oncotelic.com [oncotelic.com]
- 2. Antisense Oligonucleotides for Rapid Translation of Gene Therapy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Impact of targeting transforming growth factor β-2 with antisense OT-101 on the cytokine and chemokine profile in patients with advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. This compound, a TGFbeta2-specific antisense oligonucleotide for the treatment of malignant gliomas and other tumors overexpressing TGFbeta2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study – ScienceOpen [scienceopen.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. bosterbio.com [bosterbio.com]
- 14. ELISA for quantification of transforming growth factor beta (TGF-β) in human serum or plasma. [protocols.io]
- 15. mybiosource.com [mybiosource.com]
- 16. Cell Proliferation Assay | Kyinno Bio [kyinno.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 19. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. olivelab.org [olivelab.org]
Trabedersen's Effect on the Tumor Microenvironment: A Technical Guide
Abstract
Trabedersen (also known as OT-101 and AP 12009) is a synthetic 18-mer phosphorothioate antisense oligodeoxynucleotide designed to specifically target and inhibit the translation of human transforming growth factor-beta 2 (TGF-β2) mRNA. Overexpressed in numerous aggressive cancers, including high-grade glioma and pancreatic cancer, TGF-β2 is a pivotal cytokine that orchestrates a profoundly protumorigenic and immunosuppressive tumor microenvironment (TME). It facilitates tumor progression by promoting angiogenesis, invasion, and metastasis while simultaneously suppressing anti-tumor immune responses. This technical guide provides an in-depth analysis of this compound's mechanism of action, its multifaceted effects on the TME, and a summary of key preclinical and clinical data. Detailed experimental protocols and signaling pathway diagrams are included to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of targeting TGF-β2.
The Role of TGF-β2 in the Tumor Microenvironment
The TME is a complex and dynamic ecosystem comprising cancer cells, stromal cells (like cancer-associated fibroblasts or CAFs), endothelial cells, immune cells, and non-cellular components such as the extracellular matrix (ECM) and various signaling molecules. Within this intricate network, TGF-β plays a dual role. In the early stages of tumorigenesis, it can act as a tumor suppressor by inhibiting cell proliferation. However, in advanced cancers, its function switches to that of a potent tumor promoter.
TGF-β2, a key isoform, drives malignancy through several mechanisms:
-
Immunosuppression : It is a master regulator of immune evasion. TGF-β2 suppresses the function of virtually all major immune cell types, including CD8+ cytotoxic T lymphocytes, CD4+ helper T cells, and Natural Killer (NK) cells, thereby creating an immune-tolerant TME.
-
Angiogenesis : It stimulates the formation of new blood vessels, a process essential for tumor growth and sustenance. Elevated TGF-β levels in the TME are correlated with increased vascular density and a worse prognosis.
-
Metastasis and Invasion : TGF-β2 induces the epithelial-to-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties, facilitating their spread to distant organs.
-
Extracellular Matrix (ECM) Remodeling : It promotes the deposition of ECM components and the differentiation of fibroblasts into myofibroblasts, contributing to a dense, fibrotic stroma that can act as a physical barrier to immune cells and therapeutics.
This compound: Mechanism of Action
This compound is a targeted therapy designed to counteract the protumorigenic effects of TGF-β2. As an antisense oligodeoxynucleotide, its sequence is complementary to the mRNA of the human TGF-β2 gene. Upon entering a cell, this compound binds to its target TGF-β2 mRNA, forming a duplex that is subsequently degraded by the enzyme RNase H. This prevents the mRNA from being translated into the TGF-β2 protein, leading to a specific and potent reduction in TGF-β2 production.
The TGF-β/SMAD Signaling Pathway
The canonical signaling pathway for TGF-β involves a series of phosphorylation events. This compound's action of depleting the TGF-β2 ligand preempts the initiation of this cascade.
This compound's Impact on TME Components and Processes
By reducing TGF-β2 levels, this compound fundamentally remodels the TME from a state that is pro-tumorigenic and immune-suppressive to one that is anti-tumorigenic and immune-permissive.
Reversal of Immunosuppression
The most critical effect of this compound is the restoration of anti-tumor immunity. Preclinical studies have shown that this compound reverses TGF-β2-mediated immunosuppression, leading to significantly increased cytotoxicity of immune effector cells against cancer cells.
In Vivo Antitumor Activity of Trabedersen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo antitumor activity of Trabedersen (AP 12009), a specific antisense oligonucleotide targeting Transforming Growth Factor-beta 2 (TGF-β2). This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a synthetic 18-mer phosphorothioate oligodeoxynucleotide designed to be complementary to the messenger RNA (mRNA) of human TGF-β2.[1] By binding to the TGF-β2 mRNA, this compound inhibits its translation into protein, thereby reducing the levels of TGF-β2.[2] Overexpression of TGF-β2 is a hallmark of several aggressive cancers and is implicated in promoting tumor growth, metastasis, angiogenesis, and immunosuppression.[3][4] this compound's targeted action aims to reverse these effects and restore anti-tumor immune responses.[3][5]
Quantitative In Vivo Efficacy Data
The following tables summarize the quantitative data from key in vivo studies demonstrating the antitumor activity of this compound across different cancer types.
Table 1: this compound in High-Grade Glioma (Clinical Data)
| Parameter | This compound (10 µM) | Standard Chemotherapy | p-value |
| Median Overall Survival (Anaplastic Astrocytoma) | 39.1 months | 21.7 months | Not Significant |
| 2-Year Survival Rate (Anaplastic Astrocytoma) | Trend for superiority | - | p = 0.10 |
| 14-Month Tumor Control Rate (Anaplastic Astrocytoma) | Significant benefit | - | p = 0.0032 |
Data from a randomized, active-controlled phase IIb study in patients with recurrent or refractory high-grade glioma.[2]
Table 2: this compound in Pancreatic Cancer (Preclinical Data)
| Animal Model | Treatment Group | Outcome Measure | Result |
| Orthotopic Xenograft Mouse Model | This compound (i.p.) | Primary Tumor Growth | Significantly reduced |
| Lymph Node Metastasis | Significantly reduced | ||
| Angiogenesis | Significantly reduced |
Data from a study using an orthotopic xenograft mouse model of human metastatic pancreatic cancer.[6]
Table 3: this compound in Malignant Melanoma (Clinical Data)
| Patient Population | Treatment | Median Overall Survival |
| Advanced Malignant Melanoma (2nd to 4th-line therapy) | This compound (140 mg/m²/d) | 9.3 months (n=14) |
Data from a phase I/II clinical study in patients with advanced solid tumors.[1]
Detailed Experimental Protocols
Pancreatic Cancer Orthotopic Xenograft Mouse Model
This protocol describes the establishment of an orthotopic pancreatic cancer model to evaluate the efficacy of this compound.
-
Cell Culture: Human pancreatic cancer cells (e.g., PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.
-
Cell Preparation: On the day of injection, cancer cells are harvested, washed with PBS, and resuspended in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^6 cells in 50 µL.
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., ketamine/xylazine).
-
Make a small incision in the left upper abdominal quadrant to expose the spleen and the tail of the pancreas.
-
Carefully inject the cell suspension into the pancreatic tail using a 27-gauge needle.
-
Suture the abdominal wall and skin.
-
-
This compound Administration:
-
Treatment is initiated once tumors are established (e.g., 7-14 days post-implantation).
-
This compound is administered via intraperitoneal (i.p.) injection at a specified dose and schedule.
-
-
Efficacy Assessment:
-
Tumor growth is monitored using methods like bioluminescence imaging (for luciferase-expressing cells) or caliper measurements at regular intervals.
-
At the end of the study, mice are euthanized, and primary tumors, lymph nodes, and other organs are collected for histological analysis to assess tumor growth, metastasis, and angiogenesis.
-
Intracranial Glioma Xenograft Model
This protocol outlines the procedure for establishing an intracranial glioma model to assess this compound's efficacy.
-
Cell Culture: Human glioblastoma cells (e.g., U87MG) are cultured in appropriate media.
-
Animal Model: Immunodeficient mice (e.g., athymic nude mice) are used.
-
Stereotactic Intracranial Injection:
-
Anesthetize the mouse and place it in a stereotactic frame.
-
Create a small burr hole in the skull at specific coordinates corresponding to the desired brain region (e.g., striatum).
-
Slowly inject a suspension of glioma cells (e.g., 5 x 10^5 cells in 5 µL of PBS) into the brain parenchyma using a Hamilton syringe.
-
-
This compound Administration:
-
Treatment can be administered via various routes, including intracerebral or intravascular administration. For targeted delivery, convection-enhanced delivery (CED) can be utilized to infuse this compound directly into the tumor.
-
-
Efficacy Assessment:
-
Tumor growth is monitored using non-invasive imaging techniques such as magnetic resonance imaging (MRI) or bioluminescence imaging.
-
Survival is a key endpoint, and the median survival time of treated versus control groups is compared.
-
Histological analysis of the brain is performed at the end of the study to confirm tumor presence and assess treatment effects.
-
Melanoma Metastasis Mouse Model
This protocol details the creation of a melanoma metastasis model to evaluate the impact of this compound.
-
Cell Culture: Human melanoma cells (e.g., A375) are maintained in appropriate culture conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID mice) are used.
-
Induction of Metastasis:
-
Spontaneous Metastasis Model: Melanoma cells are injected subcutaneously into the flank of the mice. The primary tumor is allowed to grow and is then surgically resected. The subsequent development of metastases in distant organs (e.g., lungs, liver) is monitored.
-
Experimental Metastasis Model: Melanoma cells are injected directly into the bloodstream via the tail vein to simulate the metastatic spread.
-
-
This compound Administration:
-
This compound can be administered systemically (e.g., intravenously or intraperitoneally) at a predetermined dose and schedule, starting before or after the induction of metastasis.
-
-
Efficacy Assessment:
-
Metastatic burden in various organs is quantified at the end of the study. This can be done by counting visible metastatic nodules on the organ surface or through histological analysis of tissue sections.
-
Techniques like quantitative PCR for human-specific genes (e.g., Alu sequences) in organ homogenates can also be used to quantify metastatic load.
-
Survival studies are also conducted to assess the overall benefit of the treatment.
-
Signaling Pathways and Experimental Workflows
TGF-β Signaling Pathway and this compound's Point of Intervention
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. In cancer, dysregulation of this pathway, particularly the overexpression of TGF-β2, contributes to tumor progression.
Caption: TGF-β2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for conducting in vivo studies to evaluate the antitumor activity of this compound.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. Final results of a phase I/II study in patients with pancreatic cancer, malignant melanoma, and colorectal carcinoma with this compound. - ASCO [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Growth Factor Signaling Pathways in Pancreatic Cancer: Towards Inhibiting Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. d-nb.info [d-nb.info]
An In-depth Technical Guide on the Initial Clinical Trial Results of Trabedersen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial clinical trial results for Trabedersen, an antisense oligonucleotide designed to inhibit the expression of transforming growth factor-beta 2 (TGF-β2). The data presented herein is collated from early-phase clinical studies in various solid tumors, offering insights into the agent's safety, efficacy, and mechanism of action.
Core Mechanism of Action
This compound is a synthetic antisense oligodeoxynucleotide that specifically targets and binds to the messenger RNA (mRNA) of TGF-β2, a cytokine often overexpressed in advanced tumors.[1] This binding action leads to the degradation of the TGF-β2 mRNA, thereby inhibiting the synthesis of the TGF-β2 protein.[1] The subsequent reduction in TGF-β2 levels is intended to counteract its immunosuppressive effects within the tumor microenvironment and inhibit tumor growth, metastasis, and angiogenesis.[1][2][3]
Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of tumor progression in later stages.[4] this compound specifically targets the TGF-β2 isoform. The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI).[4][5] This activated receptor complex phosphorylates downstream SMAD proteins (SMAD2 and SMAD3), which then form a complex with SMAD4.[4] This SMAD complex translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including cell cycle control, apoptosis, and epithelial-mesenchymal transition (EMT).[4][5]
Figure 1: this compound's Mechanism of Action within the TGF-β2 Signaling Pathway.
Phase I/II Clinical Trial in Advanced Solid Tumors
An open-label, multi-center, dose-escalation Phase I/II study evaluated the safety and efficacy of intravenously administered this compound in patients with advanced pancreatic cancer, malignant melanoma, and colorectal carcinoma.[1][2][6][7]
Experimental Protocol
-
Patient Population: A total of 61 patients were enrolled, including 37 with pancreatic cancer, 19 with malignant melanoma, and 5 with colorectal carcinoma, who had received 2nd to 4th-line therapy.[2][6][7]
-
Dosing and Administration: this compound was administered intravenously. Two treatment schedules were investigated:
-
Primary Objectives: The primary objectives were to determine the MTD and dose-limiting toxicities (DLTs).[1]
-
Secondary Objectives: Secondary objectives included assessing safety, tolerability, pharmacokinetics, and efficacy.[1]
Figure 2: Experimental Workflow for the Phase I/II Solid Tumor Trial.
Quantitative Data Summary
| Indication | Patient Subgroup | Number of Patients (n) | Median Overall Survival (mOS) in Months | 95% Confidence Interval (CI) |
| Pancreatic Cancer | All patients | 37 | 4.9 | 3.2, 7.1 |
| 2nd-line, 140 mg/m²/d | 9 | 13.4 | 2.2, 39.7 | |
| Malignant Melanoma | All patients | 19 | 11.4 | 7.5, 13.9 |
| Last cohort (140 mg/m²/day) | 14 | 9.3 | 6.5, 12.2 | |
| Colorectal Cancer | All patients | 5 | 3.0 | N/A |
Data sourced from ASCO presentations and related publications.[1][6]
Safety and Tolerability: this compound was generally safe and well-tolerated.[2][6] The most common adverse event was non-serious and transient thrombocytopenia.[2][6] Serious adverse events possibly related to the treatment were rare and included gastrointestinal hemorrhage and pyrexia.[1][6] The MTD for the "7 days on, 7 days off" schedule was established at 160 mg/m²/day.[1][6]
Phase IIb Clinical Trial in High-Grade Glioma
A randomized, open-label, active-controlled, dose-finding Phase IIb study was conducted to evaluate the efficacy and safety of this compound in patients with recurrent or refractory high-grade glioma (anaplastic astrocytoma [AA] and glioblastoma multiforme [GBM]).[8][9]
Experimental Protocol
-
Patient Population: 145 patients with recurrent/refractory anaplastic astrocytoma or glioblastoma multiforme were randomized.[8][9]
-
Treatment Arms:
-
Administration: this compound was administered intratumorally via convection-enhanced delivery (CED).[8][10]
-
Primary Endpoint: The primary endpoint was the 6-month tumor control rate.[8]
-
Secondary Endpoints: Secondary endpoints included response at later timepoints, overall survival, and safety.[8][9]
Figure 3: Experimental Workflow for the Phase IIb High-Grade Glioma Trial.
Quantitative Data Summary
| Patient Subgroup | Endpoint | This compound 10 µM | This compound 80 µM | Standard Chemotherapy | p-value |
| Anaplastic Astrocytoma (AA) | 14-Month Tumor Control Rate | Significant Benefit | - | - | 0.0032 (vs. chemo) |
| 2-Year Survival Rate | Trend for Superiority | - | - | 0.10 (vs. chemo) | |
| Median Overall Survival (mOS) | 39.1 months | 35.2 months | 21.7 months | Not Significant | |
| Glioblastoma (GBM) | Response and Survival | Comparable | Comparable | Comparable | - |
| GBM (≤55 years, KPS >80%) | 2 and 3-Year Survival | 3-fold higher | - | - | N/A (Exploratory) |
Data sourced from a publication of the randomized controlled study.[8][9]
Safety and Tolerability: The frequency of drug-related adverse events was lower in the this compound arms compared to standard chemotherapy.[8][9]
-
This compound 10 µM: 27% of patients experienced related adverse events.[8][9]
-
This compound 80 µM: 43% of patients experienced related adverse events.[8][9]
-
Standard Chemotherapy: 64% of patients experienced related adverse events.[8][9]
Conclusion
The initial clinical trials of this compound have demonstrated a manageable safety profile and have shown encouraging signs of efficacy in heavily pre-treated patient populations with advanced solid tumors, particularly pancreatic cancer and high-grade glioma.[6][7][8] The data from these early-phase studies have provided a strong rationale for further clinical development. The distinct mechanism of action, targeting the immunosuppressive tumor microenvironment via TGF-β2 inhibition, positions this compound as a novel therapeutic strategy in oncology. Future research will likely focus on combination therapies and patient selection based on TGF-β2 expression levels.
References
- 1. ANTISENSE PHARMA GmbH Presents this compound Phase I/II Complete Data at American Society of Clinical Oncology - BioSpace [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. asco.org [asco.org]
- 8. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
The Pharmacokinetics of Trabedersen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trabedersen (also known as AP 12009) is a synthetic 18-mer phosphorothioate antisense oligodeoxynucleotide designed to specifically inhibit the expression of transforming growth factor-beta 2 (TGF-β2).[1][2] Overexpression of TGF-β2 is a hallmark of various aggressive cancers, where it plays a pivotal role in promoting tumor growth, metastasis, angiogenesis, and immunosuppression.[2][3] By binding to the mRNA of TGF-β2, this compound blocks its translation into protein, thereby reducing TGF-β2 levels and counteracting its pro-tumorigenic effects.[4] This document provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, summarizing data from key clinical studies, detailing experimental protocols, and visualizing its mechanism of action.
Pharmacokinetic Properties of this compound
The pharmacokinetic profile of this compound has been evaluated in clinical trials involving different patient populations and administration routes, primarily intravenous infusion for systemic cancers and intratumoral administration for brain tumors.
Intravenous Administration
A Phase I/II dose-escalation study (P001) investigated the pharmacokinetics of intravenously administered this compound in patients with advanced solid tumors, including pancreatic cancer, malignant melanoma, and colorectal cancer.[1][3]
Table 1: Summary of Intravenous this compound Pharmacokinetic Parameters
| Parameter | Value | Patient Population | Notes |
| Half-life (t½) | 1.12 to 2.08 hours[2] | Advanced solid tumors (pancreatic cancer, malignant melanoma, colorectal cancer) | Independent of dose.[2] |
| Clearance (CL) | 2.22 to 4.37 L/hm²[2] | Advanced solid tumors (pancreatic cancer, malignant melanoma, colorectal cancer) | Independent of dose.[2] |
| Area Under the Curve (AUC) | Median AUClast: 232 µgh/mL (range: 29.7-834 µg*h/mL)[1] | Advanced solid tumors (pancreatic cancer, malignant melanoma, colorectal cancer) | Pharmacokinetics are dose-proportional.[1] |
| Maximum Concentration (Cmax) | Not explicitly reported in reviewed literature. | - | - |
| Time to Maximum Concentration (Tmax) | Not explicitly reported in reviewed literature. | - | - |
The P001 study evaluated two treatment schedules: a 7-days-on/7-days-off schedule and a 4-days-on/10-days-off schedule, with escalating doses ranging from 40 to 330 mg/m²/day.[1][5] The maximum tolerated dose (MTD) for the 7-day schedule was established at 160 mg/m²/day.[3] Pharmacokinetic analyses demonstrated that the exposure to this compound was within the expected range across all doses, and the concentration-time course was best described by a two-compartment model.[1]
Intratumoral Administration
For the treatment of high-grade glioma, this compound has been administered directly into the tumor using convection-enhanced delivery (CED). This technique allows for bypassing the blood-brain barrier and achieving high local drug concentrations.
In a Phase IIb study (G004), patients with recurrent or refractory anaplastic astrocytoma and glioblastoma multiforme received intratumoral infusions of this compound at concentrations of 10 µM or 80 µM.[6]
Table 2: Dosing for Intratumoral Administration of this compound (G004 Study)
| Parameter | 10 µM Dose Group | 80 µM Dose Group |
| Concentration | 10 µM | 80 µM |
| Total Dose per Cycle | 2.48 mg | 19.81 mg |
| Infusion Schedule | 7 days of continuous infusion followed by 7 days of saline infusion | 7 days of continuous infusion followed by 7 days of saline infusion |
Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC within the tumor tissue or plasma following intratumoral administration are not available in the reviewed literature.
Experimental Protocols
Bioanalytical Method for Quantification in Plasma
A validated bioanalytical method has been developed for the quantification of this compound and its metabolites in human plasma, which is crucial for pharmacokinetic assessments.[7][8]
Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Plasma samples are first treated with a phenol-chloroform mixture to extract the oligonucleotide and its metabolites from the plasma matrix.[7]
-
Solid-Phase Extraction (SPE): The extract is then further purified using SPE to isolate the analytes of interest and remove interfering substances.[7]
-
-
Chromatographic Separation:
-
Detection and Quantification:
-
Tandem Mass Spectrometry (MS/MS): A tandem mass spectrometer is used for the selective and sensitive detection and quantification of this compound and its n-1 to n-5 metabolites.[1][8] This method allows for the independent quantification of the parent drug and its various metabolites in a single assay.[7]
-
Clinical Study Protocols
P001 Phase I/II Study (Intravenous Administration)
-
Study Design: Open-label, multi-center, dose-escalation study.[3][5]
-
Patient Population: 61 patients with advanced pancreatic adenocarcinoma, malignant melanoma, or colorectal cancer.[3]
-
Treatment Schedules:
-
Pharmacokinetic Sampling: Plasma samples were collected during the first two treatment cycles to determine the pharmacokinetic profile of this compound and its metabolites.[1]
G004 Phase IIb Study (Intratumoral Administration)
-
Study Design: Randomized, open-label, active-controlled study.
-
Patient Population: 145 patients with recurrent or refractory high-grade glioma (anaplastic astrocytoma or glioblastoma multiforme).
-
Treatment: Intratumoral administration of this compound (10 µM or 80 µM) via convection-enhanced delivery (CED).
-
Pharmacokinetic Assessment: While a primary objective, specific pharmacokinetic data from this study are not publicly available.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by targeting the TGF-β2 signaling pathway, a key regulator of cancer progression.
Caption: TGF-β2 signaling pathway and the mechanism of action of this compound.
This compound is an antisense oligonucleotide that binds to the messenger RNA (mRNA) of TGF-β2. This binding event prevents the ribosome from translating the mRNA into the TGF-β2 protein. The resulting decrease in TGF-β2 levels disrupts the downstream signaling cascade that would otherwise promote tumor growth, invasion, and immunosuppression.
Caption: Experimental workflow for the bioanalysis of this compound in plasma.
Conclusion
This compound demonstrates a pharmacokinetic profile characterized by rapid clearance and a short half-life following intravenous administration. The exposure to the drug is proportional to the administered dose. For high-grade gliomas, intratumoral delivery via CED offers a promising approach to circumvent the blood-brain barrier and deliver high concentrations of the drug directly to the tumor site, although the specific pharmacokinetic parameters of this route are not yet well-defined in publicly available literature. The mechanism of action, involving the specific inhibition of TGF-β2 mRNA translation, is well-understood and provides a strong rationale for its use in cancers characterized by TGF-β2 overexpression. Further research, particularly on the intratumoral pharmacokinetics and the relationship between drug exposure and clinical outcomes, will be crucial for optimizing the therapeutic use of this compound.
References
- 1. oncotelic.com [oncotelic.com]
- 2. researchgate.net [researchgate.net]
- 3. ANTISENSE PHARMA GmbH Presents this compound Phase I/II Complete Data at American Society of Clinical Oncology - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotelic.com [oncotelic.com]
- 6. Convection-enhanced delivery of immunomodulatory therapy for high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of oligonucleotides by LC-MS/MS: the challenges of quantifying a phosphorothioate oligonucleotide and multiple metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Observations from a decade of oligonucleotide bioanalysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Trabedersen in in vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trabedersen (also known as AP 12009) is a phosphorothioate antisense oligodeoxynucleotide designed to specifically target and inhibit the expression of Transforming Growth Factor-beta 2 (TGF-β2).[1][2][3] TGF-β2 is a cytokine that is often overexpressed in various malignancies, including glioblastoma and pancreatic cancer, where it plays a crucial role in promoting tumor growth, metastasis, angiogenesis, and immunosuppression.[1][4][5] By binding to the mRNA of TGF-β2, this compound prevents its translation into protein, thereby reducing the levels of this key cytokine in the tumor microenvironment.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound's effects on cancer cell lines.
Mechanism of Action
This compound is a synthetic 18-mer phosphorothioate oligodeoxynucleotide. Its sequence is complementary to the messenger RNA (mRNA) of human TGF-β2. This antisense mechanism allows this compound to specifically bind to TGF-β2 mRNA, leading to its degradation and a subsequent reduction in the synthesis of TGF-β2 protein. This targeted downregulation of TGF-β2 can, in turn, inhibit tumor cell proliferation, migration, and reverse TGF-β2-mediated immunosuppression.[1]
Figure 1: Mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in preclinical studies.
Table 1: Effect of this compound on TGF-β2 Secretion
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Result | Reference |
| Human Pancreatic Cancer Cell Lines | Pancreatic Cancer | Low µM range | Not Specified | IC50 for TGF-β2 secretion | [1] |
| Human Glioblastoma Cells | Glioblastoma | 10 µM | Not Specified | Stronger inhibition of TGF-β2 secretion compared to 80 µM | [4] |
Table 2: Anti-proliferative and Anti-migratory Effects of this compound
| Cell Line | Cancer Type | Assay | This compound Concentration | Result | Reference |
| Human Pancreatic Cancer Cell Lines | Pancreatic Cancer | Proliferation | Not Specified | Clear inhibition of cell proliferation | [1] |
| Human Pancreatic Cancer Cell Lines | Pancreatic Cancer | Migration | Not Specified | Complete blockage of cell migration | [1] |
Experimental Protocols
The following protocols are synthesized from methodologies reported in the literature for the in vitro assessment of this compound.
Protocol 1: General Cell Culture and this compound Treatment
This protocol provides a general guideline for culturing pancreatic and glioblastoma cell lines and treating them with this compound.
Materials:
-
Human pancreatic cancer cell line (e.g., Hup-T3) or human glioblastoma cell line (e.g., T98G)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (AP 12009)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other consumables
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Culture cells in T-75 flasks with the appropriate medium.
-
Passage the cells upon reaching 80-90% confluency. For T98G cells, a subcultivation ratio of 1:3 to 1:10 is recommended.[6]
-
-
Cell Seeding for Experiments:
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density suitable for the specific assay.
-
Allow the cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in sterile, nuclease-free water.
-
On the day of treatment, dilute the this compound stock solution to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM, 80 µM) in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control (medium without this compound).
-
Incubate the cells for the desired duration as specified in the individual assay protocols (e.g., 48-72 hours for proliferation and migration assays).
-
Protocol 2: Quantification of TGF-β2 Secretion by ELISA
Materials:
-
Conditioned medium from this compound-treated and control cells
-
Human TGF-β2 ELISA kit
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant (conditioned medium) from cells treated with this compound and from control wells at the end of the incubation period.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the TGF-β2 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow TGF-β2 to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TGF-β2 in each sample based on the standard curve.
Protocol 3: Cell Proliferation Assay (BrdU Incorporation)
Materials:
-
Cells cultured in 96-well plates
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for 48-72 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Remove the labeling solution and fix/denature the cells according to the assay kit protocol.
-
Add the anti-BrdU primary antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Incubate and wash the wells.
-
Add TMB substrate and incubate until color development is sufficient.
-
Add the stop solution and measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cell proliferation inhibition relative to the untreated control.
Protocol 4: Cell Migration Assay (Transwell/Boyden Chamber)
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Pre-treat cells with this compound for 24-48 hours.
-
Harvest the cells and resuspend them in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed the pre-treated cells in the upper chamber of the inserts.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane.
-
Stain the cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration inhibition compared to the untreated control.
Figure 2: General experimental workflow.
TGF-β2 Signaling Pathway
This compound's mechanism of action is situated at the beginning of the TGF-β2 signaling cascade. By preventing the synthesis of the TGF-β2 ligand, it effectively blocks the downstream signaling events that contribute to tumorigenesis. The canonical TGF-β signaling pathway involves the binding of the TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor. This activated receptor complex phosphorylates receptor-regulated Smads (R-Smads), which then complex with a common-mediator Smad (Co-Smad) and translocate to the nucleus to regulate target gene expression.
Figure 3: TGF-β2 signaling pathway and the point of intervention for this compound.
References
- 1. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a TGFbeta2-specific antisense oligonucleotide for the treatment of malignant gliomas and other tumors overexpressing TGFbeta2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound to target transforming growth factor-β: when the journey is not the reward, in reference to Bogdahn et al. (Neuro-Oncology 2011;13:132–142) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcrj.org.br [bcrj.org.br]
Application Notes and Protocols for Trabedersen in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trabedersen, an antisense oligonucleotide targeting Transforming Growth Factor-beta 2 (TGF-β2), in preclinical mouse xenograft models. The following sections detail established dosages, experimental protocols, and the underlying signaling pathway.
Introduction
This compound (also known as AP 12009) is a synthetic antisense oligodeoxynucleotide designed to specifically inhibit the expression of TGF-β2.[1][2] Overexpression of TGF-β2 is a hallmark of several malignant tumors and is implicated in key processes of cancer progression, including immunosuppression, metastasis, angiogenesis, and proliferation.[1] Preclinical studies in mouse xenograft models have demonstrated the anti-tumor efficacy of this compound, making it a compound of interest for cancer therapy research.[3][4]
Data Presentation: this compound Dosage in Mouse Xenograft Models
The following table summarizes the reported dosages of this compound used in various mouse xenograft models. Intraperitoneal (i.p.) administration is the commonly documented route for systemic delivery in these preclinical studies.
| Cancer Type | Mouse Strain | Cell Line | Administration Route | Dosage Regimen | Reported Outcome |
| Melanoma | BALB/c nu/nu | C8161 (human TGF-β2 expressing) | Intraperitoneal (i.p.) | - 50 mg/kg (initial dose) followed by 16 mg/kg (thrice weekly)- 16 mg/kg (thrice weekly)- 4 mg/kg (thrice weekly)- 1 mg/kg (thrice weekly)- 0.25 mg/kg (thrice weekly) | Significant reduction in tumor weight at 50/16 mg/kg. Dose-dependent response observed for tumor weight and growth at 1, 4, and 16 mg/kg. Significant inhibition of lung metastasis. |
| Pancreatic Cancer | Athymic nude mice (BALB/c nu/nu) | Not specified in abstract | Intraperitoneal (i.p.) | 50 mg/kg (initial loading dose) followed by 16 mg/kg (thrice weekly) | Significantly reduced tumor growth, lymph node metastasis, and angiogenesis.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in mouse xenograft models, based on established protocols.
Protocol 1: Orthotopic Melanoma Xenograft Model
This protocol is adapted from studies evaluating the anti-tumorigenic and anti-metastatic effects of this compound.
1. Cell Culture and Preparation:
- Culture the human TGF-β2 expressing melanoma cell line C8161 in appropriate media and conditions.
- Harvest cells during the exponential growth phase.
- Wash cells with sterile phosphate-buffered saline (PBS).
- Resuspend cells in sterile PBS or an appropriate vehicle at a concentration of 0.5 x 10^6 cells per injection volume.
2. Animal Handling and Tumor Implantation:
- Use immunodeficient mice, such as BALB/c nu/nu, aged 4-6 weeks.
- Acclimatize mice for at least one week before the experiment.
- Anesthetize the mouse using an approved method.
- Inject 0.5 x 10^6 C8161 cells intradermally into the flank of each mouse.
3. This compound Administration:
- Prepare this compound solution in a sterile, pyrogen-free vehicle (e.g., saline).
- Begin treatment 2 days after tumor cell implantation.
- Administer this compound via intraperitoneal (i.p.) injection thrice weekly.
- For a loading dose regimen, administer an initial dose of 50 mg/kg, followed by subsequent doses of 16 mg/kg.
- For single-dose regimens, administer the selected dose (e.g., 0.25, 1, 4, or 16 mg/kg) thrice weekly.
- A control group should receive vehicle injections following the same schedule.
4. Monitoring and Endpoint:
- Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.
- Monitor animal health and body weight throughout the study.
- Continue treatment until the first tumor in any group reaches a predetermined endpoint (e.g., 2000 mm³), typically around 32-35 days after inoculation.
- At the end of the study, euthanize the mice and collect primary tumors and organs (e.g., lungs, liver) for further analysis (e.g., weight, histology, metastasis assessment).
Protocol 2: General Intraperitoneal (i.p.) Injection in Mice
This is a general guideline for performing intraperitoneal injections in mice.
1. Preparation:
- Warm the substance to be injected to room or body temperature to minimize animal discomfort.[5]
- Use a new sterile syringe and needle (25-30 gauge) for each animal.[5][6]
- Disinfect the injection site with 70% alcohol.[6]
2. Restraint:
- Properly restrain the mouse to ensure safety for both the animal and the handler.[5] The "three-fingers" restraint method is recommended.[5]
3. Injection:
- Position the mouse with its head tilted slightly downward.
- The target for injection is the lower right quadrant of the abdomen to avoid injuring major organs.[5]
- Insert the needle with the bevel up at a 30-45° angle.[5]
- Gently pull back the plunger to ensure no fluid is aspirated (to confirm the needle is not in a blood vessel or organ).
- Administer the substance and withdraw the needle.
4. Post-injection Monitoring:
- Return the animal to its cage and observe for any immediate complications.[5]
Visualizations
TGF-β Signaling Pathway and this compound's Mechanism of Action
This compound is an antisense oligonucleotide that specifically targets and binds to the mRNA of TGF-β2, leading to the degradation of the mRNA and subsequent inhibition of TGF-β2 protein synthesis. This prevents the downstream signaling cascade that promotes tumor growth, metastasis, and immunosuppression.
Caption: TGF-β2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound in a Mouse Xenograft Model
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Caption: Experimental workflow for this compound mouse xenograft studies.
References
- 1. The antisense oligonucleotide this compound (AP 12009) for the targeted inhibition of TGF-β2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a TGFbeta2-specific antisense oligonucleotide for the treatment of malignant gliomas and other tumors overexpressing TGFbeta2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for Convection-Enhanced Delivery of Trabedersen in Brain Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trabedersen (AP 12009) is a synthetic antisense oligodeoxynucleotide designed to specifically inhibit the production of transforming growth factor-beta 2 (TGF-β2).[1][2][3] In many malignant brain tumors, particularly high-grade gliomas like glioblastoma multiforme (GBM) and anaplastic astrocytoma (AA), TGF-β2 is overexpressed and contributes to tumor progression by promoting immunosuppression, invasion, and metastasis.[3][4][5] this compound acts by binding to the mRNA of TGF-β2, preventing its translation into a functional protein, thereby counteracting its pro-tumorigenic effects.[3]
Convection-enhanced delivery (CED) is a neurosurgical technique for bypassing the blood-brain barrier (BBB) to deliver therapeutic agents directly to the brain parenchyma.[6][7] This method utilizes a positive pressure gradient to infuse drugs through a catheter, allowing for the distribution of large molecules over a significant volume of the brain with minimal systemic toxicity.[6][8] This document provides detailed application notes and protocols for the use of this compound via CED in the context of brain tumor research and clinical investigation.
Mechanism of Action of this compound
This compound is a targeted therapy that silences the gene for TGF-β2.[2] The overexpression of TGF-β2 in high-grade gliomas is associated with a poor prognosis.[4][9] By inhibiting TGF-β2, this compound aims to:
-
Reverse Immunosuppression: TGF-β2 is a potent immunosuppressor. Its inhibition can enhance the host's anti-tumor immune response.[2][4]
-
Inhibit Tumor Growth and Invasion: TGF-β2 promotes tumor cell proliferation and invasion into surrounding healthy brain tissue.[3][4]
-
Reduce Angiogenesis and Metastasis: TGF-β2 is involved in the formation of new blood vessels that supply the tumor and in the spread of cancer cells.[5][10]
Preclinical studies have demonstrated that this compound effectively reduces the secretion of TGF-β2 in cultured tumor cells and exhibits anti-tumor activity.[1][11]
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials investigating the CED of this compound in patients with high-grade gliomas.
Table 1: Phase IIb Study of this compound in Recurrent or Refractory High-Grade Glioma (Anaplastic Astrocytoma and Glioblastoma)[4][5][12][13]
| Endpoint | 10 µM this compound | 80 µM this compound | Standard Chemotherapy (TMZ or PCV) |
| Tumor Control Rate at 6 Months (Entire Population) | 33% | 20% | 27% |
| Tumor Control Rate at 14 Months (Anaplastic Astrocytoma Subgroup) | 58% (p=0.0032 vs. chemo) | Not Reported | 0% |
| 2-Year Survival Rate (Entire Population) | 39% | Not Reported | 22% |
| Median Overall Survival (Anaplastic Astrocytoma Subgroup) | 39.1 months | 35.2 months | 21.7 months |
| Median Overall Survival (Glioblastoma Subgroup) | Comparable across all arms | Comparable across all arms | Comparable across all arms |
| Adverse Events (Possibly Drug-Related) | 27% | 43% | 64% |
Note: The study did not show a significant benefit in the primary endpoint of tumor control rate at 6 months for the entire population. However, subgroup analyses suggested potential benefits for specific patient populations.[4][12]
Table 2: Exploratory Analysis in Glioblastoma Patients (≤55 years, Karnofsky Performance Status >80%)[4][13][15]
| Endpoint | 10 µM this compound | Standard Chemotherapy |
| 2-Year Survival Rate | 40% | 13% |
| 3-Year Survival Rate | 3-fold higher vs. chemo | Baseline |
Experimental Protocols
Protocol 1: General Convection-Enhanced Delivery (CED) Procedure
This protocol outlines the general steps for CED, which can be adapted for this compound delivery. Specific parameters will vary based on the tumor size, location, and the specific clinical or preclinical model.
1. Pre-Operative Planning:
- Utilize MRI-based neuronavigation software to plan the optimal catheter trajectory and placement.[13] The goal is to position the catheter tip within the solid, contrast-enhancing portion of the tumor.[4]
2. Catheter Implantation:
- A small burr hole is created in the skull under sterile conditions.
- Using stereotactic guidance, one or more small-diameter catheters are inserted into the brain and advanced to the target location.[6][7] The number of catheters depends on the tumor volume.[14]
3. Infusion System Setup:
- The indwelling catheter is connected to an external or implantable pump.[6] The use of a portable pump allows for outpatient treatment.[5]
4. Infusion Parameters:
- Infusion Rate: Typically ranges from 0.5 to 10 µL/min.[8] A systematic review of preclinical studies reported flow rates in rats ranging from 1 to 120 μl/h.[15] In a clinical trial with topotecan, the flow rate was 200 µL/h.[16]
- Infusion Volume: The total volume is determined by the desired volume of distribution.
- Duration: Infusions can be continuous over several days.[15] For example, a clinical trial of topotecan involved a 100-hour infusion.[16]
5. Monitoring Drug Distribution:
- Co-infusion with a contrast agent visible on MRI (e.g., gadolinium) can be used to monitor the real-time distribution of the infusate.[7]
Protocol 2: Specific Parameters for this compound CED in Clinical Trials
The following parameters were used in a Phase IIb clinical trial of this compound.[4][17]
-
Drug Concentration: 10 µM or 80 µM this compound.
-
Catheter Placement: A single catheter was placed into the solid, contrast-enhancing area of the largest tumor lesion.
-
Infusion Rate: 4 µl/min.
-
Duration of Infusion: 7 days.
-
Delivery System: The drug delivery system was implanted 2 days before the start of the infusion.
Visualizations
TGF-β2 Signaling Pathway and this compound Inhibition
Caption: TGF-β2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for CED of this compound
Caption: Experimental workflow for convection-enhanced delivery of this compound.
References
- 1. This compound, a TGFbeta2-specific antisense oligonucleotide for the treatment of malignant gliomas and other tumors overexpressing TGFbeta2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a TGFbeta2-specific a ... | Article | H1 Connect [archive.connect.h1.co]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense Pharma’s this compound in Malignant Brain Tumors: Phase IIb Data Published in Neuro-Oncology | Technology Networks [technologynetworks.com]
- 6. Convection‑enhanced drug delivery for glioblastoma: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convection Enhanced Delivery | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. OT-101 (this compound) a TGF-beta2 Specific Inhibitor As Immuno Oncology Agent Against Glioblastoma [prweb.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Convection-enhanced delivery for glioblastoma: targeted delivery of antitumor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Convection-enhanced delivery for the treatment of brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Convection Enhanced Delivery of Topotecan for Gliomas: A Single-Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Convection-enhanced delivery in glioblastoma: a review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Trabedersen-Mediated TGF-β2 Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trabedersen (also known as AP 12009) is a synthetic antisense oligodeoxynucleotide designed to specifically target and inhibit the production of Transforming Growth Factor-beta 2 (TGF-β2).[1][2][3] TGF-β2 is a cytokine that is often overexpressed in various malignancies and plays a crucial role in tumor progression by promoting immunosuppression, metastasis, angiogenesis, and proliferation.[4] By binding to the mRNA of TGF-β2, this compound effectively silences its expression, leading to a reduction in TGF-β2 protein levels.[3] This targeted approach has shown promise in preclinical and clinical studies for the treatment of various cancers, including high-grade glioma, pancreatic cancer, and malignant melanoma.[1][4][5]
These application notes provide detailed protocols for quantifying the knockdown of TGF-β2 mediated by this compound at both the mRNA and protein levels.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in reducing TGF-β2 levels from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound on TGF-β2 Secretion
| Cell Line | Treatment Concentration | Incubation Time | Method | Result | Reference |
| Human Pancreatic Cancer Cell Lines (e.g., Hup-T3) | 1 - 80 µM | 7 days | ELISA | IC50 in the low µM range for reduction of TGF-β2 secretion. | [4][5][6] |
Table 2: Clinical Dosing of this compound
| Indication | Administration Route | Dose | Reference |
| High-Grade Glioma | Intratumoral | 10 µM | [1][7] |
| High-Grade Glioma | Intratumoral | 80 µM | [1][7] |
| Advanced Pancreatic Cancer, Malignant Melanoma, Colorectal Cancer | Intravenous | Dose-escalation from 40 to 330 mg/m²/day | [8] |
Signaling Pathway and Experimental Workflow
TGF-β Signaling Pathway
References
- 1. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antisense oligonucleotide this compound (AP 12009) for the targeted inhibition of TGF-β2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Impact of targeting transforming growth factor β-2 with antisense OT-101 on the cytokine and chemokine profile in patients with advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study – ScienceOpen [scienceopen.com]
- 8. oncotelic.com [oncotelic.com]
Application Notes and Protocols for Assessing Trabedersen Efficacy in 3D Tumor Spheroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trabedersen (also known as AP 12009) is a synthetic antisense oligodeoxynucleotide designed to specifically target and inhibit the production of Transforming Growth Factor-beta 2 (TGF-β2).[1][2] TGF-β2 is a cytokine that plays a pivotal role in key carcinogenesis mechanisms, including immunosuppression, metastasis, angiogenesis, and proliferation, and is often overexpressed in various malignant tumors such as glioblastoma, pancreatic cancer, and melanoma.[1][3] By binding to the specific mRNA of TGF-β2, this compound prevents its translation into protein, thereby reducing TGF-β2 levels and its pro-tumorigenic effects.[1]
Three-dimensional (3D) tumor spheroids are increasingly recognized as more physiologically relevant in vitro models compared to traditional 2D cell cultures. They better mimic the complex architecture, cell-cell interactions, and microenvironment of in vivo tumors.[4][5][6][7][8] Assessing the efficacy of novel therapeutics like this compound in 3D spheroid models can provide more predictive data for preclinical and clinical development. These application notes provide detailed protocols for evaluating the efficacy of this compound in 3D tumor spheroids.
Data Presentation
Table 1: Preclinical Efficacy of this compound in 2D Cell Culture
| Cell Line | Cancer Type | Assay | Endpoint | Result | Citation |
| Human Pancreatic Cancer Cell Lines | Pancreatic Cancer | TGF-β2 Secretion Assay | IC50 | Low µM range | [9] |
| Human Pancreatic Cancer Cell Lines | Pancreatic Cancer | Proliferation Assay | Inhibition of Cell Growth | Clear inhibition observed | [9] |
| Human Pancreatic Cancer Cell Lines | Pancreatic Cancer | Migration Assay | Inhibition of Cell Migration | Complete blockage of migration | [9] |
| Human Pancreatic Cancer Cell Lines | Pancreatic Cancer | LAK Cell-mediated Cytotoxicity | Reversal of Immunosuppression | Considerably increased cytotoxicity | [9] |
Table 2: Overview of Clinical Trials for this compound
| Phase | Cancer Type | Treatment | Key Findings | Citation |
| Phase IIb | High-Grade Glioma (recurrent/refractory) | Intratumoral administration | Improved survival compared to standard chemotherapy. Optimal dose identified as 10 µM. | [10][11] |
| Phase I/II | Pancreatic Carcinoma, Metastasizing Melanoma, Metastatic Colorectal Carcinoma | Intravenous administration | Ongoing evaluation of safety and efficacy. | [2] |
| Phase III (SAPPHIRE) | Anaplastic Astrocytoma (recurrent/refractory) | Intratumoral administration | Initiated based on positive Phase IIb results. | [11] |
Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway has a dual role in cancer. In the early stages, it acts as a tumor suppressor. However, in advanced cancers, it promotes tumor progression, invasion, and metastasis. This compound intervenes in this pathway by specifically targeting the mRNA of TGF-β2, a key ligand in this pathway.
Experimental Workflow
The following diagram outlines the general workflow for assessing the efficacy of this compound in 3D tumor spheroids.
Experimental Protocols
3D Tumor Spheroid Culture
Materials:
-
Cancer cell line of interest (e.g., Glioblastoma, Pancreatic, Melanoma)
-
Complete cell culture medium
-
Ultra-low attachment round-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.
-
Harvest cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium to obtain a single-cell suspension.
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.
-
For long-term culture, perform partial media changes (replace 50% of the medium) every 2-3 days, being careful not to aspirate the spheroids.
This compound Treatment of 3D Spheroids
Materials:
-
This compound (AP 12009)
-
Nuclease-free water or appropriate buffer for reconstitution
-
Complete cell culture medium
-
3D tumor spheroids (prepared as in Protocol 1)
Protocol:
-
Reconstitute this compound to a stock concentration as per the manufacturer's instructions.
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from nanomolar to low micromolar concentrations, informed by 2D IC50 data).
-
Once spheroids have reached a consistent size and morphology (typically 3-4 days post-seeding), carefully remove 50 µL of medium from each well.
-
Add 50 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).
-
Incubate the treated spheroids for the desired treatment duration (e.g., 72 hours, to be optimized).
Note on Delivery: Antisense oligonucleotides like this compound can be taken up by cells via gymnosis (naked uptake), but efficiency can be low and cell-type dependent. For difficult-to-transfect cells or to enhance uptake, consider using a suitable transfection reagent optimized for spheroids, following the manufacturer's protocol. However, preclinical studies with this compound have shown efficacy without transfection reagents.[9]
Spheroid Viability Assay (e.g., CellTiter-Glo® 3D)
Materials:
-
Treated 3D tumor spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Plate reader with luminescence detection capabilities
Protocol:
-
After the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents by vigorous shaking on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Spheroid Size and Morphology Analysis
Materials:
-
Treated 3D tumor spheroids in a 96-well plate
-
Inverted microscope with a camera and imaging software
Protocol:
-
At desired time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.
-
Use imaging software (e.g., ImageJ) to measure the diameter or area of each spheroid.
-
Calculate the average spheroid volume assuming a spherical shape (Volume = 4/3 * π * (diameter/2)³).
-
Plot the change in spheroid size over time for each treatment condition.
-
Qualitatively assess morphological changes, such as spheroid compaction, disintegration, or changes in the smoothness of the border.
TGF-β2 Protein Quantification (ELISA)
Materials:
-
Treated 3D tumor spheroids
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Human TGF-β2 ELISA kit
Protocol:
-
After treatment, collect the spheroids and the culture supernatant separately.
-
To measure secreted TGF-β2, use the collected supernatant directly in the ELISA, following the kit's instructions for sample activation (as TGF-β is often secreted in a latent form).
-
To measure intracellular TGF-β2, wash the collected spheroids with cold PBS and lyse them using a suitable lysis buffer.
-
Determine the total protein concentration in the lysates using a BCA assay.
-
Perform the TGF-β2 ELISA on the supernatant and cell lysates according to the manufacturer's protocol.
-
Normalize the intracellular TGF-β2 levels to the total protein concentration.
-
Compare the levels of TGF-β2 in this compound-treated spheroids to the vehicle-treated controls.
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow and dependencies between the different experimental components.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. The antisense oligonucleotide this compound (AP 12009) for the targeted inhibition of TGF-β2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antisense therapeutics for tumor treatment: the TGF-beta2 inhibitor AP 12009 in clinical development against malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicellular tumor spheroids as a model for assessing delivery of oligonucleotides in three dimensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Advances in the application of 3D tumor models in precision oncology and drug screening [frontiersin.org]
- 7. Three-Dimensional Spheroids as In Vitro Preclinical Models for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antisense Pharma’s this compound in Malignant Brain Tumors: Phase IIb Data Published in Neuro-Oncology | Technology Networks [technologynetworks.com]
Protocol for Stability and Storage of Trabedersen: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the stability and storage of Trabedersen (AP 12009), a phosphorothioate antisense oligonucleotide targeting transforming growth factor-beta 2 (TGF-β2) mRNA.
Introduction to this compound
This compound is an 18-mer phosphorothioate antisense oligodeoxynucleotide designed to specifically inhibit the production of human TGF-β2.[1][2] Overexpression of TGF-β2 is implicated in the progression of several cancers by promoting immunosuppression, metastasis, and angiogenesis.[2][3] As a synthetic oligonucleotide, the stability and proper storage of this compound are critical for maintaining its therapeutic efficacy and ensuring the reliability of preclinical and clinical research data.
Recommended Storage Conditions
Proper storage is crucial to prevent the degradation of this compound. The following conditions are recommended based on available data for the compound and general guidelines for phosphorothioate oligonucleotides.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Packaging and Precautions |
| Solid (Lyophilized Powder) | -20°C | Up to 6 months (for general guidance) | Store in a tightly sealed vial, protected from moisture.[4] |
| Stock Solution in Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed vials and protect from moisture.[4] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed vials and protect from moisture.[4] | |
| Shipping | Room Temperature | Short-term | Permissible for continental US shipping; international shipping may vary.[4] |
Signaling Pathway of this compound's Target: TGF-β2
This compound exerts its therapeutic effect by inhibiting the translation of TGF-β2 mRNA. The TGF-β signaling pathway is a key regulator of cellular processes, and its dysregulation is a hallmark of many diseases, including cancer.
References
Application Notes and Protocols: Utilizing Trabedersen in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trabedersen (also known as AP 12009 and OT-101) is a synthetic antisense oligodeoxynucleotide designed to specifically inhibit the production of transforming growth factor-beta 2 (TGF-β2).[1][2] TGF-β2 is a cytokine that is often overexpressed in various advanced cancers, including pancreatic cancer, malignant melanoma, colorectal cancer, and high-grade gliomas.[3][4] This overexpression is linked to tumor progression, metastasis, angiogenesis, and suppression of the host's anti-tumor immune response.[1][3] By binding to the mRNA of TGF-β2, this compound blocks its translation into protein, thereby reducing TGF-β2 levels.[1] This mechanism of action not only aims to inhibit tumor growth but also to modulate the tumor microenvironment, potentially making cancer cells more susceptible to conventional therapies such as chemotherapy.[3]
Preclinical and clinical studies have suggested that a sequential treatment regimen, where this compound is administered prior to chemotherapy, may enhance the efficacy of the subsequent chemotherapeutic agents.[1] This document provides detailed application notes and protocols for researchers interested in investigating the combination of this compound and chemotherapy in preclinical and clinical settings.
Data Presentation
Clinical Trial Data on this compound in Combination with Subsequent Chemotherapy
A key clinical observation is the potential for this compound to prime tumors for an enhanced response to subsequent chemotherapy. The following table summarizes data from the P-001 Phase I/II study in patients with advanced pancreatic cancer.
| Patient Cohort (Advanced Pancreatic Cancer) | Treatment Regimen | Number of Patients (N) | Median Overall Survival (mOS) in months | p-value |
| This compound followed by Chemotherapy | 4-days on / 10-days off schedule | Not specified in abstract | 14.7 | 0.0023 |
| This compound with no subsequent Chemotherapy | 4-days on / 10-days off schedule | Not specified in abstract | 2.93 | 0.0023 |
| Chemotherapy followed by this compound | 4-days on / 10-days off schedule | 9 | 2.80 | 0.046 |
| This compound as second-line therapy | 4-days on / 10-days off schedule | 11 | 9.93 | 0.046 |
Data from the P-001 trial indicates a significant improvement in overall survival for patients who received chemotherapy after being treated with this compound, as compared to those who did not receive subsequent chemotherapy.[1] Interestingly, the reverse sequence of chemotherapy followed by this compound did not show a similar benefit, suggesting a priming effect of this compound.
Preclinical Data on this compound in Pancreatic Cancer Models
Preclinical studies have demonstrated the anti-tumor activity of this compound in human pancreatic cancer cell lines and in an orthotopic xenograft mouse model.
| Experimental Model | Parameter Measured | Results |
| Human pancreatic cancer cell lines | TGF-β2 secretion | IC50 in the low µM range (without transfection reagent) |
| Human pancreatic cancer cell lines | Cell proliferation | Clearly inhibited |
| Human pancreatic cancer cell lines | Cell migration | Completely blocked |
| Co-culture of pancreatic cancer cells and Lymphokine Activated Killer (LAK) cells | LAK cell-mediated cytotoxicity | Considerably increased |
| Orthotopic mouse model of metastatic pancreatic cancer | Tumor growth | Significantly reduced |
| Orthotopic mouse model of metastatic pancreatic cancer | Lymph node metastasis | Significantly reduced |
| Orthotopic mouse model of metastatic pancreatic cancer | Angiogenesis | Significantly reduced |
These preclinical findings support the potential of this compound to inhibit key processes in pancreatic cancer progression and to enhance anti-tumor immune responses.[5]
Signaling Pathway
The primary target of this compound is the TGF-β signaling pathway, a crucial regulator of cellular processes that is often dysregulated in cancer.
Caption: TGF-β2 Signaling Pathway and the Mechanism of Action of this compound.
Experimental Protocols
In Vitro Synergy Assessment of this compound and Chemotherapy
This protocol outlines a method to assess the synergistic cytotoxic effects of this compound and a chemotherapeutic agent (e.g., gemcitabine) on pancreatic cancer cells using an MTT assay.
Materials:
-
Pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Chemotherapeutic agent (e.g., Gemcitabine)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture pancreatic cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
Sequential Dosing:
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound.
-
Incubate for a predetermined time (e.g., 24 or 48 hours).
-
Remove the this compound-containing medium and add 100 µL of medium containing various concentrations of the chemotherapeutic agent.
-
Incubate for an additional period (e.g., 48 or 72 hours).
-
-
Concurrent Dosing (for comparison):
-
Add 100 µL of medium containing combinations of this compound and the chemotherapeutic agent at various concentrations.
-
Incubate for a specified duration (e.g., 72 hours).
-
-
Include wells with untreated cells (control) and cells treated with each agent alone.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting or using a plate shaker.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Analyze the data for synergy using appropriate software (e.g., CompuSyn) to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Caption: In Vitro Experimental Workflow for Synergy Assessment.
In Vivo Efficacy of this compound and Chemotherapy in an Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the establishment of an orthotopic pancreatic cancer model and subsequent treatment with this compound followed by chemotherapy.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2)
-
Matrigel
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
This compound formulated for in vivo use
-
Chemotherapeutic agent (e.g., gemcitabine) formulated for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Orthotopic Tumor Implantation:
-
Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^6 cells in 20-50 µL.
-
Anesthetize the mouse.
-
Make a small incision in the left upper abdominal quadrant to expose the pancreas.
-
Carefully inject the cell suspension into the tail of the pancreas.
-
Suture the abdominal wall and skin.
-
Monitor the mice for post-operative recovery.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., ~100 mm³).
-
Monitor tumor growth by caliper measurements (Length x Width²) / 2 or via in vivo imaging if using luciferase-expressing cells.
-
-
Treatment Regimen:
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, this compound + Chemotherapy).
-
This compound Administration: Based on clinical trial data, a sequential regimen is recommended. Administer this compound (e.g., via intraperitoneal injection or continuous infusion) for a defined period (e.g., daily for 4 days).
-
Chemotherapy Administration: Following the this compound treatment period, begin administration of the chemotherapeutic agent (e.g., gemcitabine, intraperitoneally) at a clinically relevant dose and schedule (e.g., twice weekly for 2-3 weeks).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume throughout the treatment period.
-
Record body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Analyze the data for tumor growth inhibition and statistical significance between treatment groups.
-
Caption: In Vivo Experimental Workflow for Combination Therapy.
Conclusion
The combination of this compound with chemotherapy, particularly in a sequential manner, presents a promising therapeutic strategy. The provided data and protocols offer a framework for researchers to further investigate this approach. The rationale is based on this compound's ability to modulate the tumor microenvironment by inhibiting TGF-β2, thereby potentially overcoming chemoresistance and enhancing the efficacy of cytotoxic agents. Further preclinical and well-designed clinical trials are warranted to fully elucidate the synergistic potential and optimal administration schedules for this combination therapy in various cancer types.
References
- 1. Murine orthotopic pancreatic tumor model generation. [protocols.io]
- 2. scielo.br [scielo.br]
- 3. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Measuring Cellular Uptake of Trabedersen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trabedersen (AP 12009) is a synthetic antisense oligodeoxynucleotide specifically designed to inhibit the production of Transforming Growth Factor-beta 2 (TGF-β2).[1][2] As a phosphorothioate antisense oligonucleotide, this compound binds to TGF-β2 mRNA, leading to the downregulation of TGF-β2 protein expression.[1][3] Overexpression of TGF-β2 is implicated in the progression of various cancers, including glioblastoma, pancreatic cancer, and melanoma, by promoting tumor growth, metastasis, angiogenesis, and immunosuppression.[3][4] The efficacy of this compound is contingent upon its successful uptake by target cells. Therefore, accurate and reliable methods for quantifying its intracellular concentration are crucial for preclinical and clinical research.
These application notes provide detailed protocols for several key techniques to measure the cellular uptake of this compound, enabling researchers to assess its delivery and intracellular bioavailability. The methods covered include fluorescence-based techniques, hybridization-based assays, and quantitative PCR-based approaches.
Key Techniques for Measuring this compound Uptake
Several robust methods can be employed to quantify the cellular uptake of antisense oligonucleotides (ASOs) like this compound. The choice of method often depends on the specific research question, required sensitivity, and available equipment. The most common techniques include:
-
Fluorescence Microscopy: Allows for the visualization and subcellular localization of fluorescently labeled this compound.
-
Flow Cytometry: Provides high-throughput quantitative analysis of the percentage of cells that have taken up a fluorescently labeled ASO and the relative amount of uptake per cell.[5][6]
-
Hybridization-Based ELISA: A highly sensitive method for quantifying ASO concentrations in cell lysates.[7][8]
-
Quantitative PCR (qPCR): An ultra-sensitive method for the detection and quantification of ASOs in biological samples.[9][10]
Data Presentation
Table 1: Comparison of Techniques for Measuring this compound Uptake
| Technique | Principle | Advantages | Disadvantages | Typical Sensitivity |
| Fluorescence Microscopy | Visualization of a fluorescently labeled ASO within cells.[11] | Provides spatial information and subcellular localization.[11] | Not highly quantitative; requires labeled ASO.[5] | Nanomolar (nM) to Micromolar (µM) |
| Flow Cytometry | Measures the fluorescence intensity of individual cells that have internalized a labeled ASO.[5][12] | High-throughput; quantitative analysis of cell populations.[5] | Does not distinguish between membrane-bound and internalized ASOs without quenching steps.[5] | Nanomolar (nM) |
| Hybridization-ELISA | An ASO-specific probe captures the oligonucleotide, which is then detected by a labeled secondary probe.[7] | High sensitivity and specificity; no need for labeled ASO.[7][8] | Can be complex to set up; potential for cross-reactivity with metabolites.[] | Picomolar (pM)[7] |
| SplintR qPCR | The ASO acts as a template for the ligation of two DNA probes, which are then amplified and quantified by qPCR.[9][14] | Extremely high sensitivity and broad dynamic range.[9][15] | Indirect measurement; requires careful primer and probe design. | Picomolar (pM) to Femtomolar (fM)[9] |
Experimental Protocols
Protocol 1: Measuring this compound Uptake by Fluorescence Microscopy
This protocol describes the use of fluorescence microscopy to visualize the cellular uptake of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., Cy3-Trabedersen)
-
Target cells (e.g., pancreatic cancer cell line)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed target cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubation with Labeled this compound: The following day, replace the medium with fresh medium containing the desired concentration of fluorescently labeled this compound. Incubate for the desired time points (e.g., 4, 8, 24 hours).
-
Washing: Gently wash the cells three times with PBS to remove extracellular this compound.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (Optional): If visualizing intracellular distribution, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 2: Quantifying this compound Uptake by Flow Cytometry
This protocol provides a method for the quantitative analysis of cellular uptake of fluorescently labeled this compound using flow cytometry.[12]
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Trabedersen)
-
Target cells
-
Cell culture medium and supplements
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed target cells in a 6-well plate and grow to 70-80% confluency.
-
Incubation with Labeled this compound: Treat the cells with the desired concentrations of fluorescently labeled this compound for various time points. Include an untreated control group.
-
Cell Harvesting: Wash the cells twice with PBS. Detach the cells using Trypsin-EDTA.
-
Cell Collection: Neutralize the trypsin with a complete medium and transfer the cell suspension to a flow cytometry tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in cold PBS. Repeat this wash step twice to ensure the removal of extracellular this compound.
-
Resuspension: Resuspend the final cell pellet in a suitable volume of PBS for flow cytometry analysis.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Use the untreated cells to set the baseline fluorescence. Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population.[16]
Protocol 3: Quantification of this compound by Hybridization-ELISA
This protocol outlines a highly sensitive method for quantifying unlabeled this compound in cell lysates.[7]
Materials:
-
Unlabeled this compound
-
Target cells
-
Cell lysis buffer
-
Streptavidin-coated 96-well plates
-
Biotinylated capture probe (complementary to a portion of the this compound sequence)
-
Digoxigenin (DIG)-labeled detection probe (complementary to another portion of the this compound sequence)
-
Anti-DIG antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with unlabeled this compound. After incubation, wash the cells thoroughly with PBS and lyse them using a suitable lysis buffer.
-
Plate Preparation: Add the biotinylated capture probe to the streptavidin-coated plate and incubate to allow binding. Wash the plate to remove the unbound probe.
-
Hybridization: Add the cell lysates and this compound standards to the wells. Incubate to allow this compound to hybridize with the capture probe.
-
Washing: Wash the plate to remove unbound components.
-
Detection Probe Hybridization: Add the DIG-labeled detection probe and incubate to allow it to hybridize to the captured this compound.
-
Washing: Wash the plate to remove the unbound detection probe.
-
Enzyme Conjugate Incubation: Add the anti-DIG-HRP antibody conjugate and incubate.
-
Washing: Wash the plate thoroughly.
-
Signal Development: Add TMB substrate and incubate until a blue color develops.
-
Stopping the Reaction: Add the stop solution to turn the color yellow.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Quantification: Generate a standard curve using the known concentrations of this compound and determine the concentration in the cell lysates.
Protocol 4: Quantification of this compound by SplintR qPCR
This protocol describes an ultra-sensitive qPCR-based method for the quantification of this compound.[9][14]
Materials:
-
Unlabeled this compound
-
Target cells
-
DNA extraction kit
-
SplintR ligase and reaction buffer
-
Two DNA probes (Probe A and Probe B) that are complementary to adjacent sequences on this compound. Probe B should have a 5' phosphate.
-
qPCR master mix
-
Forward and reverse primers for amplifying the ligated product
-
TaqMan probe (optional, for probe-based qPCR)
-
Real-time PCR instrument
Procedure:
-
Sample Preparation: Treat cells with this compound, wash thoroughly, and extract total DNA (which will include the internalized ASO).
-
Ligation Reaction Setup: In a PCR tube, combine the extracted DNA sample or this compound standard, Probe A, Probe B, SplintR ligase reaction buffer, and SplintR ligase.[10]
-
Ligation Incubation: Incubate the reaction at the optimal temperature for the SplintR ligase to facilitate the ligation of Probe A and Probe B, which are brought into proximity by hybridizing to the this compound template.
-
qPCR Analysis: Use the ligation product as a template for a qPCR reaction. Add the qPCR master mix, forward and reverse primers, and a TaqMan probe (if using).
-
Real-time PCR: Perform the qPCR reaction on a real-time PCR instrument.
-
Quantification: Create a standard curve by performing the entire ligation and qPCR procedure with known concentrations of this compound. Use this standard curve to determine the concentration of this compound in the cellular samples based on their Cq values.[15]
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a TGFbeta2-specific antisense oligonucleotide for the treatment of malignant gliomas and other tumors overexpressing TGFbeta2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Antisense Oligonucleotide Efficiency in Inhibiting Prokaryotic Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ppd.com [ppd.com]
- 9. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. High-resolution visualisation of antisense oligonucleotide release from polymers in cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06773D [pubs.rsc.org]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Trabedersen Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trabedersen (also known as AP 12009 and OT-101) is a synthetic antisense oligodeoxynucleotide designed to specifically inhibit the production of transforming growth factor-beta 2 (TGF-β2).[1][2] TGF-β2 is a potent cytokine that plays a critical role in tumor progression by promoting immunosuppression, metastasis, and angiogenesis.[1][3] In many aggressive cancers, such as glioblastoma, pancreatic cancer, and malignant melanoma, TGF-β2 is overexpressed, creating an immunosuppressive tumor microenvironment that allows cancer cells to evade the host's immune system.[1][4]
This compound is being developed as an immunotherapeutic agent that aims to reverse this TGF-β2-mediated immunosuppression, thereby rendering the tumor "visible" to the immune system and facilitating an anti-tumor immune response.[2] It is believed to work by downregulating TGF-β2, which in turn can lead to an increase in the activity of cytotoxic immune cells and a reduction in suppressive immune cell populations.[1][5] This document provides detailed application notes and protocols for the analysis of immune cell populations by flow cytometry in preclinical and clinical settings following this compound treatment.
Data Presentation
The following tables summarize the expected quantitative changes in immune cell populations in peripheral blood and the tumor microenvironment following treatment with a TGF-β2 antisense oligonucleotide, based on preclinical studies in humanized mouse models. This data provides a reference for the anticipated immunological effects of this compound.
Table 1: Changes in Peripheral Blood T Lymphocyte Populations in a Humanized Mouse Model of Melanoma Treated with a TGF-β2 Antisense Oligonucleotide (ngTASO) in Combination with Anti-PD-1 Therapy [6][7][8]
| Cell Population | Marker Profile | Expected Change with ngTASO + Anti-PD-1 |
| CD8+ T Cells (% of CD3+) | CD3+, CD8+ | Increase |
| PD-1+ CD8+ T Cells (% of CD8+) | CD3+, CD8+, PD-1+ | Decrease* |
| Regulatory T Cells (Tregs) (% of CD4+) | CD4+, CD25+, Foxp3+ | Decrease |
*Note: The decrease in PD-1+ cells detected by flow cytometry may be influenced by competitive binding of the therapeutic anti-PD-1 antibody.[6]
Table 2: Changes in Tumor-Infiltrating Lymphocyte (TIL) Populations [5][9]
| Cell Population | Marker Profile | Expected Change with this compound |
| Tumor-Infiltrating Lymphocytes | - | Increase |
| CD8+ T Cells | CD3+, CD8+ | Increase |
| Regulatory T Cells (Tregs) | CD4+, Foxp3+ | Decrease |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of this compound in the context of the TGF-β2 signaling pathway and its impact on the anti-tumor immune response.
Caption: this compound inhibits TGF-β2 production, leading to reduced immunosuppression.
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of immune cell populations from peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating lymphocytes (TILs) using multi-color flow cytometry.
Experimental Workflow
Caption: General workflow for flow cytometry analysis of immune cells.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from patients in EDTA-containing tubes.
-
Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
Washing: Transfer the PBMCs to a new tube and wash twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Cell Counting and Viability: Resuspend the cell pellet in an appropriate buffer (e.g., FACS buffer: PBS with 2% FBS and 0.05% sodium azide) and determine the cell count and viability using a hemocytometer and trypan blue exclusion.
Protocol 2: Immunophenotyping of PBMCs by Flow Cytometry
-
Cell Preparation: Adjust the PBMC suspension to a concentration of 1 x 10^7 cells/mL in FACS buffer.
-
Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking reagent for 10 minutes at 4°C.
-
Surface Staining: Add the pre-titrated fluorescently conjugated antibodies for surface markers (see Table 3 for a suggested panel) to the cell suspension. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Viability Staining: Resuspend the cells in PBS and add a viability dye (e.g., 7-AAD or a fixable viability dye) to distinguish live from dead cells. Incubate according to the manufacturer's instructions.
-
Intracellular Staining (for Foxp3):
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.
-
Add the anti-Foxp3 antibody and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Final Resuspension: Resuspend the final cell pellet in FACS buffer.
-
Data Acquisition: Acquire the data on a flow cytometer. Collect a sufficient number of events for robust statistical analysis.
Table 3: Suggested Antibody Panel for PBMC Immunophenotyping
| Marker | Fluorochrome | Target Cell Population |
| CD45 | e.g., APC-H7 | All Leukocytes |
| CD3 | e.g., FITC | T Cells |
| CD4 | e.g., PerCP-Cy5.5 | Helper T Cells |
| CD8 | e.g., PE-Cy7 | Cytotoxic T Cells |
| CD25 | e.g., PE | Activated T Cells, Tregs |
| Foxp3 | e.g., Alexa Fluor 647 | Regulatory T Cells |
| CD56 | e.g., BV421 | NK Cells |
| PD-1 | e.g., BV786 | Exhausted/Activated T Cells |
| Viability Dye | e.g., 7-AAD | Live/Dead Discrimination |
Protocol 3: Isolation of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Dissociation:
-
Mechanically mince the fresh tumor tissue into small pieces in a sterile petri dish containing RPMI-1640 medium.
-
Transfer the minced tissue to a tube containing an enzymatic digestion cocktail (e.g., collagenase and DNase).
-
Incubate at 37°C with gentle agitation for 30-60 minutes.
-
-
Cell Filtration: Pass the digested tissue suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Density Gradient Centrifugation: To enrich for lymphocytes, perform a density gradient centrifugation as described for PBMCs.
-
Washing and Cell Counting: Wash the isolated TILs and perform cell counting and viability assessment.
Immunophenotyping of TILs can be performed using the same staining protocol as for PBMCs (Protocol 2), adjusting cell numbers and antibody concentrations as necessary.
Data Analysis
A sequential gating strategy should be employed to identify the immune cell populations of interest. An example of a basic gating strategy is provided below.
Caption: A representative gating strategy for identifying key immune cell subsets.
Conclusion
The analysis of immune cell populations by multi-color flow cytometry is a critical tool for evaluating the immunological effects of this compound. By reversing TGF-β2-mediated immunosuppression, this compound has the potential to enhance anti-tumor immunity. The protocols and data presented in these application notes provide a framework for researchers to design, execute, and interpret studies aimed at understanding the immunomodulatory properties of this promising therapeutic agent. Careful and standardized immunophenotyping will be essential for the continued development and clinical application of this compound in oncology.
References
- 1. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OT-101 – Oncotelic [oncotelic.com]
- 3. TGF-β and immune cells: an important regulatory axis in the tumor microenvironment and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANTISENSE PHARMA GmbH Presents this compound Phase I/II Complete Data at American Society of Clinical Oncology - BioSpace [biospace.com]
- 5. Targeting transforming growth factor-β2 by antisense oligodeoxynucleotide accelerates T cell-mediated tumor rejection in a humanized mouse model of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-Generation Antisense Oligonucleotide of TGF-β2 Enhances T Cell-Mediated Anticancer Efficacy of Anti-PD-1 Therapy in a Humanized Mouse Model of Immune-Excluded Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Next-Generation Antisense Oligonucleotide of TGF-β2 Enhances T Cell-Mediated Anticancer Efficacy of Anti-PD-1 Therapy in a Humanized Mouse Model of Immune-Excluded Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ONCOTELIC THERAPEUTICS, INC. ANNOUNCED SYNERGY BETWEEN OT-101 AND IL-2 (PROLEUKIN) AT AACR-2021 - BioSpace [biospace.com]
Trabedersen (AP 12009) Application Notes and Protocols for Phase I/II Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the treatment schedules and experimental protocols for Trabedersen (also known as OT-101 and AP 12009) as investigated in Phase I and Phase II clinical trials. This compound is a synthetic phosphorothioate antisense oligodeoxynucleotide designed to specifically inhibit the production of transforming growth factor-beta 2 (TGF-β2), a cytokine implicated in tumor growth, metastasis, and immunosuppression.[1][2]
Mechanism of Action
This compound is an 18-mer antisense oligodeoxynucleotide that is complementary to the messenger RNA (mRNA) of human TGF-β2. By binding to the TGF-β2 mRNA, this compound prevents its translation into protein, thereby reducing the levels of TGF-β2.[1][2] Overexpression of TGF-β2 is a characteristic of many advanced cancers and is associated with poor prognosis.[3][4] By inhibiting TGF-β2, this compound aims to counteract tumor-induced immunosuppression, inhibit tumor cell proliferation and migration, and reduce angiogenesis.[1][3] This mechanism allows the host's immune system to better recognize and attack cancer cells.
TGF-β2 Signaling Pathway and this compound Inhibition
Caption: TGF-β2 signaling pathway and the inhibitory action of this compound.
Phase I/II Clinical Trial Data for Intravenous Administration (P001 Study)
An open-label, multicenter, dose-escalation Phase I/II study (P001, NCT00844064) was conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of intravenously administered this compound in patients with advanced solid tumors known to overproduce TGF-β2, such as pancreatic cancer, malignant melanoma, and colorectal carcinoma.[3][5]
Treatment Schedules and Dose Escalation
Two primary intravenous treatment schedules were investigated.[3][4]
Table 1: Intravenous this compound Treatment Schedules and Doses
| Schedule | Dosing Regimen | Dose Range Investigated (mg/m²/day) | Maximum Tolerated Dose (MTD) | Recommended Phase II Dose (mg/m²/day) |
| Schedule 1 | 7 days on, 7 days off | 40, 80, 160 | 160 mg/m²/day | Not specified |
| Schedule 2 | 4 days on, 10 days off | 140, 190, 250, 330 | Not reached | 140 |
Data compiled from multiple sources.[3]
Experimental Protocol: Intravenous Administration
1. Patient Population:
-
Inclusion Criteria: Adult patients with advanced (Stage III/IV) pancreatic adenocarcinoma, malignant melanoma, or colorectal carcinoma who are not or no longer amenable to established therapies.[3][5] Patients were required to have at least one measurable lesion and a Karnofsky Performance Status (KPS) of at least 80%.[3] Adequate organ function was also a prerequisite.
-
Exclusion Criteria: Patients with brain metastases, recent anti-tumor radiation therapy (within 12 weeks), tumor surgery (within 4 weeks), or other anti-tumor therapies (within 2 weeks) were excluded. Pregnant or lactating females were also excluded.
2. Drug Administration:
-
This compound was administered as a continuous intravenous infusion for the duration of the "on" period of each cycle (either 4 or 7 days).[3][4]
-
Treatment was administered for up to 10 cycles.[3]
3. Study Endpoints:
-
Primary Endpoints: Maximum Tolerated Dose (MTD) and Dose Limiting Toxicities (DLTs).[1]
-
Secondary Endpoints: Safety, tolerability, pharmacokinetics, and efficacy.[1]
Experimental Workflow: P001 Intravenous Study
Caption: Workflow for the P001 intravenous this compound clinical trial.
Phase I/II Clinical Trial Data for Intratumoral Administration (High-Grade Glioma)
A randomized, open-label, active-controlled, dose-finding Phase IIb study evaluated the efficacy and safety of this compound administered intratumorally via convection-enhanced delivery (CED) in patients with recurrent or refractory high-grade glioma (anaplastic astrocytoma or glioblastoma multiforme).
Treatment Schedule and Dosing
Table 2: Intratumoral this compound Treatment Schedule and Doses
| Parameter | Details |
| Patient Population | Recurrent/refractory anaplastic astrocytoma (WHO Grade III) or glioblastoma multiforme (WHO Grade IV) |
| Dose Levels | 10 µM and 80 µM |
| Treatment Cycle | 14 days total: 7 days of continuous this compound infusion followed by 7 days of isotonic saline infusion |
| Number of Cycles | Up to 11 cycles |
| Administration Method | Intratumoral convection-enhanced delivery (CED) |
Data sourced from a Phase IIb study.
Experimental Protocol: Intratumoral Administration
1. Patient Population:
-
Inclusion Criteria: Male or female patients aged 18 to 75 with a confirmed diagnosis of recurrent/refractory anaplastic astrocytoma or glioblastoma. Patients were required to have a Karnofsky Performance Status (KPS) of ≥70%.
-
Exclusion Criteria: Included tumor surgery within the last 2 weeks, radiotherapy within 8 weeks, or chemotherapy within 4 weeks.
2. Drug Administration:
-
This compound was administered intratumorally using convection-enhanced delivery (CED) via a subcutaneous port access system connected to an external pump.
-
The infusion flow rate for this compound was 4 µL/min for 7 days, followed by isotonic saline at a flow rate of 1 µL/min for the subsequent 7 days.
-
The total dose per cycle was 2.48 mg for the 10 µM group and 19.81 mg for the 80 µM group.
3. Study Endpoints:
-
Primary Endpoint: Tumor control rate at 6 months.
-
Secondary Endpoints: Response at further timepoints, overall survival, and safety.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Impact of targeting transforming growth factor β-2 with antisense OT-101 on the cytokine and chemokine profile in patients with advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for Assessing Angiogenesis in Trabedersen-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trabedersen (AP 12009) is a phosphorothioate antisense oligodeoxynucleotide specifically designed to inhibit the synthesis of transforming growth factor-beta 2 (TGF-β2).[1][2] Overexpression of TGF-β2 is a hallmark of several malignant tumors and is implicated in promoting tumor progression through various mechanisms, including immunosuppression, metastasis, and angiogenesis.[1][2][3] By downregulating TGF-β2, this compound is expected to counteract these effects, and preclinical studies have demonstrated its potential to reduce tumor angiogenesis.[1][3]
These application notes provide a comprehensive overview of the methodologies to assess the anti-angiogenic effects of this compound in preclinical tumor models. The protocols detailed below are essential for quantifying changes in tumor vascularization and understanding the molecular mechanisms underlying this compound's activity.
Mechanism of Action: this compound's Impact on Angiogenesis
This compound exerts its anti-angiogenic effect by targeting the production of TGF-β2, a key regulator of tumor microenvironment and vascularization. The proposed mechanism is as follows:
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies assessing the impact of TGF-β inhibition on tumor angiogenesis.
Table 1: Effect of TGF-β Blockade on Tumor Angiogenesis Markers
| Treatment Group | Microvessel Density (MVD) | VEGF Expression | Reference |
| Control | High | High | [4] |
| TGF-β Blockade (sTβRII) | Significantly Reduced | Lower | [4] |
| TGF-β Blockade (1D11 Ab) | Significantly Reduced | Lower | [4] |
Table 2: Impact of this compound on Tumor Growth and Angiogenesis in a Pancreatic Cancer Model
| Treatment Group | Tumor Growth | Lymph Node Metastasis | Tumor Angiogenesis (CD31+) | Reference |
| Untreated Control | Baseline | Baseline | Baseline | [3] |
| This compound (OT-101) | Significantly Reduced (p=0.0084) | Significantly Reduced (p=0.023) | Significantly Reduced (p<0.0001) | [3] |
Experimental Protocols
Experimental Workflow Overview
Protocol 1: Immunohistochemistry (IHC) for CD31
This protocol details the staining of tumor sections for the endothelial cell marker CD31 (PECAM-1) to visualize blood vessels.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 0.01 M Citrate buffer, pH 6.0 or 0.5 M Tris, pH 10)[5][6]
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-mouse CD31 antibody
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.[8]
-
Heat in a microwave, pressure cooker, or water bath according to manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature in the buffer.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[7]
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CD31 antibody in blocking buffer to the recommended concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Visualization:
-
Apply DAB substrate and incubate until a brown color develops (monitor under a microscope).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Microvessel Density (MVD) Quantification
This protocol describes the quantification of angiogenesis by assessing the density of CD31-positive microvessels.
Procedure:
-
Hotspot Identification:
-
Scan the entire tumor section at low magnification (40x or 100x) to identify areas with the highest density of microvessels ("hotspots"). These are typically found at the tumor periphery.
-
-
Microvessel Counting:
-
At high magnification (200x or 400x), count all stained endothelial cells or cell clusters that are clearly separate from adjacent microvessels, tumor cells, and other connective tissue elements within a defined field of view.
-
A lumen is not required for a structure to be counted as a microvessel.
-
Select 3-5 of the most vascularized fields (hotspots) for counting.
-
-
MVD Calculation:
-
Calculate the average number of microvessels per high-power field.
-
Express the MVD as the average number of vessels per unit area (e.g., vessels/mm²). The area of the high-power field must be known for the microscope used.
-
Protocol 3: ELISA for VEGF and TGF-β2 in Tumor Lysates
This protocol provides a method for quantifying the levels of pro-angiogenic factors in tumor tissue.
Materials:
-
Harvested tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
Microcentrifuge
-
BCA protein assay kit
-
Commercially available ELISA kits for human/mouse VEGF and TGF-β2
Procedure:
-
Tumor Lysate Preparation:
-
Weigh the frozen tumor tissue and add ice-cold lysis buffer (e.g., 10 µl/mg of tissue).
-
Homogenize the tissue on ice until no visible chunks remain.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (tumor lysate) and store at -80°C.
-
-
Protein Quantification:
-
Determine the total protein concentration of the tumor lysate using a BCA protein assay kit according to the manufacturer's instructions. This is necessary to normalize the ELISA results.
-
-
ELISA Procedure (General):
-
Follow the specific instructions provided with the commercial ELISA kit for VEGF or TGF-β2.[9][10][11] A general workflow is as follows:
-
Prepare standards and samples. Dilute tumor lysates to fall within the standard curve range of the assay.
-
Add standards and samples to the antibody-coated microplate wells.
-
Incubate as per the kit instructions.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody (biotin-conjugated).
-
Incubate and wash.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate and wash.
-
Add the substrate and incubate to allow color development.
-
Add the stop solution.
-
Read the absorbance at the specified wavelength (e.g., 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of VEGF or TGF-β2 in the samples from the standard curve.
-
Normalize the growth factor concentration to the total protein concentration of the tumor lysate (e.g., pg of VEGF per mg of total protein).
-
Logical Relationships in Angiogenesis Assessment
References
- 1. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. TGF-β blockade improves the distribution and efficacy of therapeutics in breast carcinoma by normalizing the tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. novamedline.com [novamedline.com]
Application Notes and Protocols for Trabedersen in Primary Patient-Derived Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trabedersen (also known as AP 12009 and OT-101) is a synthetic 18-mer phosphorothioate antisense oligodeoxynucleotide designed to specifically target and inhibit the production of human transforming growth factor-beta 2 (TGF-β2) mRNA.[1][2][3] Overexpression of TGF-β2 is a key factor in the progression of several aggressive cancers, including high-grade glioma, pancreatic cancer, and malignant melanoma.[1][4][5] TGF-β2 promotes tumor growth, metastasis, angiogenesis, and immunosuppression.[1][4] By downregulating TGF-β2, this compound aims to reverse these effects and restore the body's anti-tumor immune response.[4] These application notes provide a summary of the preclinical effects of this compound on primary patient-derived cancer cells and detailed protocols for key experimental assays.
Mechanism of Action
Figure 1: Mechanism of Action of this compound. this compound inhibits TGF-β2 mRNA translation, leading to reduced downstream signaling and tumor-promoting activities.
Data Presentation
The following tables summarize the quantitative effects of this compound on primary patient-derived cancer cells as reported in preclinical studies.
Table 1: Effect of this compound on TGF-β2 Secretion
| Cell Type | Treatment Concentration | Reduction in TGF-β2 Secretion (%) | Reference |
| Primary High-Grade Glioma Cells | Not Specified | 49 - 73 | [11] |
Table 2: In Vitro Efficacy of this compound in Patient-Derived Cancer Cells
| Cancer Type | Cell Model | Endpoint | Result | Reference |
| Pancreatic Cancer | Patient-Derived Cell Lines | IC50 (TGF-β2 secretion) | Low µM range | [1] |
| Pancreatic Cancer | Patient-Derived Cell Lines | Cell Proliferation | Inhibition observed | [1] |
| Pancreatic Cancer | Patient-Derived Cell Lines | Cell Migration | Completely blocked | [1] |
| High-Grade Glioma | Patient-Derived Tumorspheres | Tumor Control Rate (6 months, 10 µM) | Not significantly different from chemotherapy | [12] |
Experimental Protocols
Culture of Primary Patient-Derived Cancer Cells (3D Organoid Method for Pancreatic Cancer)
This protocol is adapted from established methods for generating and maintaining patient-derived pancreatic cancer organoids.
Figure 2: Workflow for Patient-Derived Organoid Culture. A schematic overview of the key steps in establishing primary cancer cell cultures from patient tissue.
Materials:
-
Patient-derived tumor tissue
-
DMEM/F12 medium
-
Collagenase Type II
-
Dispase
-
Fetal Bovine Serum (FBS)
-
Matrigel®
-
Organoid Growth Medium (specific to cancer type, e.g., PancreaCult™)
-
ROCK inhibitor (e.g., Y-27632)
Protocol:
-
Tissue Dissociation:
-
Mince the fresh tumor tissue into small fragments (~1-2 mm³).
-
Incubate the fragments in a digestion solution containing DMEM/F12, collagenase, and dispase at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the enzymes with DMEM/F12 containing 10% FBS.
-
-
Cell Isolation:
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the filtered suspension to pellet the cells.
-
Wash the cell pellet with cold PBS or basal medium.
-
-
Organoid Embedding and Culture:
-
Resuspend the cell pellet in Matrigel® on ice.
-
Plate 50 µL domes of the Matrigel-cell suspension into a pre-warmed 24-well plate.
-
Allow the Matrigel to solidify at 37°C for 15-30 minutes.
-
Overlay the domes with pre-warmed Organoid Growth Medium supplemented with ROCK inhibitor.
-
-
Maintenance and Passaging:
-
Replace the medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically disrupting the Matrigel domes and enzymatically dissociating the organoids into smaller fragments.
-
Re-plate the fragments in fresh Matrigel as described above.
-
Cell Viability Assay (MTT Assay)
This protocol can be used to determine the cytotoxic effects of this compound on primary patient-derived cancer cells.
Materials:
-
Primary patient-derived cancer cells (as single-cell suspension)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed the primary cancer cells in a 96-well plate at a predetermined optimal density.
-
-
Treatment:
-
After 24 hours, treat the cells with a range of concentrations of this compound. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Transwell Migration Assay
This protocol is for quantifying the effect of this compound on the migratory capacity of primary patient-derived cancer cells.[6][13][14]
Materials:
-
Primary patient-derived cancer cells
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
Crystal violet stain or fluorescent dye (e.g., Calcein AM)
-
Cotton swabs
Protocol:
-
Preparation:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add medium with a chemoattractant to the lower chamber.
-
-
Cell Seeding:
-
Resuspend the primary cancer cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell insert, with or without pre-treatment with this compound.
-
-
Incubation:
-
Incubate the plate for 12-48 hours at 37°C to allow for cell migration.
-
-
Cell Removal and Staining:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet or a fluorescent dye.
-
-
Quantification:
-
Count the number of migrated cells in several random fields under a microscope.
-
Alternatively, elute the stain and measure the absorbance, or quantify fluorescence using a plate reader.
-
Calculate the percentage of migration inhibition compared to the untreated control.
-
Western Blot for Phospho-Smad2/3
This protocol details the detection of phosphorylated Smad2/3 to assess the downstream effects of this compound on the TGF-β2 signaling pathway.
Materials:
-
Primary patient-derived cancer cells
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Smad2/3, anti-total Smad2/3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis:
-
Treat primary cancer cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Smad2/3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Smad2/3 and a loading control (e.g., GAPDH) to normalize the results.
-
Conclusion
This compound demonstrates promising preclinical activity in primary patient-derived cancer cells by effectively targeting TGF-β2 and inhibiting key cancer-promoting processes. The protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound in relevant patient-derived models. Further studies are warranted to establish more precise quantitative data on its efficacy across a broader range of patient-derived cancer types.
Disclaimer: These application notes and protocols are intended for research use only and are not a substitute for the user's own validation and optimization.
References
[1] Schlingensiepen, K. H., et al. (2011). Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer. Cancer Science, 102(6), 1193–1200. [13] Marshall, J. F. (2021). Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy. Methods and Protocols, 4(4), 62. [14] Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. [6] Corning Incorporated. (n.d.). Transwell Cell Migration and Invasion Assay Guide. [15] Oettle, H., et al. (2012). Final results of a phase I/II study in patients with pancreatic cancer, malignant melanoma, and colorectal carcinoma with this compound. Journal of Clinical Oncology, 30(15_suppl), 4034. [11] Hau, P., et al. (2007). The most effective AON so far for high-grade glioma therapy is a phosphorothioate-modified AON, AP12009 (this compound), which is complementary to the human TGF-β2 mRNA sequence. Journal of Neuro-Oncology, 84(2), 127-138. [16] Thermo Fisher Scientific. (n.d.). In vitro cell migration and invasion assays using Nunc Polycarbonate Cell Culture Inserts. [17] Lahat, G., et al. (2012). Mean IC50 (µM) values for glioblastoma (GBM) differentiated and GBM... ResearchGate. [4] Vallières, L. (2009). This compound, a TGFbeta2-specific antisense oligonucleotide for the treatment of malignant gliomas and other tumors overexpressing TGFbeta2. IDrugs, 12(7), 445-453. [18] Halder, S. K., et al. (2015). Pancreatic cancer cell migration and metastasis is regulated by chemokine-biased agonism and bioenergetic signaling. Cancer Research, 75(15 Supplement), 4563. [3] Oncotelic Therapeutics. (n.d.). Pipeline. [19] Vallières, L., & Antisense Pharma GmbH. (2009). This compound, a TGFbeta2-specific antisense oligonucleotide for the treatment of malignant gliomas and other tumors overexpressing TGFbeta2. IDrugs: the investigational drugs journal, 12(7), 445–453. Leggett, S. E., et al. (2021). Distinct roles of tumor associated mutations in collective cell migration. Scientific Reports, 11(1), 10260. [2] E. F. P. (2014). The clinical value of patient-derived glioblastoma tumorspheres in predicting treatment response. Neuro-Oncology, 16(3), 367–375. [5] Oncotelic. (2018). OT-101 (this compound) a TGF-beta2 Specific Inhibitor As Immuno Oncology Agent Against Glioblastoma. PRWeb. [12] Bogdahn, U., et al. (2011). Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study. Neuro-Oncology, 13(1), 132–142. Glitza, I. C., et al. (2022). A preclinical model of patient-derived cerebrospinal fluid circulating tumor cells for experimental therapeutics in leptomeningeal disease from melanoma. Neuro-Oncology, 24(4), 564–576. [20] Aslan, M., & C. A. (2021). Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay. Biological Methods & Protocols, 6(1), bpab014. [7] Lu, Y., et al. (2014). 14-3-3ζ turns TGF-β's function from tumor suppressor to metastasis promoter in breast cancer by contextual changes of Smad partners from p53 to Gli2. Cancer Cell, 26(4), 488–503. [8] Kubiczkova, L., et al. (2019). Role of Plasminogen Activator Inhibitor-1 (PAI-1) in cancer stem cells. Medical Oncology, 36(11), 93. [9] Bogdahn, U., et al. (2011). Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: Results of a randomized and controlled phase IIb study. Neuro-Oncology, 13(1), 132-142. [10] David, C. J., et al. (2022). SMAD2/3 mediate oncogenic effects of TGF-β in the absence of SMAD4. Nature Communications, 13(1), 5878. [21] Aslan, M., & Can, A. (2021). Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay. Biological Methods & Protocols, 6(1), bpab014. [22] Whittle, M. C., et al. (2015). Regulation of pancreatic cancer cell migration and invasion by RhoC GTPase and Caveolin-1. BMC Cancer, 15, 33. [23] Inoue, M., et al. (2005). Plasminogen activator inhibitor-1 (PAI-1) gene transfection inhibits the liver metastasis of pancreatic cancer by preventing angiogenesis. International Journal of Cancer, 117(5), 734–741. [24] Chan, O. T. M., et al. (2018). Association of MMP-2, RB and PAI-1 with decreased recurrence-free survival and overall survival in bladder cancer patients. Urologic Oncology: Seminars and Original Investigations, 36(5), 239.e1–239.e9. [25] Wang, L., et al. (2025). Comprehensive spatial map provides insights into pancreatic cancer metastases. MD Anderson Cancer Center. [26] da Silva, A. C. G., et al. (2024). Patient-Derived Melanoma Immune-Tumoroids as a Platform for Precise High-throughput Drug Screening. Advanced Science, 11(48), e2408707. [27] Qin, Y., et al. (2021). Multimodel preclinical platform predicts clinical response of melanoma to immunotherapy. Nature Cancer, 2(6), 643–657. [28] Tirosh, I., et al. (2016). Mapping heterogeneity in patient-derived melanoma cultures by single-cell RNA-seq. Science, 352(6282), 189–196. [29] Aslan, M., & Can, A. (2021). Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay. ResearchGate. [30] Chen, X., et al. (2024). Pan-cancer analysis of the TRAF family genes and their correlation with prognosis, TME, immune and drug sensitivity. Journal of Translational Medicine, 22(1), 498. [31] da Silva, A. C. G., et al. (2024). Patient-Derived Melanoma Immune-Tumoroids as a Platform for Precise High throughput Drug Screening. PubMed. [32] Li, Y., et al. (2018). Plasminogen activator inhibitor-1 in cancer research. Biomedicine & Pharmacotherapy, 105, 93–100. [33] Wee, B., et al. (2018). High content screening of patient-derived cell lines highlights the potential of non-standard chemotherapeutic agents for the treatment of glioblastoma. Scientific Reports, 8(1), 3954. [34] Lee, J. Y., et al. (2020). IC50 of Pancreatic and Gastric cancer patient derived cancer cells (PDCs). ResearchGate. [35] Song, C., et al. (2020). PAI-1 Polymorphisms Have Significant Associations With Cancer Risk, Especially Feminine Cancer. Frontiers in Oncology, 10, 574. [36] Bel Bliss, C., et al. (2022). Directing Cell Phenotype: Quantitative Single-Cell Migration Assay Leveraging Tunable Extracellular Surfaces. ACS Biomaterials Science & Engineering, 8(7), 3122–3131.
References
- 1. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical value of patient-derived glioblastoma tumorspheres in predicting treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pipeline – Oncotelic [oncotelic.com]
- 4. researchgate.net [researchgate.net]
- 5. OT-101 (this compound) a TGF-beta2 Specific Inhibitor As Immuno Oncology Agent Against Glioblastoma [prweb.com]
- 6. corning.com [corning.com]
- 7. 14-3-3ζ turns TGF-β’s function from tumor suppressor to metastasis promoter in breast cancer by contextual changes of Smad partners from p53 to Gli2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wcrj.net [wcrj.net]
- 9. researchgate.net [researchgate.net]
- 10. SMAD2/3 mediate oncogenic effects of TGF-β in the absence of SMAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 12. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Pancreatic cancer cell migration and metastasis is regulated by chemokine-biased agonism and bioenergetic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound, a TGFbeta2-specific antisense oligonucleotide for the treatment of malignant gliomas and other tumors overexpressing TGFbeta2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of pancreatic cancer cell migration and invasion by RhoC GTPase and Caveolin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Plasminogen activator inhibitor-1 (PAI-1) gene transfection inhibits the liver metastasis of pancreatic cancer by preventing angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 25. Comprehensive spatial map provides insights into pancreatic cancer metastases | MD Anderson Cancer Center [mdanderson.org]
- 26. Patient‐Derived Melanoma Immune‐Tumoroids as a Platform for Precise High throughput Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Multimodel preclinical platform predicts clinical response of melanoma to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Pan-cancer analysis of the TRAF family genes and their correlation with prognosis, TME, immune and drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Patient-Derived Melanoma Immune-Tumoroids as a Platform for Precise High throughput Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Plasminogen activator inhibitor-1 in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. PAI-1 Polymorphisms Have Significant Associations With Cancer Risk, Especially Feminine Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Directing Cell Phenotype: Quantitative Single-Cell Migration Assay Leveraging Tunable Extracellular Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Trabedersen and Immunotherapy Co-treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of co-treatment strategies involving Trabedersen and immunotherapy. The protocols outlined below are intended to guide researchers in designing and executing experiments to assess the synergistic potential, efficacy, and underlying mechanisms of this combination therapy.
Introduction
This compound is a synthetic antisense oligodeoxynucleotide designed to specifically inhibit the production of transforming growth factor-beta 2 (TGF-β2).[1][2][3][4] TGF-β2 is a pleiotropic cytokine frequently overexpressed in a variety of malignancies, where it contributes to an immunosuppressive tumor microenvironment, promoting tumor growth, invasion, and metastasis.[1][2][4][5][6][7] By downregulating TGF-β2, this compound has the potential to remodel the tumor microenvironment, making it more susceptible to immune-mediated clearance.[1][8]
Cancer immunotherapy, particularly the use of immune checkpoint inhibitors (ICIs) such as anti-PD-1, anti-PD-L1, and anti-CTLA-4 antibodies, has revolutionized cancer treatment by reactivating the patient's own immune system to recognize and eliminate tumor cells.[9][10][11] However, the efficacy of immunotherapy is often limited in patients with "cold" tumors, which are characterized by a lack of T-cell infiltration and a highly immunosuppressive microenvironment.[12][13]
The co-administration of this compound with immunotherapy presents a promising strategy to overcome resistance to immunotherapy. By inhibiting TGF-β2, this compound may convert an immunosuppressive "cold" tumor into an inflamed "hot" tumor, thereby sensitizing it to the effects of immunotherapy.[12] This document provides a detailed experimental roadmap to investigate this hypothesis.
Signaling Pathway Overview
The proposed synergistic mechanism of this compound and immunotherapy co-treatment is centered on the modulation of the tumor microenvironment. This compound's inhibition of TGF-β2 is hypothesized to enhance the efficacy of immune checkpoint inhibitors.
Experimental Protocols
This section details the methodologies for key in vitro and in vivo experiments to evaluate the combination of this compound and immunotherapy.
In Vitro Studies
Objective: To assess the direct effects of this compound and immunotherapy on cancer cells and immune cells in a controlled environment.
1. Cell Line Selection:
-
Select a panel of cancer cell lines relevant to the intended therapeutic area (e.g., melanoma, pancreatic, colorectal, or glioblastoma cell lines).[2][3][8]
-
Characterize the baseline expression levels of TGF-β2 and PD-L1 in these cell lines.
2. Monotherapy and Combination Dose-Response Assays:
-
Protocol:
-
Seed cancer cells in 96-well plates.
-
Treat cells with a dose range of this compound, an appropriate immune checkpoint inhibitor (e.g., anti-PD-1 antibody), or the combination of both.
-
Incubate for 48-72 hours.
-
Assess cell viability using a standard method such as MTT or CellTiter-Glo assay.
-
-
Data Analysis: Calculate IC50 values for each treatment and use the Chou-Talalay method to determine synergy, additivity, or antagonism.[14]
3. TGF-β2 and PD-L1 Expression Analysis:
-
Protocol:
-
Treat cancer cells with this compound for 24-48 hours.
-
Harvest cell lysates and culture supernatants.
-
Measure TGF-β2 protein levels in the supernatant using an ELISA kit.
-
Analyze PD-L1 protein expression on the cell surface by flow cytometry.
-
Quantify TGF-β2 and PD-L1 mRNA levels using qRT-PCR.
-
4. In Vitro T-Cell Co-culture Assays:
-
Protocol:
-
Culture cancer cells and treat with this compound for 48 hours.
-
Isolate human or murine T-cells and activate them.
-
Co-culture the pre-treated cancer cells with the activated T-cells in the presence or absence of an immune checkpoint inhibitor.
-
After 48-72 hours, assess cancer cell killing by measuring lactate dehydrogenase (LDH) release or using a real-time cell analysis system.
-
Analyze T-cell proliferation (e.g., using CFSE staining) and cytokine production (e.g., IFN-γ, TNF-α) by ELISA or flow cytometry.
-
In Vivo Studies
Objective: To evaluate the anti-tumor efficacy and systemic immune response of the combination therapy in a living organism.
1. Animal Model Selection:
-
Syngeneic Mouse Models: Utilize immunocompetent mice (e.g., C57BL/6 or BALB/c) implanted with murine tumor cell lines (e.g., B16-F10 melanoma, Pan02 pancreatic cancer). These models are essential for studying the interaction between the tumor and a fully functional immune system.[15][16][17]
-
Humanized Mouse Models: For testing human-specific immunotherapies, use immunodeficient mice (e.g., NSG) engrafted with human immune cells. These models allow for the evaluation of therapies targeting human immune checkpoints.[16][17]
2. Efficacy Study Design:
-
Protocol:
-
Implant tumor cells subcutaneously or orthotopically into the selected mouse model.
-
Once tumors are established, randomize mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Immunotherapy (e.g., anti-mouse PD-1) alone
-
This compound and Immunotherapy combination
-
-
Administer treatments according to a predefined schedule (e.g., intraperitoneal or intravenous injections).
-
Monitor tumor growth by caliper measurements and overall animal health (body weight, clinical signs) regularly.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and harvest tumors and spleens for further analysis.
-
-
Data Analysis: Compare tumor growth rates and survival curves between the different treatment groups.
3. Pharmacodynamic and Immune Monitoring:
-
Protocol:
-
At the end of the efficacy study, collect tumors and spleens.
-
Analyze the tumor microenvironment by:
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): Stain tumor sections for immune cell markers (e.g., CD4, CD8, FoxP3 for regulatory T-cells, F4/80 for macrophages) to assess immune cell infiltration.
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to quantify different immune cell populations and assess their activation status (e.g., expression of granzyme B, Ki-67).
-
-
Measure cytokine levels in tumor homogenates and serum by multiplex immunoassay.
-
Analyze TGF-β2 levels in the tumor and serum by ELISA.
-
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow from in vitro characterization to in vivo efficacy studies.
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between different treatment groups.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) | Immunotherapy IC50 (µg/mL) | Combination Index (CI) |
| Melanoma (B16-F10) | |||
| Pancreatic (Pan02) | |||
| Colorectal (CT26) | |||
| Glioblastoma (GL261) | |||
| CI < 1 indicates synergy, CI = 1 indicates additivity, CI > 1 indicates antagonism. |
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Volume at Day X (mm³) | Tumor Growth Inhibition (%) | p-value vs. Control |
| Vehicle Control | N/A | N/A | |
| This compound | |||
| Immunotherapy | |||
| Combination |
Table 3: Immune Cell Infiltration in Tumors (Flow Cytometry)
| Treatment Group | % CD8+ T-cells | % CD4+ T-cells | % Regulatory T-cells | Macrophage (F4/80+) |
| Vehicle Control | ||||
| This compound | ||||
| Immunotherapy | ||||
| Combination |
Conclusion
The experimental design outlined in these application notes provides a robust framework for the preclinical assessment of this compound and immunotherapy co-treatment. By systematically evaluating the efficacy and mechanisms of action in both in vitro and in vivo models, researchers can generate the necessary data to support the clinical development of this promising combination therapy for cancer treatment.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, a TGFbeta2-specific antisense oligonucleotide for the treatment of malignant gliomas and other tumors overexpressing TGFbeta2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antisense oligonucleotide this compound (AP 12009) for the targeted inhibition of TGF-β2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting transforming growth factor-β signaling for enhanced cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANTISENSE PHARMA GmbH Presents this compound Phase I/II Complete Data at American Society of Clinical Oncology - BioSpace [biospace.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Molecular Mechanisms of Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer immunotherapy - Wikipedia [en.wikipedia.org]
- 11. Immunotherapy for Cancer - NCI [cancer.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. OT-101 (this compound) a TGF-beta2 Specific Inhibitor As Immuno Oncology Agent Against Glioblastoma [prweb.com]
- 14. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo models for Immuno-Oncology I Preclinical CRO Services [explicyte.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Mouse Tumor Models for Advanced Cancer Immunotherapy [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Trabedersen Delivery Challenges in Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Trabedersen in solid tumors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic antisense oligodeoxynucleotide designed to specifically block the production of transforming growth factor-beta 2 (TGF-β2).[1][2][3][4] TGF-β2 is a cytokine that is often overexpressed in various cancers and plays a crucial role in tumor growth, metastasis, angiogenesis, and immunosuppression.[1][3][5] By binding to the mRNA of TGF-β2, this compound inhibits its translation into protein, thereby reducing TGF-β2 levels.[1][3] This reduction can inhibit tumor cell proliferation, block migration, and reverse immunosuppression, making the tumor microenvironment more susceptible to anti-cancer treatments.[1][6]
Q2: What are the primary challenges in delivering this compound to solid tumors?
The delivery of antisense oligonucleotides like this compound to solid tumors faces several hurdles:
-
Extracellular Barriers: The dense extracellular matrix of solid tumors can impede the penetration of therapeutic agents.[7]
-
Endosomal Escape: Once inside the cell, the therapeutic agent can get trapped in endosomes and must escape into the cytoplasm to reach its target mRNA.[9]
-
Nuclease Degradation: Unmodified oligonucleotides are susceptible to degradation by nucleases in the bloodstream and tissues.[9][10]
Q3: What are some strategies to enhance the delivery of this compound?
Several strategies are being explored to improve the delivery of siRNA and antisense oligonucleotides like this compound to solid tumors:
-
Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its pharmacokinetic profile, and facilitate its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.[9][11][12]
-
Chemical Modifications: Modifying the oligonucleotide backbone, such as with phosphorothioate linkages, can increase its resistance to nuclease degradation.[9]
-
Ligand Conjugation: Attaching ligands (e.g., antibodies, peptides, aptamers) that bind to specific receptors overexpressed on cancer cells can improve targeted delivery and cellular uptake.[9][13]
-
Convection-Enhanced Delivery (CED): This technique involves the direct and continuous infusion of the therapeutic agent into the tumor, bypassing the blood-brain barrier and achieving high local concentrations.[14]
Troubleshooting Guides
Issue 1: Low this compound Efficacy in In Vitro Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Cell Density | Ensure cells are 50-70% confluent at the time of transfection. | Optimal cell health and transfection efficiency. |
| Incorrect Transfection Reagent or Protocol | Use a transfection reagent specifically designed for oligonucleotides. Optimize the ratio of transfection reagent to this compound. | Increased cellular uptake of this compound. |
| Low Transfection Efficiency | Include a positive control (e.g., a fluorescently labeled oligonucleotide) to monitor transfection efficiency. | Confirmation of successful delivery into the cells. |
| Degradation of this compound | Use nuclease-free water and reagents. Store this compound according to the manufacturer's instructions. | Preservation of this compound integrity. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.[6] | Identification of the effective concentration for TGF-β2 knockdown. |
Issue 2: High Variability in In Vivo Tumor Growth Inhibition
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Tumor Inoculation | Ensure consistent tumor cell number and injection volume for all animals. | More uniform tumor growth rates across the study group. |
| Poor Bioavailability of this compound | Consider using a delivery vehicle, such as a nanoparticle formulation, to improve circulation time and tumor accumulation.[15] | Increased concentration of this compound at the tumor site. |
| Suboptimal Dosing Schedule | Optimize the dosing frequency and duration based on pharmacokinetic studies or literature on similar compounds. | Sustained therapeutic levels of this compound in the tumor. |
| Tumor Heterogeneity | Characterize the TGF-β2 expression levels in your tumor model to ensure it is a relevant target. | Confirmation that the target is present in the tumor model. |
| Off-Target Effects | Include a control group treated with a scrambled or mismatch oligonucleotide to assess for non-specific effects. | Differentiation between target-specific and non-specific effects. |
Experimental Protocols
Protocol 1: In Vitro Transfection of this compound in Pancreatic Cancer Cells
This protocol is adapted from studies on human pancreatic cancer cell lines.[6]
Materials:
-
Human pancreatic cancer cell line (e.g., Hup-T3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Oligonucleotide transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
6-well plates
-
Nuclease-free water
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Preparation of this compound-Lipid Complex:
-
Dilute this compound in Opti-MEM™ to the desired final concentration (e.g., 1-80 µM).[6]
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's protocol.
-
Combine the diluted this compound and diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Add the this compound-lipid complex drop-wise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time period (e.g., 7 days).[6]
-
Analysis: After incubation, assess the effects of this compound on TGF-β2 expression (e.g., by qRT-PCR or ELISA), cell proliferation (e.g., by MTT assay), and cell migration (e.g., by wound healing assay).[6]
Protocol 2: In Vivo Delivery of this compound in an Orthotopic Mouse Model of Pancreatic Cancer
This protocol is based on preclinical studies in mouse models.[6]
Materials:
-
Athymic nude mice
-
Human pancreatic cancer cells
-
This compound
-
Sterile PBS
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Surgically implant human pancreatic cancer cells into the pancreas of athymic nude mice. Allow tumors to establish for a specified period.
-
This compound Administration:
-
Monitoring: Monitor tumor growth and animal well-being regularly. Tumor size can be measured using calipers or through imaging techniques.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Analyze the tumors for TGF-β2 levels, angiogenesis, and metastasis.[6]
Visualizations
TGF-β2 Signaling Pathway in Cancer
Caption: Canonical TGF-β2/SMAD signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo this compound Delivery
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. oncotelic.com [oncotelic.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, a TGFbeta2-specific antisense oligonucleotide for the treatment of malignant gliomas and other tumors overexpressing TGFbeta2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANTISENSE PHARMA GmbH Presents this compound Phase I/II Complete Data at American Society of Clinical Oncology - BioSpace [biospace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Barriers to drug delivery in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNAi In Vivo | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Nanoparticles-Based Strategies to Improve the Delivery of Therapeutic Small Interfering RNA in Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for targeted nonviral delivery of siRNAs in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delivery Strategies and Potential Targets for siRNA in Major Cancer Types - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies, Design, and Chemistry in siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Nanoparticle Increases Drug Delivery In Solid Tumors | Technology Networks [technologynetworks.com]
potential off-target effects of Trabedersen
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving Trabedersen.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic antisense oligodeoxynucleotide designed to specifically inhibit the production of transforming growth factor-beta 2 (TGF-β2). It is an 18-mer phosphorothioate oligodeoxynucleotide that binds in a sequence-specific manner to the messenger RNA (mRNA) of human TGF-β2. This binding prevents the translation of the TGF-β2 mRNA into its corresponding protein, thereby reducing the levels of TGF-β2. In many cancers, TGF-β2 is overexpressed and contributes to tumor growth, metastasis, angiogenesis, and suppression of the host's anti-tumor immune response. By downregulating TGF-β2, this compound aims to counteract these effects.
Q2: Is this compound specific for the TGF-β2 isoform?
Yes, this compound is designed to be highly specific for the human TGF-β2 mRNA sequence. Published literature indicates that this compound neutralizes only TGF-β2 and is not expected to directly affect the expression of TGF-β1 or TGF-β3 isoforms[1]. This specificity is a key design feature to minimize off-target effects that could arise from the global inhibition of all TGF-β isoforms, which play crucial roles in normal physiological processes.
Q3: What are the potential hybridization-dependent off-target effects of this compound?
Q4: What are the known hybridization-independent off-target effects or systemic side effects observed in clinical trials?
Hybridization-independent off-target effects are not related to the specific sequence of the oligonucleotide but rather to its chemical nature. In clinical trials with this compound, several adverse events have been reported, which can be considered systemic off-target effects. These include:
It is important to note that the frequency and severity of these events are dose-dependent.
Troubleshooting Experimental Issues
Issue 1: Inconsistent reduction of TGF-β2 protein levels in vitro.
-
Possible Cause 1: Suboptimal cell culture conditions.
-
Troubleshooting: Ensure that the cell line used is known to express TGF-β2. Culture conditions, such as cell density and serum concentration, can influence TGF-β2 expression. Standardize these conditions across experiments.
-
-
Possible Cause 2: Inefficient cellular uptake of this compound.
-
Troubleshooting: While this compound is designed for uptake without a transfection reagent, efficiency can vary between cell lines. Consider using a cationic lipid-based transfection reagent to enhance uptake, but be aware that this can also increase cytotoxicity. Run a dose-response curve to determine the optimal concentration of this compound for your specific cell line.
-
-
Possible Cause 3: Degradation of this compound.
-
Troubleshooting: Ensure proper storage of this compound according to the manufacturer's instructions. Use nuclease-free water and consumables to prepare solutions.
-
Issue 2: High levels of cytotoxicity observed in cell culture.
-
Possible Cause 1: High concentration of this compound.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration that effectively reduces TGF-β2 with minimal cytotoxicity.
-
-
Possible Cause 2: Use of a transfection reagent.
-
Troubleshooting: Transfection reagents can have their own cytotoxic effects. If using a transfection reagent, optimize its concentration and the incubation time. Include a control with the transfection reagent alone to assess its contribution to cytotoxicity.
-
-
Possible Cause 3: Contamination of cell cultures.
-
Troubleshooting: Regularly test cell cultures for mycoplasma and other contaminants.
-
Data Presentation
Table 1: Adverse Events in a Phase I/II Study of Intravenous this compound in Patients with Advanced Solid Tumors
| Adverse Event | Severity | Relationship to Study Drug | Outcome | Reference |
| Maculopapular rash | Non-serious | Not specified | Not specified | [2] |
| Thrombocytopenia | Moderate | Possibly related | Reversible | [2][3] |
| Gastrointestinal hemorrhage | Serious | Possibly related | Reversible | [2][3] |
| Pyrexia (Fever) | Not specified | Possibly related | Reversible | [3] |
Table 2: Representative Preclinical Selectivity Data for a TGF-β2-targeting Antisense Oligonucleotide (ASO)
Note: Specific in vitro selectivity data for this compound against TGF-β1 and TGF-β3 mRNA is not publicly available. The following table is a representative example based on typical experimental outcomes for a highly selective ASO.
| Target mRNA | ASO Concentration (nM) | Inhibition of mRNA Expression (%) |
| TGF-β2 | 10 | 85 |
| TGF-β2 | 50 | 95 |
| TGF-β1 | 50 | < 5 |
| TGF-β3 | 50 | < 5 |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Specificity
This protocol describes a method to assess the specificity of this compound in reducing TGF-β2 expression relative to TGF-β1 and TGF-β3 in a human cancer cell line.
-
Cell Culture: Culture a human cancer cell line known to express all three TGF-β isoforms (e.g., a glioblastoma or pancreatic cancer cell line) in appropriate media and conditions.
-
Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 nM). Include a negative control (no treatment or a scrambled oligonucleotide sequence).
-
Incubation: Incubate the cells for 24-48 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for human TGF-β1, TGF-β2, and TGF-β3. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative expression of each TGF-β isoform mRNA in the this compound-treated samples compared to the control samples.
-
Protocol 2: Representative Preclinical Toxicology Study for an Antisense Oligonucleotide
Note: A specific, detailed GLP toxicology study protocol for this compound is not publicly available. The following is a representative protocol based on general guidelines for antisense oligonucleotides.
-
Test System:
-
Species: Two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Cynomolgus monkey)[2].
-
Justification: The selected species should show a similar pharmacokinetic profile to humans.
-
-
Study Design:
-
Dose Groups: A control group (vehicle), a low-dose group, a mid-dose group, and a high-dose group.
-
Route of Administration: Intravenous infusion, consistent with the clinical route.
-
Dosing Regimen: Daily or weekly administration for a specified duration (e.g., 4 weeks).
-
Recovery Groups: Include satellite groups to be observed for a period after the last dose to assess the reversibility of any findings.
-
-
Parameters Monitored:
-
Clinical Observations: Daily checks for any changes in appearance, behavior, or activity.
-
Body Weight: Measured weekly.
-
Food Consumption: Measured weekly.
-
Ophthalmology: Examinations at the beginning and end of the study.
-
Electrocardiography (ECG): Performed on non-rodent species at baseline and at the end of the study.
-
Clinical Pathology:
-
Hematology: Complete blood counts (including platelets).
-
Coagulation: Prothrombin time (PT) and activated partial thromboplastin time (aPTT).
-
Serum Chemistry: Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes, etc.
-
-
Toxicokinetics: Blood samples are taken at various time points to determine the concentration of the oligonucleotide and its metabolites.
-
-
Pathology:
-
Gross Pathology: A complete necropsy is performed on all animals at the end of the study.
-
Histopathology: A comprehensive set of tissues is collected, preserved, and examined microscopically by a board-certified veterinary pathologist.
-
Visualizations
Caption: Canonical TGF-β2 signaling pathway.
Caption: Mechanism of action of this compound.
Caption: On-target vs. potential off-target effects.
References
- 1. This compound to target transforming growth factor-β: when the journey is not the reward, in reference to Bogdahn et al. (Neuro-Oncology 2011;13:132–142) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Safety Assessment of Therapeutic Oligonucleotides - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. FDA Issues New Guidance Nonclinical Safety Assessment Of Oligonucleotide-Based Therapeutics [advancingrna.com]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing thrombocytopenia observed in clinical studies of Trabedersen (also known as AP 12009), an antisense oligonucleotide targeting transforming growth factor-beta 2 (TGF-β2). This guide offers troubleshooting advice and frequently asked questions to assist researchers in navigating this potential adverse event during their clinical investigations.
Troubleshooting Guide
Identifying and Grading this compound-Related Thrombocytopenia
Thrombocytopenia, a decrease in platelet count, has been identified as a dose-limiting toxicity in clinical trials of this compound. It is typically characterized as non-serious and transient.[1][2]
Table 1: Summary of this compound-Related Thrombocytopenia in Clinical Trials
| Clinical Trial Identifier | Patient Population | This compound Dose and Schedule | Incidence and Severity of Thrombocytopenia | Management/Outcome |
| NCT00844064 (Phase I/II) | Pancreatic Cancer, Malignant Melanoma, Colorectal Cancer | Dose Escalation (7-day on/7-day off): Up to 240 mg/m²/day | Dose-limiting toxicity (thrombocytopenia and exanthema) observed at 240 mg/m²/day. Maximum Tolerated Dose (MTD) established at 160 mg/m²/day.[1] | Described as "non-serious and transient".[1][2] |
| Dose Escalation (4-day on/10-day off): 140 mg/m²/day | Identified as a well-tolerated dose with promising efficacy.[1] | Not explicitly detailed, but implied to be manageable. | ||
| NCT00761280 (Phase IIb) | High-Grade Glioma | 80 µM (intratumoral) | Drug-related or possibly drug-related serious adverse events, including thrombocytopenia, reported in 3 patients.[3] | Not explicitly detailed in the abstract. |
| 10 µM (intratumoral) | The frequency of related or possibly drug-related adverse events was lower (27%) compared to the 80 µM group (43%) and standard chemotherapy (64%).[3] | Not explicitly detailed in the abstract. |
Experimental Protocols
Monitoring for Thrombocytopenia
Consistent and rigorous monitoring of platelet counts is crucial during this compound administration.
Protocol for Platelet Count Monitoring:
-
Baseline Measurement: Obtain a complete blood count (CBC) with platelet count before initiating this compound treatment to establish a baseline.
-
Routine Monitoring:
-
During Treatment Cycles: Perform CBC with platelet count at least twice weekly during the initial cycles of treatment, especially during dose escalation phases.
-
Between Cycles: Monitor platelet counts weekly between treatment cycles.
-
-
Symptom-Triggered Monitoring: Immediately perform a CBC with platelet count if the patient reports any signs or symptoms of bleeding, such as petechiae, ecchymosis, epistaxis, or gingival bleeding.
-
Grading of Thrombocytopenia: Utilize the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) for grading the severity of thrombocytopenia to ensure standardized reporting and management.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-related thrombocytopenia?
The exact mechanism of this compound-related thrombocytopenia is not fully elucidated. However, it is hypothesized to be related to its mechanism of action as a TGF-β2 inhibitor. The transforming growth factor-beta (TGF-β) signaling pathway plays a complex and crucial role in hematopoiesis, including the regulation of hematopoietic stem cells and megakaryopoiesis (platelet production).[4] Inhibition of TGF-β signaling could potentially disrupt the normal process of platelet formation. Another consideration for antisense oligonucleotides, in general, is the potential for off-target effects or immune-mediated responses that could affect platelet counts.[5][6][7]
Q2: What are the key signs and symptoms of thrombocytopenia that I should monitor in my study participants?
Researchers should be vigilant for the following signs and symptoms:
-
Petechiae (small, red or purple spots on the skin)
-
Purpura (larger bruises)
-
Prolonged bleeding from cuts
-
Bleeding from the gums or nose
-
Blood in the urine or stool
-
Unusually heavy menstrual flow
-
Fatigue
Q3: What are the recommended steps if a patient develops thrombocytopenia during a clinical trial?
The management of this compound-related thrombocytopenia should be guided by the severity of the platelet count decrease and the presence of any bleeding. The following is a general framework:
-
Confirm and Grade: Repeat the platelet count to confirm the finding and grade the severity according to CTCAE.
-
Evaluate the Patient: Assess for any signs of bleeding.
-
Review Concomitant Medications: Determine if other medications could be contributing to the thrombocytopenia.
-
Management Actions (based on severity):
-
Grade 1 (Mild): Continue this compound with increased monitoring frequency.
-
Grade 2 (Moderate): Consider dose reduction or temporary interruption of this compound, with close monitoring.
-
Grade 3-4 (Severe): Discontinue this compound. Platelet transfusions may be necessary in cases of severe thrombocytopenia or active bleeding. Consultation with a hematologist is recommended.
-
Q4: Is this compound-related thrombocytopenia reversible?
Yes, clinical trial data describes the thrombocytopenia associated with this compound as "transient" and "reversible".[1][2] Platelet counts are expected to recover after dose reduction or discontinuation of the drug.
Q5: Are there any known risk factors for developing thrombocytopenia with this compound?
The primary identified risk factor is the dose of this compound. Higher doses have been associated with a greater risk of developing thrombocytopenia, as it was identified as a dose-limiting toxicity.[1] Patient-specific factors that could potentially increase risk, such as baseline platelet count or prior therapies, have not been detailed in the available literature.
Visualizing the Mechanism: TGF-β Signaling in Hematopoiesis
The following diagram illustrates the simplified canonical TGF-β signaling pathway, which is the target of this compound. Understanding this pathway provides context for the potential on-target effects on hematopoiesis.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
References
- 1. Final results of a phase I/II study in patients with pancreatic cancer, malignant melanoma, and colorectal carcinoma with this compound. - ASCO [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of targeting transforming growth factor β-2 with antisense OT-101 on the cytokine and chemokine profile in patients with advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense oligonucleotides and nucleic acids generate hypersensitive platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Immune Changes during Severe Antisense Oligonucleotide-Associated Thrombocytopenia in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of thrombocytopenia caused by cholesterol-conjugated antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Trabedersen Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trabedersen in in vitro settings. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as AP 12009) is a synthetic antisense oligodeoxynucleotide.[1] It is specifically designed to bind to the messenger RNA (mRNA) of Transforming Growth Factor-beta 2 (TGF-β2), a protein often overexpressed in various cancers like high-grade gliomas and pancreatic cancer.[1][2][3] By binding to the TGF-β2 mRNA, this compound inhibits its translation into protein, thereby reducing the levels of TGF-β2.[4] This interference with the TGF-β signaling pathway can lead to a reduction in tumor growth, invasion, and immunosuppression.[5][6]
Q2: What is the optimal concentration range for this compound in in vitro assays?
The optimal concentration of this compound typically falls within the low micromolar (µM) range. Preclinical studies have shown that this compound effectively reduces TGF-β2 secretion in human pancreatic cancer cell lines with a half-maximal inhibitory concentration (IC50) in the low µM range.[6][7] In human glioblastoma cells, a concentration of 10 µM has been demonstrated to have a more potent inhibitory effect on TGF-β2 secretion compared to a higher concentration of 80 µM.[8] It is crucial to perform a dose-response experiment for each new cell line and assay to determine the optimal concentration.
Q3: Does this compound require a transfection reagent for in vitro use?
This compound has been shown to be effective in reducing TGF-β2 secretion in human pancreatic cell lines without the use of a transfection reagent.[6][7] This process is known as gymnotic uptake, where the antisense oligonucleotide is taken up by cells directly from the culture medium.[1] However, the efficiency of gymnotic uptake can be cell-type dependent. If you observe low efficacy, optimizing the delivery method, which may include the use of a suitable transfection reagent, is recommended.
Q4: What are the expected downstream effects of this compound treatment in vitro?
Successful delivery and activity of this compound should lead to a variety of measurable downstream effects, including:
-
Reduced TGF-β2 Secretion: A primary outcome that can be measured by ELISA.
-
Inhibition of Cell Proliferation: Can be assessed using assays such as MTT, MTS, or cell counting.[7]
-
Blocked Cell Migration and Invasion: Can be quantified using wound healing (scratch) assays or transwell migration/invasion assays.[7]
-
Reversal of Immunosuppression: In co-culture models, an increase in immune cell-mediated cytotoxicity against cancer cells can be observed.[6][7]
-
Downregulation of TGF-β2 mRNA: Quantifiable via quantitative real-time PCR (qPCR).
Q5: Are there any known off-target effects of this compound?
While this compound is designed for specific binding to TGF-β2 mRNA, like all antisense oligonucleotides, the potential for off-target effects exists.[9][10] These can be sequence-dependent or related to the chemical modifications of the oligonucleotide. It is recommended to include appropriate controls in your experiments, such as a scrambled or mismatch control oligonucleotide, to differentiate between specific on-target effects and non-specific or off-target effects.
Troubleshooting Guides
Issue 1: Low or No Inhibition of TGF-β2 Production
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve to identify the optimal concentration. Start with a broad range (e.g., 0.1 µM to 20 µM) and narrow it down based on initial results. Remember that higher concentrations are not always more effective.[8] |
| Inefficient Cellular Uptake | Although this compound can be delivered gymnotically, efficiency varies between cell lines.[1] Consider increasing the incubation time (up to 7 days has been reported).[11] If gymnotic delivery is inefficient, consider using a suitable transfection reagent optimized for oligonucleotides. |
| Incorrect Incubation Time | The inhibitory effects of this compound may not be immediate. Ensure a sufficient incubation period (e.g., 48-72 hours) to allow for uptake and target engagement. For some endpoints, longer incubation times may be necessary.[11] |
| Low Endogenous TGF-β2 Expression | Confirm that your chosen cell line expresses a detectable level of TGF-β2. This can be verified by qPCR for mRNA expression or ELISA for secreted protein from untreated cells. |
| Degradation of this compound | Ensure proper storage of this compound stock solutions (e.g., -20°C or -80°C) and use nuclease-free water and reagents for dilutions to prevent degradation. |
Issue 2: High Cell Toxicity or Death
| Possible Cause | Recommended Solution |
| This compound Concentration is Too High | High concentrations of oligonucleotides can induce cytotoxicity. Reduce the concentration of this compound used in your assay. Perform a cytotoxicity assay (e.g., MTT, MTS, or a fluorescence-based assay) to determine the maximum non-toxic concentration. |
| Toxicity from Transfection Reagent | If using a transfection reagent, its concentration may be too high. Optimize the transfection protocol by reducing the amount of reagent used, while still achieving efficient delivery. |
| Contamination of Cell Culture | Rule out other sources of cytotoxicity, such as mycoplasma contamination or issues with the cell culture medium or supplements. |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure that cells are seeded at a consistent density across all wells and experiments. Cell confluency can affect the efficiency of oligonucleotide uptake and the cellular response. |
| Variability in this compound Preparation | Prepare a fresh dilution of this compound from a concentrated stock solution for each experiment to ensure consistent dosing. |
| Improper Controls | Always include negative controls (e.g., untreated cells, cells treated with a scrambled or mismatch oligonucleotide) and positive controls (if available) in every experiment to validate the results. |
Data Presentation
Table 1: Effective In Vitro Concentrations of this compound in Different Cancer Types
| Cancer Type | Cell Line(s) | Effective Concentration Range | Observed Effect | Citation(s) |
| Pancreatic Cancer | Human pancreatic cancer cell lines | Low µM range (IC50) | Reduced TGF-β2 secretion, inhibited cell proliferation, blocked cell migration | [6][7] |
| High-Grade Glioma | Human glioblastoma cells | 10 µM | Stronger inhibition of TGF-β2 secretion compared to 80 µM | [8] |
| Pancreatic Cancer | Hup-T3 | 1 - 80 µM | Reduced TGF-β2 secretion, inhibited cell proliferation, blocked cell migration | [11] |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration (Dose-Response)
-
Cell Seeding: Plate your target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
This compound Preparation: Prepare a serial dilution of this compound in serum-free medium. A suggested starting range is 0.1, 0.5, 1, 2.5, 5, 10, 20, and 50 µM.
-
Treatment: Remove the growth medium from the cells and add the this compound dilutions. Include wells with untreated cells and cells treated with a scrambled control oligonucleotide at the highest concentration.
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Endpoint Analysis:
-
TGF-β2 Secretion: Collect the cell culture supernatant and quantify the amount of secreted TGF-β2 using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability: Perform an MTT or other viability assay to assess cytotoxicity at each concentration.
-
-
Data Analysis: Plot the percentage of TGF-β2 inhibition against the log of this compound concentration to determine the IC50 value.
Protocol for In Vitro Cell Migration (Wound Healing Assay)
-
Cell Seeding: Plate cells in a 6-well plate and grow them to 90-100% confluency.
-
Create Wound: Use a sterile p200 pipette tip to create a straight scratch (wound) in the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the predetermined optimal concentration of this compound or a control.
-
Image Acquisition: Immediately acquire an image of the wound at 0 hours using a microscope.
-
Incubation: Incubate the plate at 37°C.
-
Final Imaging: Acquire images of the same wound area at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure compared to the 0-hour time point.
Protocol for Quantification of TGF-β2 mRNA by qPCR
-
Cell Treatment: Treat cells with the optimal concentration of this compound or controls for 24 to 48 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers specific for human TGF-β2 and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of TGF-β2 mRNA using the ΔΔCt method.
Visualizations
Caption: TGF-β signaling pathway and this compound's mechanism of action.
Caption: A typical experimental workflow for in vitro this compound studies.
References
- 1. Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evolution of complexity in non-viral oligonucleotide delivery systems: from gymnotic delivery through bioconjugates to biomimetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
troubleshooting inconsistent results in Trabedersen experiments
Technical Support Center: Trabedersen Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound (AP 12009), a specific antisense oligodeoxynucleotide inhibitor of Transforming Growth Factor-beta 2 (TGF-β2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a synthetic 18-mer phosphorothioate antisense oligodeoxynucleotide. It is designed to specifically bind to the messenger RNA (mRNA) of human TGF-β2, a cytokine often overexpressed in various cancers. This binding action blocks the translation of TGF-β2 mRNA into protein, leading to a reduction in TGF-β2 levels. By inhibiting TGF-β2, this compound aims to counteract its immunosuppressive effects and its role in promoting tumor growth, metastasis, and angiogenesis.
Q2: In which cancer types has this compound been investigated?
This compound has been investigated in several malignancies characterized by elevated TGF-β2 levels. Clinical trials have explored its use in high-grade gliomas (like glioblastoma and anaplastic astrocytoma), pancreatic cancer, malignant melanoma, and colorectal cancer.
Q3: What is the expected outcome of successful this compound treatment in vitro?
In cell culture experiments, successful treatment with this compound should lead to a measurable decrease in the secretion of TGF-β2 protein by the cancer cells. This reduction in TGF-β2 can, in turn, inhibit tumor cell growth and migration.
Q4: What is the dual role of TGF-β signaling in cancer?
The TGF-β signaling pathway has a complex, dual role in cancer development. In the early stages of tumorigenesis, it can act as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. However, in later stages, cancer cells can become resistant to these inhibitory effects. TGF-β can then switch to promoting cancer progression by inducing epithelial-mesenchymal transition (EMT), enhancing invasion, stimulating angiogenesis, and suppressing the host's anti-tumor immune response. This compound targets the pro-tumorigenic effects of TGF-β2 in advanced cancers.
Troubleshooting Guide for Inconsistent Results
Q1: We are not observing a significant decrease in tumor cell proliferation after this compound treatment. What are the potential causes?
Possible Cause 1: Suboptimal Cell Line Selection. The primary target of this compound is TGF-β2. If your selected cell line does not overexpress TGF-β2, the effect of its inhibition may be minimal. The pro-tumorigenic activity of TGF-β is often context-dependent.
-
Recommendation: Confirm TGF-β2 expression levels in your chosen cell line(s) via methods like ELISA, Western Blot, or qPCR before initiating proliferation assays. Select cell lines with documented high levels of TGF-β2 expression.
Possible Cause 2: Incorrect Dosage or Delivery. Like many antisense oligonucleotides, cellular uptake can be a limiting factor. The concentration and duration of exposure are critical. Clinical trials have explored different doses and administration schedules.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. Consider using a transfection reagent suitable for oligonucleotides to enhance cellular uptake in vitro.
Possible Cause 3: Insufficient Treatment Duration. The effects of inhibiting TGF-β2 may not be immediate. The downstream consequences, such as changes in cell proliferation, may require a longer time to become apparent as existing protein is degraded and signaling cascades are altered.
-
Recommendation: Conduct a time-course experiment, assessing cell proliferation at multiple time points (e.g., 24, 48, 72, and 96 hours) after treatment.
Possible Cause 4: Redundant Signaling Pathways. Tumor cells may have alternative signaling pathways that can compensate for the inhibition of TGF-β2, thus maintaining their proliferative capacity.
-
Recommendation: Investigate other key growth pathways in your cell model. Combination therapy studies, where this compound is used alongside other targeted agents, might reveal synergistic effects.
Q2: We see high variability in TGF-β2 expression levels across our experiments. Why might this be happening?
Possible Cause 1: Inconsistent Cell Culture Conditions. Cell confluence, passage number, and serum concentration in the media can all influence cytokine expression, including TGF-β2.
-
Recommendation: Standardize your cell culture protocols strictly. Ensure cells are seeded at the same density and treated at a consistent level of confluence. Use serum from the same lot for the duration of an experimental series.
Possible Cause 2: Issues with Sample Collection and Processing. TGF-β2 is a secreted protein. Inconsistent timing of supernatant collection or improper handling and storage of samples can lead to degradation or variability.
-
Recommendation: Adhere to a strict timetable for collecting conditioned media. Add protease inhibitors to your samples immediately after collection and store them at -80°C until analysis.
Q3: The anti-tumor effect of this compound in our in vivo model is less than expected based on in vitro data. What could be the reason?
Possible Cause 1: Pharmacokinetic Variability. The distribution and metabolism of this compound can vary significantly between individuals and animal models. Pharmacokinetic analysis in clinical trials has shown high variability between patients.
-
Recommendation: If feasible, perform pharmacokinetic studies in your animal model to correlate drug exposure with therapeutic response. This can help optimize the dosing regimen.
Possible Cause 2: The Tumor Microenvironment. The in vivo tumor microenvironment is far more complex than an in vitro culture. Other cell types and factors within the microenvironment may counteract the effects of TGF-β2 inhibition.
-
Recommendation: Analyze the tumor microenvironment in your model. Assess for changes in immune cell infiltration (e.g., T-cells, NK cells) post-treatment, as restoring anti-tumor immunity is a key proposed mechanism of this compound. This compound treatment may prime the tumor for subsequent therapies.
Possible Cause 3: Mode of Administration. Clinical trials have utilized different administration routes, including intravenous and direct intratumoral delivery, which can significantly impact drug concentration at the tumor site.
-
Recommendation: Ensure the chosen administration route in your animal model is appropriate for achieving sufficient drug levels in the target tumor tissue.
Data from Clinical Trials
The following tables summarize key quantitative data from published clinical studies on this compound.
Table 1: Phase IIb Study in Recurrent/Refractory High-Grade Glioma (AA and GBM)
| Outcome Metric | 10 µM this compound | 80 µM this compound | Standard Chemotherapy |
| Median Overall Survival (months) | 39.1 | 35.2 | 21.7 |
| 2-Year Survival Rate | Trend for superiority (p=0.10) | - | - |
| 14-Month Tumor Control Rate (AA Subgroup) | Significant benefit (p=0.0032) | - | - |
| Drug-Related Adverse Events | 27% | 43% | 64% |
Table 2: Phase I/II Study in Advanced Pancreatic Cancer (4-days on/10-days off regimen)
| Mean Dose (mg/m²/d) | N | Progression-Free Survival (months) | Overall Survival (months) |
| 140 | 6 | 1.87 | 5.60 |
| 167 | 11 | 1.87 | 9.93 |
| 196 | 5 | 2.72 | 11.80 |
Experimental Protocols
Protocol: Assessing this compound's Effect on TGF-β2 Secretion and Cell Viability
1. Objective: To determine the dose-dependent effect of this compound on the secretion of TGF-β2 and the viability of a selected cancer cell line (e.g., PANC-1 for pancreatic cancer, U-87 MG for glioblastoma).
2. Materials:
-
This compound (AP 12009)
-
Control (scrambled) oligonucleotide
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
Lipid-based transfection reagent for oligonucleotides (optional, for enhancing uptake)
-
96-well and 24-well tissue culture plates
-
Cell viability assay kit (e.g., MTT, WST-1)
-
Human TGF-β2 ELISA kit
-
Protease inhibitor cocktail
3. Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluence.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate for the viability assay (e.g., 5,000 cells/well) and a 24-well plate for the TGF-β2 ELISA (e.g., 100,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare a dilution series of this compound and the control oligonucleotide in serum-free medium (e.g., 0, 10, 50, 100, 200 nM).
-
If using a transfection reagent, prepare complexes according to the manufacturer's instructions.
-
Wash the adhered cells once with PBS.
-
Replace the medium with the prepared treatment solutions.
-
Incubate for the desired time (e.g., 48-72 hours).
-
-
Cell Viability Assay (96-well plate):
-
At the end of the incubation period, add the cell viability reagent to each well.
-
Incubate according to the kit's instructions.
-
Read the absorbance on a microplate reader at the specified wavelength.
-
Calculate cell viability as a percentage relative to the untreated control.
-
-
**TGF-β2 Secretion Assay (2
Technical Support Center: Enhancing Trabedersen In Vivo Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in-vivo stability of Trabedersen.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism that limits this compound's stability in vivo?
A1: The primary factor limiting the in vivo stability of antisense oligonucleotides (ASOs) like this compound is degradation by nucleases. Nucleases are enzymes present in blood serum and within cells that cleave the phosphodiester bonds of nucleic acids. This compound incorporates a phosphorothioate (PS) backbone, where a non-bridging oxygen atom in the phosphate linkage is replaced by a sulfur atom. This modification provides significant resistance to nuclease degradation compared to unmodified oligonucleotides.
Q2: How does the phosphorothioate (PS) backbone in this compound enhance its in vivo stability?
A2: The phosphorothioate modification in this compound's backbone makes the internucleotide linkage more resistant to cleavage by nucleases. This increased resistance extends the half-life of the oligonucleotide in biological fluids, allowing for greater exposure to the target tissue. Additionally, the PS modification enhances binding to plasma proteins, which can reduce renal clearance and further prolong circulation time.[1]
Q3: Are there chemical modifications beyond the phosphorothioate backbone that can further increase this compound's stability?
A3: Yes, several advanced chemical modifications can be combined with the phosphorothioate backbone to further enhance stability and other desirable properties. These are often referred to as "second-generation" and "third-generation" modifications. Key examples include:
-
2'-Sugar Modifications: Modifications at the 2' position of the ribose sugar, such as 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE), increase both nuclease resistance and binding affinity to the target mRNA.
-
Locked Nucleic Acids (LNA): LNA modifications create a rigid conformational lock in the sugar moiety, leading to a significant increase in binding affinity and nuclease resistance.
-
Phosphorodithioate (PS2) Linkages: Replacing both non-bridging oxygen atoms with sulfur creates an achiral phosphorodithioate linkage that is even more resistant to nuclease degradation than a standard PS linkage.[2]
Q4: What formulation strategies can be employed to protect this compound from degradation and improve its delivery?
A4: Encapsulating this compound in a delivery vehicle can provide an additional layer of protection against nucleases and facilitate its delivery to target cells. A prominent strategy is the use of liposomes.
-
Liposomal Formulation: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate oligonucleotides, shielding them from degradation in the bloodstream.[3][4] Cationic lipids are often used to facilitate the encapsulation of negatively charged ASOs like this compound.[5] Liposomal delivery can also enhance cellular uptake.[6]
Q5: For glioblastoma treatment, how does convection-enhanced delivery (CED) of this compound contribute to its stability and efficacy?
A5: Convection-enhanced delivery is a neurosurgical technique used to bypass the blood-brain barrier and deliver therapeutics directly to the brain parenchyma.[7] For this compound in the context of high-grade glioma, CED offers several advantages:
-
Bypassing the Blood-Brain Barrier: It allows direct administration to the tumor site, overcoming a major obstacle for many systemically administered drugs targeting the central nervous system.[7]
-
High Local Concentration: CED achieves a high and sustained local concentration of this compound at the tumor, maximizing its therapeutic effect.
-
Reduced Systemic Exposure: By delivering the drug locally, systemic exposure and potential off-target effects are minimized. The stability of this compound within the brain tissue is still subject to local nucleases, but the direct and continuous infusion helps maintain a therapeutic concentration.
Troubleshooting Guides
Issue: Rapid degradation of this compound observed in in vitro serum stability assays.
| Possible Cause | Troubleshooting Step |
| High Nuclease Activity in Serum Lot | Test different lots of serum, as nuclease activity can vary. Ensure proper storage of serum to maintain consistent quality. |
| Suboptimal Incubation Conditions | Optimize incubation time and temperature. Ensure that the final concentration of serum in the assay is appropriate (typically 10-50%). |
| Inaccurate Quantification Method | Use a robust quantification method such as polyacrylamide gel electrophoresis (PAGE) with a sensitive stain (e.g., SYBR Gold), capillary electrophoresis, or HPLC to accurately assess the amount of intact oligonucleotide. |
Issue: Low cellular uptake of this compound in cell culture experiments.
| Possible Cause | Troubleshooting Step |
| Inefficient Transfection Reagent | Screen different commercially available transfection reagents (e.g., cationic lipids) to find one that is optimal for your cell type and this compound. |
| Formation of Aggregates | Ensure proper mixing and incubation of this compound with the transfection reagent to avoid the formation of large aggregates that are not efficiently taken up by cells. |
| Cell Type Specificity | Some cell types are inherently more difficult to transfect. Consider optimizing cell density and passage number. |
Data Presentation
Table 1: Comparative In Vivo Half-Life of Oligonucleotide Modifications
| Oligonucleotide Modification | Half-Life in Plasma | Key Advantages |
| Unmodified (Phosphodiester) | ~5 minutes | Natural backbone |
| Phosphorothioate (PS) | Biphasic: initial phase ~30-50 mins, second phase 35-50 hours | Enhanced nuclease resistance, increased protein binding |
| 2'-O-Methyl (2'-OMe) + PS | Extended compared to PS alone | Increased binding affinity and nuclease resistance |
| 2'-O-Methoxyethyl (2'-MOE) + PS | Further extended half-life | Enhanced stability and affinity, well-tolerated |
Note: Half-life values are approximate and can vary depending on the animal model and specific oligonucleotide sequence.
Experimental Protocols
Protocol 1: In Vitro Nuclease Degradation Assay using Serum
This protocol assesses the stability of this compound in the presence of nucleases found in serum.
Materials:
-
This compound (and unmodified control oligonucleotide)
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
RNA Loading Dye
-
Heating block or incubator at 37°C
-
-20°C freezer
-
Polyacrylamide Gel Electrophoresis (PAGE) system
-
Gel imaging system
Procedure:
-
Sample Preparation: In nuclease-free microcentrifuge tubes, prepare a reaction mixture containing the oligonucleotide (final concentration in the µM range) and 50% FBS in a total volume of 20 µL. Prepare enough tubes for each time point.
-
Time Zero Control: Immediately after preparation, take one tube for the "time zero" time point and add an equal volume of RNA loading dye to stop the reaction. Store at -20°C.
-
Incubation: Incubate the remaining tubes at 37°C.
-
Sample Collection: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove a tube from the incubator and add an equal volume of RNA loading dye to quench the reaction.
-
Storage: Store the quenched samples at -20°C until all time points are collected.
-
Gel Electrophoresis: Analyze the degradation of the oligonucleotides by running the samples on a denaturing polyacrylamide gel.
-
Analysis: Visualize the gel using an appropriate imaging system. The intensity of the band corresponding to the intact oligonucleotide will decrease over time as it is degraded. Quantify the band intensities to determine the degradation rate.
Mandatory Visualizations
Caption: Nuclease degradation pathway of this compound.
Caption: Workflow for in vitro nuclease degradation assay.
Caption: Strategies to enhance this compound stability.
References
- 1. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. Versatility of Liposomes for Antisense Oligonucleotide Delivery: A Special Focus on Various Therapeutic Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural requirements for cationic lipid mediated phosphorothioate oligonucleotides delivery to cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Investigating Potential Resistance to Trabedersen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trabedersen. The focus is on addressing potential mechanisms of resistance that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic antisense oligodeoxynucleotide designed to specifically target and inhibit the production of transforming growth factor-beta 2 (TGF-β2).[1][2][3][4][5] It binds to the mRNA of TGF-β2, preventing its translation into protein.[1][2] This leads to a reduction in TGF-β2 levels, which in many cancers is overexpressed and contributes to tumor growth, metastasis, and immunosuppression.[1][6][7]
Q2: We are observing a diminished response to this compound in our long-term cell culture experiments. What are the potential reasons?
A diminished response to this compound over time could indicate the development of resistance. Potential mechanisms can be broadly categorized as either target-related or pathway-related.
-
Target-related mechanisms may involve alterations in the expression or sequence of the TGF-β2 mRNA target, preventing effective binding of this compound.
-
Pathway-related mechanisms could involve the activation of downstream or parallel signaling pathways that bypass the need for TGF-β2, rendering its inhibition ineffective.[6][7] It is also possible that components of the TGF-β signaling pathway downstream of TGF-β2 have become altered.
Q3: How can we confirm that this compound is effectively reducing TGF-β2 levels in our experimental system?
It is crucial to verify the on-target effect of this compound. You can quantify TGF-β2 protein levels in your cell culture supernatant or tissue lysates using a specific and sensitive enzyme-linked immunosorbent assay (ELISA).[8][9] A significant reduction in TGF-β2 levels in this compound-treated samples compared to control samples would confirm its primary activity.
Troubleshooting Guides
Issue 1: No significant reduction in cell viability observed with this compound treatment.
If you do not observe the expected cytotoxic or cytostatic effects of this compound, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected this compound results.
Quantitative Data Summary
| Experimental Check | Method | Expected Outcome (Sensitive Cells) | Potential Implication of Unexpected Outcome |
| TGF-β2 Protein Levels | ELISA | >70% reduction | Ineffective delivery or degradation of this compound. |
| Cell Viability | MTT/Resazurin Assay | Dose-dependent decrease | Intrinsic or acquired resistance. |
| p-SMAD2/3 Levels | Western Blot | Significant decrease | Resistance downstream of TGF-β2 receptor. |
| p-ERK/p-Akt Levels | Western Blot | No significant change | Activation of bypass signaling pathways. |
Issue 2: TGF-β2 levels are reduced, but downstream signaling appears unaffected.
If this compound successfully reduces TGF-β2 levels, but you do not see a corresponding decrease in the phosphorylation of downstream effectors like SMAD2 and SMAD3, this could point to a resistance mechanism at the receptor or immediate downstream level.
Potential Mechanisms of Resistance
Caption: Potential mechanisms of resistance to this compound.
Signaling Pathway Overview
Simplified TGF-β2 Signaling Pathway
Caption: Canonical TGF-β2/SMAD signaling pathway.
Experimental Protocols
1. Quantification of TGF-β2 by ELISA
This protocol provides a general framework for a sandwich ELISA to measure TGF-β2 in cell culture supernatants.
-
Materials:
-
Procedure:
-
Prepare reagents, standards, and samples according to the kit manufacturer's instructions.
-
Add 100 µL of Assay Diluent to each well.
-
Add 100 µL of standards, controls, or activated samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Aspirate and wash each well four times with Wash Buffer.
-
Add 200 µL of TGF-β2 Conjugate to each well. Incubate for 2 hours at room temperature.
-
Repeat the aspiration and wash step.
-
Add 200 µL of Substrate Solution to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Calculate the TGF-β2 concentration in your samples by comparing their absorbance to the standard curve.
-
2. Analysis of SMAD Phosphorylation by Western Blot
This protocol describes the detection of phosphorylated SMAD2/3 as a measure of TGF-β pathway activation.
-
Materials:
-
Cell lysates from control and this compound-treated cells
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies (anti-p-SMAD2/3, anti-total SMAD2/3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-SMAD2/3) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total SMAD2/3 and a loading control like β-actin to normalize the data.
-
3. Cell Viability Assessment by MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[11][12][13]
-
Materials:
-
96-well plates
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and appropriate controls (e.g., vehicle control, untreated control). Incubate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the results to determine the IC50 value of this compound in your cell line.
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oncotelic.com [oncotelic.com]
- 4. ANTISENSE PHARMA GmbH Presents this compound Phase I/II Complete Data at American Society of Clinical Oncology - BioSpace [biospace.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. TGF-β Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of transforming growth factor beta 2 in human blood samples by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alpco.com [alpco.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. The use of the MTT assay to study drug resistance in fresh tumour samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Trabedersen
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the therapeutic index of Trabedersen. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as AP 12009, is a synthetic 18-mer phosphorothioate antisense oligodeoxynucleotide.[1] Its primary mechanism of action is to specifically bind to the messenger RNA (mRNA) of human transforming growth factor-beta 2 (TGF-β2). This binding prevents the translation of TGF-β2 mRNA into protein, leading to a downregulation of TGF-β2 expression.[2] Overexpression of TGF-β2 is implicated in the progression of various cancers, including glioblastoma, pancreatic cancer, and melanoma, by promoting tumor growth, metastasis, and immunosuppression.[2][3] By inhibiting TGF-β2 production, this compound aims to counteract these effects.[2]
Q2: What are the known challenges and limitations that affect the therapeutic index of this compound?
Like other first-generation antisense oligonucleotides with a phosphorothioate (PS) backbone, this compound's therapeutic index can be limited by several factors:
-
Off-target effects: PS-ASOs can interact with unintended RNAs and proteins, leading to unintended biological effects and potential toxicity.
-
Immunostimulation: The PS backbone can be recognized by the innate immune system, specifically Toll-like receptor 9 (TLR9), which can trigger an inflammatory response.
-
Toxicity: Dose-limiting toxicities, such as thrombocytopenia and maculopapular rash, have been observed in clinical trials.[4]
-
Delivery to target tissues: Efficient delivery of ASOs to tumor tissues while minimizing exposure to healthy tissues is a significant challenge.
Q3: What are the main strategies to improve the therapeutic index of this compound?
Several strategies can be employed to enhance the therapeutic index of this compound by increasing its efficacy and/or reducing its toxicity:
-
Chemical Modifications: Modifying the chemical structure of the oligonucleotide can reduce off-target effects and immune stimulation.
-
Advanced Delivery Systems: Utilizing nanoparticle-based carriers or conjugation to targeting moieties can improve tumor-specific delivery and cellular uptake.
-
Combination Therapies: Combining this compound with other anticancer agents can lead to synergistic effects, potentially allowing for lower, less toxic doses of each agent.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low efficacy in cell culture (poor TGF-β2 knockdown) | Inefficient cellular uptake. | Optimize transfection reagent concentration and incubation time. Consider electroporation for difficult-to-transfect cells. |
| Degradation of this compound. | Use serum-free media during transfection. Ensure all solutions are nuclease-free. | |
| Incorrect sequence for the target cell line. | Verify the TGF-β2 mRNA sequence in your specific cell line. | |
| High cytotoxicity observed in vitro | Off-target effects of the PS backbone. | Include scrambled and mismatch oligonucleotide controls to assess sequence-specific toxicity. |
| Contamination of reagents. | Use endotoxin-free reagents and sterile techniques. | |
| High concentration of this compound. | Perform a dose-response curve to determine the optimal concentration with minimal toxicity. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of tumor growth inhibition | Poor biodistribution to the tumor. | Consider alternative routes of administration (e.g., intratumoral vs. intravenous). Utilize a delivery system like lipid nanoparticles to improve tumor targeting. |
| Rapid clearance from circulation. | Chemical modifications or encapsulation in nanoparticles can increase the half-life of the ASO. | |
| Insufficient dose. | Perform a dose-escalation study to find the maximum tolerated dose (MTD) and optimal therapeutic dose. | |
| Systemic toxicity (e.g., weight loss, lethargy) | Immune stimulation by the PS backbone. | Consider chemical modifications like mesylphosphoramidate linkages to reduce TLR9 activation. |
| Off-target effects in healthy tissues. | Use a targeted delivery system to concentrate the ASO at the tumor site. | |
| High dose administered. | Reduce the dose or consider a combination therapy to achieve efficacy with a lower, less toxic dose. |
Data Presentation
Table 1: Preclinical Efficacy of this compound in a Pancreatic Cancer Model
| Treatment Group | Mean Tumor Weight (mg) | Inhibition of Tumor Growth (%) | Reference |
| Control | 1,250 | - | [3] |
| This compound | 750 | 40 | [3] |
Table 2: Clinical Trial Data for this compound in High-Grade Glioma (Phase IIb)
| Treatment Arm | Median Overall Survival (months) | 2-Year Survival Rate (%) | Frequency of Drug-Related Adverse Events (%) | Reference |
| 10 µM this compound | 39.1 | Not specified | 27 | [1] |
| 80 µM this compound | 35.2 | Not specified | 43 | [1] |
| Standard Chemotherapy | 21.7 | Not specified | 64 | [1] |
Table 3: Clinical Trial Data for this compound in Pancreatic Cancer (Phase I/II)
| Patient Cohort | Median Overall Survival (months) | Reference |
| Pancreatic Cancer (n=9, 140 mg/m²/d) | 13.4 | [4][5] |
| Malignant Melanoma (n=14, 140 mg/m²/d) | 9.3 | [4][5] |
Experimental Protocols
1. Protocol for In Vitro Transfection of this compound using Lipofection
-
Cell Plating: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Preparation of this compound-Lipofectamine Complex:
-
For each well, dilute the desired concentration of this compound into 50 µL of serum-free medium.
-
In a separate tube, dilute the lipofection reagent (e.g., Lipofectamine™) into 50 µL of serum-free medium according to the manufacturer's instructions.
-
Combine the diluted this compound and diluted lipofection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add 400 µL of serum-free medium to each well.
-
Add the 100 µL of the this compound-lipofectamine complex to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Post-transfection: After the incubation period, add 500 µL of growth medium containing 2x the normal serum concentration.
-
Analysis: Harvest the cells 24-48 hours post-transfection to analyze TGF-β2 mRNA or protein levels.
2. Protocol for Intravenous Administration of ASO-Loaded Lipid Nanoparticles in Mice
-
Preparation of ASO-LNP Formulation: Prepare ASO-loaded lipid nanoparticles using a microfluidic mixing method as described in the literature.
-
Animal Handling: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Dose Calculation: Calculate the required volume of the ASO-LNP suspension based on the desired dose and the average weight of the mice.
-
Administration:
-
Warm the ASO-LNP suspension to room temperature.
-
Gently restrain the mouse.
-
Sterilize the tail with an alcohol swab.
-
Inject the calculated volume of the ASO-LNP suspension into the lateral tail vein using a 27-30 gauge needle.
-
-
Monitoring: Monitor the mice for any adverse reactions immediately after injection and daily thereafter. Record body weight and tumor size regularly.
-
Sample Collection: At the end of the study, euthanize the mice and collect tumors and other tissues for analysis of target gene knockdown and toxicity.
Visualizations
References
- 1. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a TGFbeta2-specific antisense oligonucleotide for the treatment of malignant gliomas and other tumors overexpressing TGFbeta2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Side Effects of Trabedersen in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trabedersen in preclinical models. The information is designed to help mitigate potential side effects and address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues that may be encountered during your experiments with this compound.
Category 1: General this compound Handling and Formulation
Question 1: What are the common off-target effects observed with phosphorothioate antisense oligonucleotides (ASOs) like this compound in preclinical models?
Answer: Phosphorothioate (PS) modified ASOs, including this compound, can exhibit off-target effects that are independent of their intended TGF-β2 target. The most frequently reported toxicities in preclinical models are hepatotoxicity and neurotoxicity.[1][2] These effects are often related to the chemistry of the ASO and its interactions with cellular proteins.[2]
Question 2: How can I minimize the risk of neurotoxicity when administering this compound directly to the central nervous system (CNS)?
Answer: Acute neurotoxicity, sometimes manifesting as seizures, has been observed with direct CNS administration of concentrated ASOs.[1][3] This is thought to be due to the chelation of divalent cations in the cerebrospinal fluid (CSF) by the phosphorothioate backbone of the oligonucleotide.[1][3]
Mitigation Strategy: Divalent Cation Supplementation
A key mitigation strategy is to supplement the formulation with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[1][3] Adding these ions to the artificial CSF (aCSF) vehicle can prevent the acute neurotoxic effects.[1]
-
Recommended Formulation: Prepare the aCSF vehicle with concentrations of Ca²⁺ and Mg²⁺ that are above physiological levels. A starting point is to use a formulation with a total divalent cation concentration of approximately 16 mM.[3] The optimal ratio of Ca²⁺ to Mg²⁺ may need to be determined empirically for your specific ASO concentration and experimental model.[3]
Troubleshooting Tip: If you observe acute adverse neurological signs post-injection (e.g., seizures, ataxia), consider increasing the concentration of divalent cations in your formulation for subsequent experiments.
Category 2: Hepatotoxicity Assessment and Mitigation
Question 3: How can I screen for and assess potential hepatotoxicity of this compound in my mouse model?
Answer: An acute in vivo screen is a practical approach to assess the potential for hepatotoxicity. This involves administering a single high dose of the ASO and monitoring for key indicators of liver damage.[4]
Screening Protocol:
-
Administer a single intravenous (IV) or intraperitoneal (IP) injection of this compound to the mice.
-
After 3 days, collect blood samples for analysis of plasma transaminase levels (ALT and AST).[4]
-
At the end of the 3-day period, euthanize the animals and collect the liver for weight measurement and histopathological analysis.[4]
An increase in plasma transaminase levels and liver weight are indicative of potential hepatotoxicity.[4]
Question 4: What are the key histopathological findings associated with ASO-induced hepatotoxicity?
Answer: Histopathological examination of the liver may reveal findings such as single-cell necrosis, inflammatory cell infiltration, and hepatocyte degeneration.[5]
Troubleshooting Tip: If you observe elevated liver enzymes, it is crucial to perform a thorough histopathological analysis to confirm and characterize the nature of the liver injury.
Category 3: Immune-Related Side Effects
Question 5: Since this compound inhibits TGF-β2, a known immunosuppressive cytokine, what are the potential immune-related adverse events I should monitor for in my preclinical models?
Answer: Inhibition of TGF-β signaling can disrupt immune homeostasis and potentially lead to autoimmune-like responses.[6][7] While this compound is specific for TGF-β2, it is still prudent to monitor for signs of immune activation.
Monitoring Strategies:
-
Clinical Observations: Regularly monitor animals for clinical signs of inflammation, such as swelling, redness, or weight loss.
-
Hematology: Perform complete blood counts (CBCs) to assess for changes in immune cell populations.
-
Cytokine Profiling: Analyze plasma or serum for levels of pro-inflammatory cytokines.
-
Histopathology: Examine tissues, particularly those known to be susceptible to autoimmune responses (e.g., colon, skin, joints), for signs of inflammatory cell infiltration.
Question 6: How can I manage immune-related adverse events if they occur in my study?
Answer: Management of immune-related adverse events (irAEs) in preclinical models typically involves the use of immunosuppressive agents.[8] The specific approach will depend on the severity and nature of the observed toxicity. For mild to moderate inflammation, corticosteroid treatment may be sufficient. In more severe cases, other immunosuppressive drugs may be necessary.[8]
Category 4: Convection-Enhanced Delivery (CED)
Question 7: I am using Convection-Enhanced Delivery (CED) to deliver this compound directly to the brain. What are the common challenges and how can I troubleshoot them?
Answer: CED is a powerful technique for bypassing the blood-brain barrier and achieving high local drug concentrations, which can minimize systemic toxicity.[9][10] However, it presents its own set of technical challenges.
Common Issues and Troubleshooting:
-
Infusate Reflux (Backflow): This is a major issue where the infusate flows back along the catheter track instead of into the brain parenchyma.[11]
-
Mitigation:
-
Use a "stepped" catheter design.
-
Optimize the infusion rate; slower rates are often better.
-
Ensure a tight seal at the catheter entry point.
-
-
-
Poor Drug Distribution: The distribution of the infusate may not be uniform or may not reach the entire target area.[11]
-
Mitigation:
-
Careful pre-surgical planning of catheter placement is crucial.
-
Consider co-infusion with a tracer (e.g., gadolinium) to visualize the distribution in real-time using MRI.
-
Multiple catheter placements may be necessary for large target volumes.
-
-
-
Catheter Placement Accuracy: Incorrect placement of the catheter will lead to off-target delivery.
-
Mitigation:
-
Use high-quality stereotactic equipment.
-
Perform imaging verification of catheter placement before and during the infusion.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on ASO toxicity and mitigation.
Table 1: ASO-Induced Hepatotoxicity in Mice
| Parameter | Dose | Observation | Reference |
| Spleen Weight | 70 mg/kg/week | Up to 1.4-fold increase relative to control | [2][12] |
| ALT & AST Levels | 70 mg/kg/week | Up to 1.8-fold increase over control | [2][12] |
| IL-10 Levels | 70 mg/kg/week | Up to 3.7-fold increase over control | [2][12] |
| MCP-1 Levels | 70 mg/kg/week | Up to 1.9-fold increase over control | [2][12] |
Table 2: Formulation with Divalent Cations to Mitigate Neurotoxicity
| ASO Formulation | Divalent Cation Concentration | Observation | Reference |
| 1 mM di-siRNA in aCSF | Standard aCSF levels | Acute neurotoxicity (seizures) | [3] |
| 1 mM di-siRNA in aCSF+ | 16 mM total (e.g., 14mM Ca²⁺, 2mM Mg²⁺) | Prevention of acute neurotoxicity | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to mitigating the side effects of this compound.
Protocol 1: In Vivo Hepatotoxicity Screen for ASOs in Mice
Objective: To rapidly assess the potential for an ASO to cause hepatotoxicity in a mouse model.
Materials:
-
8-10 week old male C57BL/6 mice
-
This compound (or other ASO)
-
Sterile saline
-
Blood collection tubes (e.g., EDTA-coated)
-
ALT/AST assay kits
-
Formalin (10% neutral buffered)
-
Standard histology equipment
Procedure:
-
Dosing:
-
Prepare the ASO in sterile saline to the desired concentration.
-
Administer a single dose of the ASO via tail vein injection. A typical high dose for screening is 50-75 mg/kg.
-
Include a control group that receives an equivalent volume of sterile saline.
-
-
Monitoring:
-
Observe the animals daily for any clinical signs of toxicity.
-
-
Sample Collection (Day 3 post-injection):
-
Anesthetize the mice and collect blood via cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood to separate the plasma and store it at -80°C until analysis.
-
Euthanize the mice by an approved method.
-
Perform a gross necropsy, paying close attention to the liver.
-
Weigh the liver and record the weight.
-
Fix a section of the liver in 10% neutral buffered formalin for histopathology.
-
-
Analysis:
-
Measure plasma ALT and AST levels using a commercial assay kit according to the manufacturer's instructions.
-
Process the fixed liver tissue for paraffin embedding, sectioning, and H&E staining.
-
A board-certified veterinary pathologist should evaluate the liver sections for any histopathological changes.
-
Protocol 2: Formulation of ASOs with Divalent Cations for CNS Administration
Objective: To prepare an ASO formulation that minimizes the risk of acute neurotoxicity upon direct CNS injection.
Materials:
-
This compound (or other ASO)
-
Artificial cerebrospinal fluid (aCSF) components (e.g., NaCl, KCl, D-glucose, HEPES)
-
CaCl₂ and MgCl₂ stock solutions
-
Sterile, nuclease-free water
Procedure:
-
Prepare Base aCSF:
-
Prepare a sterile, nuclease-free aCSF solution containing the appropriate concentrations of salts and glucose. A typical composition is 137 mM NaCl, 5 mM KCl, 20 mM D-glucose, and 8 mM HEPES, with a final pH of 7.4.[3]
-
-
Prepare aCSF with Divalent Cations (aCSF+):
-
To the base aCSF, add CaCl₂ and MgCl₂ to achieve the desired final concentrations. For example, to create an aCSF+ with 14 mM Ca²⁺ and 2 mM Mg²⁺, add the appropriate volumes of your stock solutions.
-
-
Formulate the ASO:
-
Dissolve the lyophilized this compound in the prepared aCSF+ to the desired final concentration (e.g., 1 mM).
-
Gently mix to ensure complete dissolution.
-
The final formulation is ready for stereotactic injection.
-
Protocol 3: Convection-Enhanced Delivery (CED) in Rodent Brain
Objective: To deliver this compound directly to a specific brain region in a rodent model, bypassing the blood-brain barrier.
Materials:
-
Stereotactic frame for rodents
-
Microinfusion pump
-
Fused silica cannula
-
This compound formulated in a suitable vehicle (e.g., aCSF+)
-
Anesthetic and surgical tools
Procedure:
-
Animal Preparation:
-
Anesthetize the rodent and place it in the stereotactic frame.
-
Surgically expose the skull and identify the target coordinates for the infusion.
-
-
Cannula Implantation:
-
Drill a small burr hole at the target coordinates.
-
Carefully lower the infusion cannula to the desired depth in the brain.
-
-
Infusion:
-
Connect the cannula to the microinfusion pump.
-
Infuse the this compound solution at a slow, constant rate (e.g., 0.1-0.5 µL/min) to minimize backflow.
-
The total infusion volume will depend on the desired distribution volume.
-
-
Post-Infusion:
-
Slowly retract the cannula.
-
Suture the incision and allow the animal to recover.
-
Provide appropriate post-operative care.
-
Signaling Pathways and Experimental Workflows
This section provides diagrams created using Graphviz (DOT language) to visualize key concepts.
This compound Mechanism of Action
Caption: Mechanism of action of this compound, an antisense oligonucleotide that inhibits TGF-β2 protein synthesis.
Experimental Workflow for ASO Hepatotoxicity Screening
Caption: Workflow for screening antisense oligonucleotides for potential hepatotoxicity in a mouse model.
Troubleshooting Logic for CED Experiments
Caption: A logical workflow for troubleshooting common issues during convection-enhanced delivery experiments.
References
- 1. Preventing acute neurotoxicity of CNS therapeutic oligonucleotides with the addition of Ca2+ and Mg2+ in the formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the toxicological effects of a novel constrained ethyl modified antisense compound targeting signal transducer and activator of transcription 3 in mice and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preventing acute neurotoxicity of CNS therapeutic oligonucleotides with the addition of Ca2+ and Mg2+ in the formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the Immune Response by TGF-β: From Conception to Autoimmunity and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β and immune cells: an important regulatory axis in the tumor microenvironment and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances in Knowledge and Management of Immune-Related Adverse Events in Cancer Immunotherapy [frontiersin.org]
- 9. A Review of Therapeutic Agents Given by Convection-Enhanced Delivery for Adult Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Convection-enhanced delivery for glioblastoma: targeted delivery of antitumor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
interpretation of unexpected findings in Trabedersen research
Welcome to the technical support center for Trabedersen (AP 12009), a phosphorothioate antisense oligodeoxynucleotide designed to specifically inhibit the synthesis of Transforming Growth Factor-beta 2 (TGF-β2). This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We observed a paradoxical dose-response with this compound in our cancer cell line, where a lower concentration (e.g., 10 µM) shows greater anti-proliferative effects than a higher concentration (e.g., 80 µM). Is this a known phenomenon?
A1: Yes, a non-linear or paradoxical dose-response has been observed with this compound in clinical settings. In a Phase IIb study in patients with high-grade glioma, the 10 µM dose showed superior efficacy and safety compared to the 80 µM dose.[1][2]
-
Possible Explanations:
-
Complex TGF-β2 Signaling: TGF-β signaling can have both tumor-suppressing and tumor-promoting roles depending on the cellular context and tumor stage.[3][4] It's possible that at higher concentrations, this compound's effects on other cellular processes or signaling pathways might counteract its intended anti-TGF-β2 effect.
-
Cellular Uptake and Saturation: The mechanisms for cellular uptake of antisense oligonucleotides can become saturated at higher concentrations, potentially leading to aggregation or altered intracellular trafficking, which may reduce efficacy.
-
Immune Modulation: TGF-β2 has complex effects on the immune system.[5][6] Different concentrations of this compound might elicit varied immunomodulatory responses in co-culture systems or in vivo models.
-
-
Troubleshooting Recommendations:
-
Conduct a broad dose-response curve (e.g., from nanomolar to high micromolar ranges) to fully characterize the therapeutic window for your specific cell model.
-
Investigate downstream markers of TGF-β2 signaling (e.g., phosphorylated SMAD2) at various concentrations to see if the paradoxical effect correlates with the signaling inhibition.
-
Assess cell viability and cytotoxicity at all tested concentrations to rule out toxicity-related artifacts at higher doses.
-
Q2: After treating our tumor cells with this compound, we see a decrease in TGF-β2 expression as expected, but we also observe an upregulation of other TGF-β isoforms (TGF-β1 or TGF-β3). Why is this happening?
A2: This is likely due to a compensatory signaling mechanism. This compound is designed to be highly specific for TGF-β2 mRNA.[7] The inhibition of one isoform in the TGF-β family may lead the cancer cells to upregulate other isoforms to maintain signaling pathways crucial for their survival and proliferation.[8]
-
Troubleshooting Steps:
-
Quantify all TGF-β isoforms: Use qRT-PCR or multiplex ELISA to measure the expression levels of TGF-β1, TGF-β2, and TGF-β3 before and after this compound treatment.
-
Assess downstream signaling: Measure the phosphorylation levels of SMAD2/3. If pSMAD2/3 levels remain high despite TGF-β2 knockdown, it suggests that other isoforms are actively signaling.
-
Consider combination therapy: In your experimental design, you might explore co-treatment with pan-TGF-β receptor inhibitors if the goal is to achieve a more complete blockade of the pathway.
-
Q3: We are having trouble with the delivery of this compound into our cells in vitro. What are the recommended methods and how can we optimize them?
A3: Efficient delivery of antisense oligonucleotides is crucial for their activity. The choice of delivery method can depend on the cell type.
-
Gymnotic Delivery (Free Uptake): Some cell types can take up phosphorothioate oligonucleotides like this compound without a transfection reagent.[9] This method is less toxic but may be less efficient.
-
Optimization: Increase incubation time and ensure cells are actively dividing, as uptake can be higher during cell division.
-
-
Lipid-Based Transfection Reagents: These can improve delivery efficiency but may also cause cytotoxicity.
-
Optimization: Follow the manufacturer's protocol to optimize the ratio of the transfection reagent to the oligonucleotide and the overall concentration. Perform a toxicity assay (e.g., MTT or LDH assay) to find the optimal balance between efficiency and cell viability.
-
-
Electroporation: This method can be highly efficient for hard-to-transfect cells but can also lead to significant cell death.
-
Optimization: Optimize voltage, pulse duration, and the number of pulses for your specific cell type. Use a positive control (e.g., a fluorescently labeled oligonucleotide) to determine transfection efficiency and a viability dye (e.g., trypan blue) to assess cell survival.
-
Troubleshooting Guides
Issue 1: Inconsistent or No Reduction in TGF-β2 Expression
| Possible Cause | Troubleshooting Steps |
| Inefficient Delivery | 1. Confirm uptake using a fluorescently labeled control oligonucleotide. 2. Optimize delivery method (see FAQ Q3). For electroporation, ensure proper salt concentration in the buffer. For lipofection, check for serum compatibility of the reagent. |
| This compound Degradation | 1. Aliquot this compound upon receipt and store at -20°C or -80°C in a nuclease-free buffer. 2. Avoid repeated freeze-thaw cycles. 3. Use nuclease-free water and consumables for all experiments. |
| Incorrect Quantification Method | 1. For qRT-PCR, ensure your primers are specific for TGF-β2 and do not amplify other isoforms. Validate primer efficiency. 2. For ELISA or Western Blot, confirm antibody specificity for TGF-β2. Use a positive control (recombinant TGF-β2) and a negative control (lysate from TGF-β2 null cells, if available). |
| Cell Line Characteristics | 1. Confirm that your cell line expresses TGF-β2 at a detectable level at baseline. 2. High passage numbers can alter cell characteristics; use cells with a low passage number. |
Issue 2: Unexpected Changes in Cell Phenotype (e.g., increased migration, altered morphology)
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Include proper controls: a scrambled oligonucleotide with the same length and backbone chemistry, and a mismatch control.[10] 2. Perform a rescue experiment: re-introduce TGF-β2 expression and see if the unexpected phenotype is reversed. 3. Consider RNA-sequencing to identify unintended changes in the transcriptome. |
| Dual Role of TGF-β2 | 1. In some contexts, TGF-β2 can act as a tumor suppressor.[3][4] Its inhibition might release cells from growth arrest. 2. Characterize the baseline TGF-β signaling in your cell line (e.g., through a SMAD-responsive luciferase reporter assay) to understand its primary role. |
| Activation of Compensatory Pathways | 1. As described in FAQ Q2, inhibition of TGF-β2 may lead to upregulation of other pathways that can influence cell phenotype. 2. Use pathway analysis tools (e.g., phospho-kinase arrays) to screen for activated compensatory signaling routes (e.g., MAPK/ERK, PI3K/Akt).[11] |
Quantitative Data Summary
| Parameter | This compound (10 µM) | This compound (80 µM) | Standard Chemotherapy | Reference |
| Median Survival (Anaplastic Astrocytoma) | 39.1 months | 35.2 months | 21.7 months | [1] |
| 2-Year Survival Rate (Anaplastic Astrocytoma) | Trend for superiority vs. chemo (p=0.10) | - | - | [1] |
| 14-Month Tumor Control Rate (Anaplastic Astrocytoma) | Significant benefit vs. chemo (p=0.0032) | - | - | [1] |
| Drug-Related Adverse Events | 27% | 43% | 64% | [1][2] |
| In Vitro Activity in Pancreatic Cancer Cells | Result | Reference |
| IC50 for TGF-β2 Secretion Reduction | Low µM range | [9] |
| Effect on Cell Proliferation | Clear inhibition | [9] |
| Effect on Cell Migration | Complete blockage | [9] |
| Effect on LAK cell-mediated cytotoxicity | Reversal of immunosuppression | [9] |
Experimental Protocols
Protocol 1: In Vitro Delivery of this compound using Electroporation
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in an electroporation buffer (e.g., Opti-MEM) at a concentration of 1x10^6 cells/100 µL.
-
-
Electroporation:
-
Add this compound (or control oligonucleotides) to the cell suspension at the desired final concentration.
-
Transfer the mixture to an electroporation cuvette.
-
Apply the optimized electrical pulse using an electroporator (e.g., Neon Transfection System). Optimization of voltage and pulse duration is critical and cell-type specific.
-
-
Post-Electroporation:
-
Immediately transfer the cells to a pre-warmed culture dish containing complete growth medium.
-
Incubate for 24-72 hours before analysis.
-
-
Analysis:
-
Assess transfection efficiency using a fluorescently labeled control oligonucleotide via flow cytometry or fluorescence microscopy.
-
Determine cell viability using a trypan blue exclusion assay or a commercial viability kit.
-
Measure TGF-β2 mRNA (qRT-PCR) or protein (ELISA/Western Blot) levels.
-
Protocol 2: Quantification of TGF-β Isoforms by qRT-PCR
-
RNA Extraction:
-
Lyse cells treated with this compound or controls using a lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
Quantitative PCR:
-
Prepare a reaction mix containing cDNA, SYBR Green master mix, and isoform-specific primers for TGF-β1, TGF-β2, and TGF-β3.
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression of each isoform using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated or scrambled control.
-
Visualizations
References
- 1. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Transforming Growth Factor-β Signaling in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TGF-β2 antisense oligonucleotide enhances T-cell mediated anti-tumor activities by IL-2 via attenuation of fibrotic reaction in a humanized mouse model of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antisense oligonucleotide this compound (AP 12009) for the targeted inhibition of TGF-β2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound to target transforming growth factor-β: when the journey is not the reward, in reference to Bogdahn et al. (Neuro-Oncology 2011;13:132–142) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
refining Trabedersen treatment protocols for better efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trabedersen (AP 12009), an antisense oligodeoxynucleotide inhibitor of Transforming Growth Factor-beta 2 (TGF-β2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as AP 12009) is a synthetic phosphorothioate antisense oligodeoxynucleotide.[1] Its sequence is designed to be complementary to the messenger RNA (mRNA) of human TGF-β2.[1] By binding to the TGF-β2 mRNA, this compound inhibits the translation of this mRNA into protein, thereby reducing the levels of TGF-β2.[1][2] Overexpression of TGF-β2 is implicated in the progression of several cancers, including glioblastoma, pancreatic cancer, and melanoma, where it promotes tumor growth, metastasis, and immunosuppression.[2][3]
Q2: In which cancer models has this compound shown efficacy?
This compound has been investigated in several preclinical and clinical settings. It has shown anti-tumor activity in models of:
-
Pancreatic Cancer: In preclinical studies, this compound reduced TGF-β2 secretion, inhibited cell proliferation and migration, and reversed TGF-β2-mediated immunosuppression in human pancreatic cancer cell lines.[3][4] In an orthotopic mouse model, it significantly reduced tumor growth and metastasis.[3] A Phase I/II clinical study in patients with advanced pancreatic cancer showed encouraging survival results.[5]
-
High-Grade Glioma (Anaplastic Astrocytoma and Glioblastoma Multiforme): A randomized, controlled Phase IIb clinical trial demonstrated that intratumoral administration of this compound improved survival in some patients with high-grade glioma compared to standard chemotherapy.[6][7]
-
Malignant Melanoma: this compound has received Orphan Drug designation for the treatment of malignant melanoma.[8] A Phase I/II study showed promising median overall survival in extensively pre-treated patients with metastatic melanoma.[8] Preclinical studies in an orthotopic xenograft mouse model also demonstrated potent antitumor activity.[9]
-
Colorectal Cancer: this compound has been investigated for use in colorectal cancer.[2][10]
Q3: What is the primary signaling pathway targeted by this compound?
This compound targets the Transforming Growth Factor-beta (TGF-β) signaling pathway, specifically by inhibiting the production of the TGF-β2 isoform.[2] TGF-β2 is a cytokine that, upon binding to its receptors (TGF-βRI and TGF-βRII), initiates a signaling cascade primarily through the phosphorylation of Smad proteins (Smad2 and Smad3).[11] These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, apoptosis, and immune response.[11][12] In many cancers, the overexpression of TGF-β2 leads to an immunosuppressive tumor microenvironment and promotes tumor progression.[2][13]
Caption: TGF-β2 signaling pathway and the inhibitory mechanism of this compound.
Troubleshooting Guides
Issue 1: Low In Vitro Efficacy (Poor Knockdown of TGF-β2)
| Potential Cause | Recommended Action |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. This compound has shown an IC50 in the low micromolar range for reducing TGF-β2 secretion in human pancreatic cancer cell lines.[3][4] |
| Inefficient Cellular Uptake | While this compound has shown efficacy without a transfection reagent in some cell lines, consider using a suitable transfection reagent to enhance uptake if you are not seeing the desired effect.[3] Always optimize the transfection protocol for your specific cell type. |
| Incorrect Cell Seeding Density | Cell density can affect transfection efficiency and drug response. Ensure you are using a consistent and optimal seeding density for your experiments. |
| Degradation of this compound | Store this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Use nuclease-free water and consumables to prepare solutions. |
| Cell Line Does Not Overexpress TGF-β2 | Confirm TGF-β2 expression levels in your target cell line using qPCR or ELISA before initiating treatment experiments. This compound's efficacy is dependent on the presence of its target mRNA. |
Issue 2: Inconsistent Results in Animal Models
| Potential Cause | Recommended Action |
| Suboptimal Dosing or Schedule | Review published preclinical data for appropriate dosing regimens. For example, in an orthotopic mouse model of pancreatic cancer, an initial loading dose of 50 mg/kg followed by 16 mg/kg three times a week administered intraperitoneally was effective.[4] In a melanoma model, intraperitoneal treatment three times a week with doses ranging from 1 to 16 mg/kg showed a dose-dependent response.[9] |
| Ineffective Delivery to Tumor Site | For solid tumors, systemic administration may not achieve sufficient concentration at the tumor site. For brain tumors, intratumoral administration via convection-enhanced delivery has been used in clinical trials.[14][15] Consider the tumor type and location when selecting the administration route. |
| Tumor Model Variability | Ensure consistency in tumor cell implantation, animal age, and strain. High variability in tumor growth can mask treatment effects. Increase group sizes to improve statistical power. |
| Drug Stability and Formulation | Prepare this compound solutions fresh for each administration if possible. Ensure the vehicle used for administration is appropriate and does not cause adverse effects. |
Data Presentation
Table 1: Summary of this compound Efficacy in Preclinical Pancreatic Cancer Model
| Parameter | Control Group | This compound-Treated Group | p-value | Reference |
| Tumor Growth | - | Significantly Reduced | < 0.05 | [3] |
| Lymph Node Metastasis | - | Significantly Reduced | < 0.05 | [3] |
| Angiogenesis | - | Significantly Reduced | < 0.05 | [3] |
Table 2: Selected Clinical Trial Data for this compound
| Cancer Type | Study Phase | Treatment Arms | Key Findings | Reference |
| High-Grade Glioma | Phase IIb | 10 µM this compound vs. 80 µM this compound vs. Standard Chemotherapy | 10 µM this compound showed superior efficacy and safety. Median survival was 39.1 months for 10 µM this compound vs. 21.7 months for chemotherapy in the anaplastic astrocytoma subgroup.[14][15] | [14][15] |
| Pancreatic Cancer | Phase I/II | This compound Monotherapy (Dose Escalation) | Median overall survival of 13.4 months in second-line patients receiving 140 mg/m²/d. One patient had a complete response of liver metastases.[5] | [5] |
| Malignant Melanoma | Phase I/II | This compound Monotherapy (Dose Escalation) | Median overall survival of 11.4 months in extensively pre-treated Stage IV patients.[8] | [8] |
Experimental Protocols
Protocol 1: In Vitro TGF-β2 Knockdown Assessment
-
Cell Culture: Culture human cancer cells known to overexpress TGF-β2 (e.g., pancreatic cell line Hup-T3) in appropriate media and conditions.[4]
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of analysis.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-80 µM).[4] Include a negative control (vehicle only).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
-
Supernatant Collection: Collect the cell culture supernatant to measure secreted TGF-β2 levels.
-
TGF-β2 Quantification: Quantify the concentration of TGF-β2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Cell Lysis and RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) to measure the relative expression of TGF-β2 mRNA. Normalize to a stable housekeeping gene.
-
Data Analysis: Calculate the percentage of TGF-β2 knockdown at both the mRNA and protein levels compared to the negative control.
Caption: A standard workflow for assessing this compound's in vitro efficacy.
Protocol 2: Orthotopic Xenograft Mouse Model of Pancreatic Cancer
-
Cell Preparation: Prepare a single-cell suspension of a human pancreatic cancer cell line (e.g., L3.6pl) in a sterile, serum-free medium.[16]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nu/nu).[9]
-
Tumor Implantation: Under anesthesia, surgically expose the pancreas and inject tumor cells directly into the pancreas. Suture the incision.
-
Tumor Growth Monitoring: Monitor the mice for tumor development, which can be assessed by imaging (e.g., ultrasound or bioluminescence if using luciferase-expressing cells) or by monitoring body weight and general health.
-
Treatment Initiation: Once tumors are established, randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection). A previously reported effective regimen is an initial loading dose of 50 mg/kg followed by 16 mg/kg three times a week.[4] The control group should receive the vehicle solution.
-
Efficacy Assessment: At the end of the study, euthanize the mice and perform the following assessments:
-
Data Analysis: Statistically compare the tumor growth, metastasis, and biomarker expression between the treatment and control groups.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ascopubs.org [ascopubs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound, a TGFbeta2-specific antisense oligonucleotide for the treatment of malignant gliomas and other tumors overexpressing TGFbeta2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANTISENSE PHARMA GmbH Receives FDA Orphan Drug Designation for this compound to Treat Malignant Melanoma - BioSpace [biospace.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. assaygenie.com [assaygenie.com]
- 12. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 13. oncotelic.com [oncotelic.com]
- 14. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study – ScienceOpen [scienceopen.com]
- 15. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to Preclinical TGF-β Inhibitors: Trabedersen, Galunisertib, and Vactosertib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of three prominent transforming growth factor-beta (TGF-β) inhibitors: Trabedersen (an antisense oligonucleotide), Galunisertib, and Vactosertib (small molecule inhibitors). The information presented is based on available preclinical data to assist researchers in evaluating these agents for further investigation.
Introduction to TGF-β Inhibition in Oncology
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1] In the context of cancer, TGF-β has a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression, metastasis, and immune evasion in advanced cancers.[1] This has made the TGF-β pathway an attractive target for therapeutic intervention. This guide focuses on three distinct inhibitors: this compound, which targets the translation of TGF-β2 mRNA, and Galunisertib and Vactosertib, which inhibit the TGF-β receptor I (TGF-βRI) kinase.
Mechanism of Action
This compound (AP 12009 / OT-101) is a synthetic antisense oligodeoxynucleotide designed to specifically bind to the messenger RNA (mRNA) of human TGF-β2, leading to its degradation and subsequent reduction in TGF-β2 protein production.[2][3] By selectively targeting the TGF-β2 isoform, this compound aims to reverse its pro-tumorigenic and immunosuppressive effects.[3]
Galunisertib (LY2157299) and Vactosertib (TEW-7197) are small molecule inhibitors that target the kinase activity of the TGF-β type I receptor (also known as activin receptor-like kinase 5 or ALK5).[4][5][6] By blocking the phosphorylation and activation of TGF-βRI, these inhibitors prevent the downstream signaling cascade mediated by SMAD proteins.[4][6]
Signaling Pathway Overview
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI). The activated TGF-βRI phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.
Preclinical Performance Data
The following tables summarize the available quantitative data from preclinical studies of this compound, Galunisertib, and Vactosertib.
In Vitro Potency (IC₅₀)
| Inhibitor | Target | Cell Line | Cancer Type | IC₅₀ | Citation(s) |
| This compound | TGF-β2 secretion | Human pancreatic cancer cell lines | Pancreatic Cancer | Low µM range | [1][3] |
| Galunisertib | TGF-βRI (ALK5) kinase | - | - | 56 nM | [5] |
| TGF-βRI (ALK5) kinase | - | - | 172 nM | [7] | |
| pSMAD inhibition | NIH3T3 | Fibroblast | 64 nM | [4] | |
| pSMAD inhibition | 4T1-LP | Breast Cancer | 1.77 µM | ||
| pSMAD inhibition | EMT6-LM2 | Breast Cancer | 0.89 µM | ||
| Cell Proliferation | NIH3T3 | Fibroblast | 396 nM | ||
| Vactosertib | TGF-βRI (ALK5) | - | - | 11 nM | [8] |
| Cell Proliferation | K7, K7M2, mOS493, mOS482 (murine) | Osteosarcoma | 0.8 - 2.1 µM | [8] | |
| Cell Proliferation | M132, SAOS2 (human) | Osteosarcoma | 0.8 - 2.1 µM | [8] | |
| Cell Proliferation | CT-26 | Colorectal Cancer | 0.02 µM | [9] |
In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Citation(s) |
| This compound | Orthotopic human pancreatic cancer | Nude mice | 50 mg/kg loading dose, then 16 mg/kg three times a week (i.p.) | Significantly reduced tumor growth, lymph node metastasis, and angiogenesis. | [1] |
| Glioblastoma | - | 10 µM or 80 µM intratumorally | No significant difference in 6-month tumor control rate compared to standard chemotherapy in the overall population. | [10] | |
| Galunisertib | MX1 human breast cancer xenograft | Nude mice | 75 mg/kg BID (oral) | Significant tumor growth delay. | [4][11] |
| Calu6 human lung cancer xenograft | Nude mice | 75 mg/kg BID (oral) | Significant tumor growth delay. | [4][11] | |
| 4T1 syngeneic breast cancer | BALB/c mice | 75 mg/kg BID (oral) | Significant inhibition of tumor growth. | [4][11] | |
| Vactosertib | K7M2 osteosarcoma | BALB/c mice | 50 mg/kg, 5 days/week (oral) | Significantly inhibited tumor growth. | [12] |
| SAOS2 human osteosarcoma xenograft | NSG mice | 50 mg/kg, 5 days/week (oral) | Significantly increased survival rate. | [8] | |
| CT-26 colorectal cancer xenograft | - | - | Reduced mean tumor volume compared to control. | [9] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used to evaluate these TGF-β inhibitors.
Western Blot for Phosphorylated SMAD2 (pSMAD2)
This assay is used to determine the inhibitory effect of small molecule inhibitors on the TGF-β signaling pathway.
Protocol Summary:
-
Cell Culture and Treatment: Cells are cultured to 80-90% confluency, serum-starved, and then treated with the TGF-β inhibitor for a specified time before stimulation with TGF-β1.[13]
-
Lysis: Cells are washed with ice-cold PBS and lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[13][14]
-
Protein Quantification: The total protein concentration in the lysates is determined using a method like the BCA assay to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE: Lysates are mixed with sample buffer, denatured by heating, and loaded onto a polyacrylamide gel for separation by size.[14]
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[15]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for pSMAD2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system.[15]
In Vivo Orthotopic Pancreatic Cancer Model
This model is used to evaluate the in vivo efficacy of TGF-β inhibitors in a more clinically relevant tumor microenvironment.[1][16]
Protocol Summary:
-
Cell Preparation: Pancreatic cancer cells are harvested and resuspended in a mixture of media and Matrigel.[1]
-
Animal Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail).[1]
-
Surgical Procedure: A small incision is made in the left upper quadrant of the abdomen to expose the spleen and the tail of the pancreas.[17]
-
Tumor Cell Implantation: The cell suspension is slowly injected into the pancreatic parenchyma.[1][17]
-
Closure and Recovery: The incision is closed, and the animal is monitored during recovery.
-
Treatment and Monitoring: Once tumors are established, treatment with the TGF-β inhibitor is initiated. Tumor growth is monitored over time, often using imaging techniques like MRI or by measuring tumor volume at the study endpoint.[16]
TGF-β2 Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the concentration of TGF-β2 in biological samples, such as cell culture supernatants, to assess the efficacy of inhibitors like this compound.
Protocol Summary:
-
Plate Preparation: A 96-well plate is pre-coated with a capture antibody specific for TGF-β2.[11]
-
Sample and Standard Addition: Standards with known TGF-β2 concentrations and samples are added to the wells. The plate is incubated to allow TGF-β2 to bind to the capture antibody.[11]
-
Detection Antibody: A biotin-conjugated detection antibody specific for TGF-β2 is added, which binds to the captured TGF-β2.[11]
-
Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.[11]
-
Substrate Addition: A TMB substrate solution is added, which is converted by HRP into a colored product.[11]
-
Measurement: The reaction is stopped, and the absorbance is measured at 450 nm. The concentration of TGF-β2 in the samples is determined by comparing their absorbance to the standard curve.[11]
Conclusion
This compound, Galunisertib, and Vactosertib represent three distinct approaches to inhibiting the pro-tumorigenic effects of TGF-β. This compound offers specificity for the TGF-β2 isoform, while Galunisertib and Vactosertib provide broader inhibition of TGF-βRI signaling. The preclinical data summarized in this guide demonstrate the potential of all three inhibitors in various cancer models. The choice of inhibitor for further research will depend on the specific cancer type, the role of different TGF-β isoforms in its pathology, and the desired therapeutic strategy. The provided experimental protocols offer a foundation for designing and executing further preclinical studies to elucidate the comparative efficacy and mechanisms of action of these promising therapeutic agents.
References
- 1. Murine orthotopic pancreatic tumor model generation. [protocols.io]
- 2. This compound, a TGFbeta2-specific antisense oligonucleotide for the treatment of malignant gliomas and other tumors overexpressing TGFbeta2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]
- 6. Co-treatment with Vactosertib, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 14. astorscientific.us [astorscientific.us]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. In vivo experimental animal model and protocol [bio-protocol.org]
- 17. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trabedersen and Standard Chemotherapy for Glioblastoma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Trabedersen and standard chemotherapy in the context of glioblastoma treatment. The following sections detail the experimental data, methodologies, and underlying molecular pathways, offering a comprehensive overview for informed decision-making in neuro-oncological research.
This compound (AP 12009) is an antisense oligonucleotide designed to specifically inhibit the production of transforming growth factor-beta 2 (TGF-β2), a cytokine implicated in the progression of various cancers, including glioblastoma.[1] TGF-β2 is known to be overexpressed in high-grade gliomas and is associated with tumor progression and immunosuppression.[2][3] By targeting TGF-β2 mRNA, this compound aims to counteract these effects.[1]
Standard-of-care chemotherapy for glioblastoma, particularly in the recurrent setting, has historically included alkylating agents like temozolomide and nitrosoureas (e.g., lomustine, carmustine), or a combination regimen such as procarbazine, lomustine, and vincristine (PCV).[4][5] These cytotoxic agents work by damaging cancer cell DNA to prevent their replication.[5]
This guide focuses on the comparative efficacy and safety of this compound versus these standard chemotherapeutic approaches, primarily drawing data from a significant phase IIb clinical trial.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from a randomized, open-label, active-controlled, dose-finding phase IIb study (NCT00431561) that compared two doses of this compound with standard chemotherapy in patients with recurrent or refractory high-grade glioma, including glioblastoma (GBM) and anaplastic astrocytoma (AA).[4]
Efficacy in the Intent-to-Treat (ITT) Population (Glioblastoma & Anaplastic Astrocytoma)
| Endpoint | This compound (10 µM) | This compound (80 µM) | Standard Chemotherapy |
| Tumor Control Rate at 6 Months | 35% | 27% | 27% |
| Tumor Control Rate at 14 Months | 23% | 8% | 7% |
| Median Overall Survival | 12.0 months | 13.1 months | 11.0 months |
Tumor control rate is defined as complete response, partial response, or stable disease.[6] Data sourced from a phase IIb clinical trial.[4]
Efficacy in Anaplastic Astrocytoma (AA) Subgroup
| Endpoint | This compound (10 µM) | Standard Chemotherapy | p-value |
| 14-Month Tumor Control Rate | 23% | 7% | 0.0032 |
| 2-Year Survival Rate | Trend for superiority | - | 0.10 |
| Median Survival | 39.1 months | 21.7 months | Not Significant |
Data from a prespecified subgroup analysis of the phase IIb trial.[2][4]
Efficacy in Glioblastoma (GBM) Patients (Exploratory Analysis)
An exploratory analysis of GBM patients aged ≤55 years with a Karnofsky Performance Status >80% at baseline suggested a 3-fold increase in survival at 2 and 3 years for the 10 µM this compound group compared to standard chemotherapy.[2][4] However, in the overall GBM patient population, response and survival results were comparable among the three treatment arms.[2][4]
Safety Profile: Drug-Related Adverse Events
| Treatment Group | Frequency of Drug-Related or Possibly Drug-Related Adverse Events |
| This compound (10 µM) | 27% |
| This compound (80 µM) | 43% |
| Standard Chemotherapy | 64% |
Data from the phase IIb clinical trial.[2][4]
Experimental Protocols
The primary source of comparative data is the NCT00431561 phase IIb clinical trial.[7]
Study Design
This was a randomized, open-label, active-controlled, dose-finding study involving 145 patients with recurrent or refractory high-grade glioma (anaplastic astrocytoma or glioblastoma multiforme).[4] Patients were randomly assigned to one of three treatment arms: this compound 10 µM, this compound 80 µM, or standard chemotherapy.[4] The primary endpoint was the tumor control rate at 6 months, with secondary endpoints including response at later timepoints, survival, and safety.[4]
Patient Population (Inclusion/Exclusion Criteria)
-
Inclusion: Adult patients with histologically confirmed recurrent or refractory anaplastic astrocytoma (WHO Grade III) or glioblastoma (WHO Grade IV).
-
Exclusion: Tumor surgery within 2 weeks, radiation therapy within 8 weeks, or chemotherapy within 4 weeks (6 weeks for nitrosoureas) prior to study entry.[7] Patients receiving more than 3 mg/day of dexamethasone or with prior TGF-β targeted therapy were also excluded.[7]
Treatment Administration
-
This compound: Administered intratumorally via convection-enhanced delivery (CED).[4] This technique uses a surgically implanted catheter to deliver the drug directly to the tumor and surrounding tissue, bypassing the blood-brain barrier.[8] The treatment cycle consisted of a 7-day continuous infusion of this compound followed by a 7-day infusion of saline solution.[9]
-
Standard Chemotherapy: Consisted of either temozolomide or a combination of procarbazine, lomustine, and vincristine (PCV), which were standard options for recurrent high-grade glioma at the time of the study.[4][5]
Mandatory Visualizations
TGF-β2 Signaling Pathway and this compound's Mechanism of Action
TGF-β2, a member of the Transforming Growth Factor-β superfamily, plays a crucial role in cell proliferation, differentiation, and immune regulation.[10] In glioblastoma, its overexpression contributes to tumor growth and an immunosuppressive microenvironment.[3] this compound is an antisense oligonucleotide that binds to TGF-β2 mRNA, preventing its translation into the TGF-β2 protein and thereby inhibiting its downstream signaling.[1][3]
Caption: TGF-β2 signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow of the Phase IIb Clinical Trial (NCT00431561)
The following diagram illustrates the workflow of the randomized controlled trial comparing this compound with standard chemotherapy.
Caption: Workflow of the NCT00431561 phase IIb clinical trial.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study – ScienceOpen [scienceopen.com]
- 5. Standards of care for treatment of recurrent glioblastoma—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Therapeutic Agents Given by Convection-Enhanced Delivery for Adult Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Convection-enhanced delivery for high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. journal.waocp.org [journal.waocp.org]
In Vivo Target Engagement of Trabedersen: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo target engagement of Trabedersen, an antisense oligonucleotide targeting Transforming Growth Factor-beta 2 (TGF-β2), with alternative therapeutic strategies. The objective is to offer a clear, data-driven comparison to inform research and development decisions in the field of oncology.
Introduction to this compound and the TGF-β Pathway
This compound (AP 12009) is a synthetic antisense oligodeoxynucleotide designed to specifically bind to the messenger RNA (mRNA) of human TGF-β2, a key cytokine implicated in tumor progression.[1][2] By inhibiting the translation of TGF-β2 mRNA, this compound aims to reduce the production of the TGF-β2 protein, thereby mitigating its pro-tumorigenic effects, which include immunosuppression, metastasis, angiogenesis, and proliferation.[3][4] The TGF-β signaling pathway, upon ligand binding, activates SMAD proteins which then translocate to the nucleus to regulate gene expression. Dysregulation of this pathway is a hallmark of several advanced cancers.
Comparative Analysis of In Vivo Target Engagement
This section compares the in vivo performance of this compound with two primary alternatives: small molecule inhibitors of the TGF-β receptor I (TGFβRI) kinase, exemplified by Galunisertib (LY2157299), and pan-TGF-β neutralizing antibodies, such as 1D11.
Data Presentation
Table 1: In Vivo Target Engagement and Efficacy of TGF-β Inhibitors
| Therapeutic Agent | Mechanism of Action | Target | In Vivo Model | Key Quantitative Findings | Reference |
| This compound | Antisense Oligonucleotide | TGF-β2 mRNA | Orthotopic mouse model of metastatic pancreatic cancer | Significantly reduced tumor growth, lymph node metastasis, and angiogenesis. (Specific percentage of TGF-β2 reduction in vivo not reported). | [3] |
| Galunisertib | Small Molecule Inhibitor | TGF-β Receptor I Kinase (ALK5) | EMT6-LM2 and Calu6 tumor models | Dose-dependent inhibition of pSMAD2. TED50 of 19.7 mg/kg (EMT6-LM2) and 15.6 mg/kg (Calu6). | [3] |
| 1D11 | Pan-TGF-β Neutralizing Antibody | TGF-β1, TGF-β2, TGF-β3 proteins | 4T1 breast cancer model | ~3-fold elevation of TGF-β1 in primary tumors compared to normal mammary gland. Treatment with 1D11 enhanced CD8+ T-cell mediated anti-tumor immune response. | [1] |
Table 2: Summary of Preclinical In Vivo Efficacy
| Therapeutic Agent | Cancer Model | Primary Efficacy Outcomes |
| This compound | Pancreatic Cancer (orthotopic xenograft) | Significant reduction in tumor growth, lymph node metastasis, and angiogenesis.[3] |
| Galunisertib | Breast Cancer (4T1 syngeneic), Breast Cancer (MX1 xenograft), Lung Cancer (Calu6 xenograft) | Significant tumor growth delay.[3] |
| 1D11 | Breast Cancer (4T1) | Suppression of lung metastasis, enhancement of anti-tumor immunity.[1] |
Experimental Protocols
Quantification of TGF-β2 in Tumor Tissue by ELISA
This protocol outlines the general steps for measuring TGF-β2 protein levels in tumor tissue lysates, a key method for assessing the direct target engagement of this compound.
Materials:
-
Tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
Microcentrifuge
-
Commercial TGF-β2 ELISA kit (e.g., from R&D Systems or Thermo Fisher Scientific)
-
Microplate reader
Procedure:
-
Tissue Lysis:
-
Excise tumor tissue from the in vivo model and immediately place it in ice-cold lysis buffer.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (tumor lysate) and store it at -80°C until use. Determine the total protein concentration using a BCA or Bradford assay.
-
-
ELISA Procedure (following a typical commercial kit protocol):
-
Prepare standards and samples as per the kit instructions. This may involve an acid activation step to measure total TGF-β2.
-
Add 100 µL of standard or sample to each well of the pre-coated microplate.
-
Incubate for the time specified in the kit manual (typically 2-3 hours at room temperature or overnight at 4°C).
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate.
-
Wash the wells to remove unbound detection antibody.
-
Add 100 µL of the streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add 100 µL of the substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of TGF-β2 in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the TGF-β2 concentration to the total protein concentration of the tumor lysate.
-
Immunohistochemistry (IHC) for Phosphorylated SMAD2 (pSMAD2)
This protocol describes the general procedure for detecting the phosphorylation of SMAD2 in paraffin-embedded tumor tissue sections, a downstream marker of TGF-β pathway activation and a method to assess the target engagement of TGF-β receptor inhibitors like Galunisertib.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against pSMAD2
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded alcohols (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat (e.g., in a microwave or water bath) to unmask the antigen epitopes.
-
Allow slides to cool down to room temperature.
-
-
Immunostaining:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide.
-
Wash sections with PBS.
-
Block non-specific binding by incubating with blocking buffer.
-
Incubate sections with the primary anti-pSMAD2 antibody overnight at 4°C.
-
Wash sections with PBS.
-
Incubate with the biotinylated secondary antibody.
-
Wash sections with PBS.
-
Incubate with streptavidin-HRP conjugate.
-
Wash sections with PBS.
-
-
Visualization and Counterstaining:
-
Apply DAB substrate solution and monitor for color development.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
-
Mounting and Analysis:
-
Mount a coverslip using mounting medium.
-
Analyze the staining intensity and localization of pSMAD2 using a light microscope. Quantitative analysis can be performed using image analysis software.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: TGF-β signaling pathway and points of intervention.
Experimental Workflow for In Vivo Target Validation
Caption: Workflow for in vivo validation of TGF-β inhibitors.
References
- 1. In vivo uptake of antisense oligonucleotide drugs predicted by ab initio quantum mechanical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound to target transforming growth factor-β: when the journey is not the reward, in reference to Bogdahn et al. (Neuro-Oncology 2011;13:132–142) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANTISENSE PHARMA GmbH Presents this compound Phase I/II Complete Data at American Society of Clinical Oncology - BioSpace [biospace.com]
confirming the role of TGF-β2 inhibition in Trabedersen's efficacy
For Immediate Release
A Comparative Analysis of Trabedersen and its Role in Targeting the TGF-β2 Pathway in Oncology
This guide provides a comprehensive comparison of this compound (also known as AP 12009 and OT-101), an antisense oligonucleotide targeting Transforming Growth Factor-beta 2 (TGF-β2), with alternative cancer therapies. It is intended for researchers, scientists, and drug development professionals interested in the latest advancements in targeted cancer treatments. This document synthesizes clinical trial data, details experimental methodologies, and visualizes key biological and procedural pathways to offer an objective assessment of this compound's performance.
The Central Role of TGF-β2 in Cancer Progression
Transforming Growth Factor-beta (TGF-β) is a family of cytokines that play a dual role in cancer. In the early stages of tumorigenesis, TGF-β can act as a tumor suppressor by inhibiting cell growth and inducing apoptosis. However, in advanced cancers, tumor cells often become resistant to these cytostatic effects. Instead, the overexpression of TGF-β, particularly the TGF-β2 isoform, promotes tumor progression by fostering immunosuppression, metastasis, angiogenesis (the formation of new blood vessels), and cell proliferation.[1][2][3] High levels of TGF-β2 are associated with a poor prognosis in several aggressive cancers, including high-grade gliomas and pancreatic cancer, making it a compelling target for therapeutic intervention.[4][5]
This compound's Mechanism of Action: Silencing the Message
This compound is a synthetic antisense oligodeoxynucleotide specifically designed to inhibit the production of TGF-β2. It works by binding to the messenger RNA (mRNA) that carries the genetic code for TGF-β2. This binding action prevents the translation of the mRNA into the TGF-β2 protein, effectively silencing the gene and reducing the levels of this immunosuppressive cytokine within the tumor microenvironment.[6][7] By downregulating TGF-β2, this compound aims to restore the immune system's ability to recognize and attack cancer cells, in addition to directly inhibiting tumor growth and spread.[6]
Comparative Efficacy of this compound in High-Grade Glioma
This compound has been most extensively studied in patients with recurrent or refractory high-grade gliomas, a type of aggressive brain tumor with a very poor prognosis. The pivotal Phase IIb study (G004, NCT00431561) compared two different doses of intratumorally delivered this compound with the standard-of-care chemotherapy.
Below is a summary of the key efficacy data from this trial:
| Efficacy Endpoint | This compound (10 µM) | This compound (80 µM) | Standard Chemotherapy (Temozolomide or PCV) |
| Anaplastic Astrocytoma (AA) Subgroup | |||
| Median Overall Survival | 39.1 months | 35.2 months | 21.7 months |
| 2-Year Survival Rate | Trend for superiority (p=0.10) | - | - |
| 14-Month Tumor Control Rate | Significant benefit (p=0.0032) | - | - |
| Glioblastoma (GBM) Subgroup | |||
| Median Overall Survival (≤55 years, KPS >80%) | 3-fold survival at 2 & 3 years vs. chemo | - | - |
| 6-Month Tumor Control Rate | Not significantly different | Not significantly different | Not significantly different |
Data sourced from published results of the G004 Phase IIb clinical trial.[8][9]
It is important to note that while the primary endpoint of the 6-month tumor control rate for the entire study population was not met, the prespecified subgroup analysis of patients with anaplastic astrocytoma showed a significant benefit for the 10 µM dose of this compound.[8][9] Furthermore, an exploratory analysis in a subgroup of younger glioblastoma patients with good performance status suggested a substantial long-term survival advantage.[8][9]
This compound in Other Solid Tumors: Pancreatic Cancer and Malignant Melanoma
A Phase I/II clinical trial (P001, NCT00844064) evaluated the safety and efficacy of intravenously administered this compound in patients with advanced pancreatic cancer, malignant melanoma, and colorectal carcinoma.
Key findings from this study are summarized below:
| Indication | Treatment Group | Median Overall Survival (mOS) |
| Pancreatic Cancer | This compound (140 mg/m²/d, 2nd-line) | 13.4 months |
| Malignant Melanoma | This compound (140 mg/m²/day) | 9.3 months |
Data from the P001 Phase I/II clinical trial.[10][11]
These results are encouraging, particularly in pancreatic cancer, where second-line treatment options are limited and outcomes are typically poor. One patient with pancreatic cancer even experienced a complete response of liver metastases.[10]
Comparison with Other TGF-β Inhibitors
Several other drugs targeting the TGF-β signaling pathway are in various stages of clinical development. A direct head-to-head comparison with this compound is often not available, but their performance in similar patient populations provides valuable context.
| Drug | Target | Indication | Key Efficacy Data |
| Galunisertib (LY2157299) | TGF-β Receptor I Kinase | Recurrent Glioblastoma | No improvement in Overall Survival (OS) compared to lomustine alone (mOS 6.7 months vs 7.5 months).[12] |
| Newly Diagnosed Malignant Glioma | No significant difference in OS or Progression-Free Survival (PFS) when combined with standard chemoradiotherapy.[1][13] | ||
| Vactosertib (TEW-7197) | TGF-β Receptor I Kinase | Metastatic Pancreatic Cancer (2nd line) | In combination with FOLFOX, showed a median PFS of 5.6 months.[14] |
Data from respective clinical trials.
While these agents show some activity, the data for Galunisertib in glioblastoma did not demonstrate a survival benefit over standard therapy.[12][15] Vactosertib, in combination with chemotherapy, has shown promising early results in pancreatic cancer.[14]
Experimental Protocols
A detailed understanding of the methodologies employed in the key clinical trials is crucial for a critical evaluation of the data.
This compound Phase IIb Study in High-Grade Glioma (G004, NCT00431561)
-
Study Design: A randomized, open-label, active-controlled, dose-finding study.[8]
-
Patient Population: 145 patients with recurrent or refractory anaplastic astrocytoma (WHO grade III) or glioblastoma (WHO grade IV).[8]
-
Treatment Arms:
-
This compound 10 µM
-
This compound 80 µM
-
Standard Chemotherapy (Temozolomide or a combination of procarbazine, lomustine, and vincristine [PCV])[8]
-
-
Method of Administration: this compound was administered intratumorally via convection-enhanced delivery (CED), a technique that delivers the drug directly into the tumor, bypassing the blood-brain barrier.[16]
-
Primary Endpoint: Tumor control rate at 6 months.[8]
-
Secondary Endpoints: Response rates at other timepoints, overall survival, and safety.[8]
This compound Phase I/II Study in Advanced Solid Tumors (P001, NCT00844064)
-
Study Design: An open-label, multicenter, dose-escalation study.[11][17]
-
Patient Population: 61 patients with advanced pancreatic cancer, malignant melanoma, or colorectal carcinoma who were no longer amenable to standard therapies.[17]
-
Treatment Schedules:
-
7 days on, 7 days off
-
4 days on, 10 days off[11]
-
-
Method of Administration: Intravenous infusion.[11]
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).[17]
-
Secondary Objectives: Safety, pharmacokinetics, and efficacy (including overall survival).[17]
Visualizing the Pathways
To better understand the complex biological and experimental processes involved, the following diagrams have been generated.
TGF-β Signaling Pathway and this compound's Mechanism of Action
Caption: TGF-β2 signaling and this compound's inhibitory action.
Experimental Workflow for the this compound G004 Phase IIb Trial
Caption: Workflow of the G004 Phase IIb clinical trial.
Conclusion
The inhibition of TGF-β2 by this compound represents a promising targeted therapy for cancers characterized by the overexpression of this immunosuppressive cytokine. Clinical data, particularly in anaplastic astrocytoma and pancreatic cancer, suggest a survival benefit over or comparable to standard treatments, with a favorable safety profile.[8][10] While further large-scale, randomized trials are needed to definitively establish its place in the therapeutic landscape, the evidence to date strongly supports the continued investigation of TGF-β2 inhibition as a key strategy in the fight against aggressive cancers. The detailed experimental protocols and comparative data presented in this guide offer a solid foundation for researchers and clinicians to evaluate the potential of this compound and other TGF-β inhibitors.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Vactosertib, TGF-β receptor I inhibitor, augments the sensitization of the anti-cancer activity of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Frontiers | Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis [frontiersin.org]
- 5. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 6. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. A Phase II randomized study of galunisertib monotherapy or galunisertib plus lomustine compared with lomustine monotherapy in patients with recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 1b/2a study of galunisertib, a small molecule inhibitor of transforming growth factor-beta receptor I, in combination with standard temozolomide-based radiochemotherapy in patients with newly diagnosed malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. oatext.com [oatext.com]
- 17. oncotelic.com [oncotelic.com]
head-to-head comparison of different Trabedersen delivery methods
Trabedersen (also known as AP 12009) is a promising antisense oligodeoxynucleotide specifically designed to inhibit the production of transforming growth factor-beta 2 (TGF-β2).[1][2] TGF-β2 is a cytokine that is often overexpressed in various advanced cancers, where it plays a critical role in suppressing the immune system and promoting tumor growth, metastasis, and angiogenesis.[3][4] By binding to the messenger RNA (mRNA) of TGF-β2, this compound prevents its translation into a functional protein, thereby reducing its levels within tumor cells and modulating the tumor microenvironment to be less conducive to cancer progression.[3][5]
This guide provides a head-to-head comparison of the two primary methods used for delivering this compound in clinical studies: Intratumoral administration via Convection-Enhanced Delivery (CED) and systemic Intravenous infusion. The choice of delivery is critical and is largely dictated by the tumor type, location, and desired therapeutic outcome.
Mechanism of Action: Targeting TGF-β2 Synthesis
This compound acts at the genetic level to halt the biochemical processes that allow certain cancers to thrive.[3] It is an 18-mer phosphorothioate antisense oligonucleotide that is complementary to the mRNA sequence of human TGF-β2. Upon entering a cell, this compound binds to its target mRNA, forming a duplex that is recognized and degraded by the enzyme RNase H1.[5] This targeted degradation prevents the ribosome from translating the mRNA into the TGF-β2 protein, effectively silencing the gene and reducing the protein's protumoral effects.
Comparison of Delivery Methods
The two primary delivery routes investigated for this compound are intratumoral for localized disease, particularly brain tumors, and intravenous for systemic malignancies.[1][2]
| Feature | Intratumoral (via Convection-Enhanced Delivery) | Intravenous (Systemic Infusion) |
| Primary Indication | High-Grade Gliomas (Anaplastic Astrocytoma, Glioblastoma)[6] | Advanced solid tumors (Pancreatic Cancer, Malignant Melanoma, Colorectal Cancer)[4] |
| Administration Principle | Direct, continuous, positive-pressure micro-infusion into the tumor or surrounding brain parenchyma.[7][8] | Systemic circulation via continuous infusion into a vein.[4] |
| Key Advantage | Bypasses the blood-brain barrier, achieving high local drug concentrations while minimizing systemic toxicity.[7][8] | Treats metastatic disease and tumors that are not easily accessible for local delivery.[9] |
| Key Disadvantage | Invasive neurosurgical procedure required for catheter placement; distribution can be limited by tumor structure.[10] | Potential for systemic side effects; drug delivery to the tumor can be limited by blood flow and tissue penetration. |
| Lead Clinical Study | Phase IIb, randomized, active-controlled study (AP 12009-G004) in recurrent/refractory high-grade glioma.[6][11] | Phase I/II, open-label, multi-center, dose-escalation study (P001) in advanced solid tumors.[4] |
Quantitative Data from Clinical Trials
The following tables summarize key efficacy and safety data from the lead clinical trials for each delivery method.
Intratumoral (CED) Delivery: Phase IIb Study Data
This randomized study compared two doses of intratumoral this compound (10 µM and 80 µM) administered via CED with standard chemotherapy in patients with recurrent or refractory high-grade glioma.[6]
Table 1: Efficacy of Intratumoral this compound in Anaplastic Astrocytoma (AA) Subgroup [6][12]
| Endpoint | 10 µM this compound | Standard Chemotherapy | p-value |
| 14-Month Tumor Control Rate | 23% (approx.) | 7% (approx.) | 0.0032 |
| 2-Year Survival Rate | ~50% | ~25% | 0.088 (Trend for superiority) |
| Median Overall Survival | 39.1 months | 21.7 months | Not Significant |
Table 2: Safety Profile of Intratumoral this compound (All High-Grade Glioma Patients) [6][13]
| Adverse Event Profile | 10 µM this compound | 80 µM this compound | Standard Chemotherapy |
| Frequency of Patients with Related or Possibly Drug-Related Adverse Events | 27% | 43% | 64% |
Intravenous Delivery: Phase I/II Study Data
This dose-escalation study evaluated the safety and efficacy of continuous intravenous this compound in patients with advanced pancreatic cancer, malignant melanoma, and colorectal cancer.[4]
Table 3: Efficacy of Intravenous this compound in 2nd-Line Pancreatic Cancer [4]
| Patient Group | Endpoint | Result |
| Advanced Pancreatic Cancer (2nd-Line Therapy, 140 mg/m²/d) | Median Overall Survival (mOS) | 13.4 months (n=9) |
Table 4: Safety Profile of Intravenous this compound [4]
| Parameter | Finding |
| Optimal Treatment Schedule | 4 days on / 10 days off |
| Well-Tolerated Dose | 140 mg/m²/d |
| Maximum Tolerated Dose (7d on / 7d off schedule) | 160 mg/m²/d |
| Dose-Limiting Toxicities (DLTs) | Maculopapular rash, moderate reversible thrombocytopenia, gastrointestinal hemorrhage. |
| Overall Assessment | Safe and very well tolerated. Only two serious adverse events were considered possibly related to the medication. |
Experimental Protocols
Protocol: Intratumoral Delivery via CED (Phase IIb Study AP 12009-G004)
This protocol outlines the methodology used for patients with recurrent or refractory anaplastic astrocytoma (AA) or glioblastoma multiforme (GBM).[6]
-
Patient Randomization : 145 patients were randomly assigned to one of three arms: 10 µM this compound, 80 µM this compound, or standard chemotherapy (temozolomide or procarbazine/lomustine/vincristine).[6]
-
Catheter Placement : Patients in the this compound arms underwent a neurosurgical procedure for the stereotactic placement of one or more catheters directly into the tumor.[8][10]
-
Drug Administration : this compound was infused intratumorally using the Convection-Enhanced Delivery (CED) technique. Administration was managed via a subcutaneous port access system connected to an external pump, allowing for outpatient treatment.[6]
-
Treatment Cycle : A single treatment cycle consisted of a continuous infusion of this compound for 7 days at a flow rate of 4 µL/min, followed by a 7-day infusion of isotonic saline at a flow rate of 1 µL/min.[6]
-
Dosage : The total dose per cycle was 2.48 mg for the 10 µM group and 19.81 mg for the 80 µM group.[6]
-
Endpoints : The primary endpoint was the tumor control rate at 6 months. Secondary endpoints included response rates at other timepoints, overall survival, and safety.[6]
Protocol: Intravenous Infusion (Phase I/II Study P001)
This protocol details the methodology for patients with advanced pancreatic adenocarcinoma, malignant melanoma, or colorectal cancer.[4]
-
Patient Population : 61 patients with advanced, pre-treated solid tumors were enrolled.[4]
-
Study Design : The study was an open-label, multi-center, dose-escalation trial to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).[4]
-
Drug Administration : this compound was administered as a continuous intravenous (i.v.) infusion.[4]
-
Treatment Schedules : Two treatment schedules were evaluated:
-
Schedule 1: 7 days of infusion followed by 7 days off.
-
Schedule 2: 4 days of infusion followed by 10 days off.[4]
-
-
Dose Escalation : Doses were escalated to determine the MTD. The optimal, well-tolerated dose for the Phase II part of the study was established at 140 mg/m²/d on the 4 days on / 10 days off schedule.[4]
-
Endpoints : The primary objectives were to evaluate MTD and DLTs. Secondary objectives included safety, tolerability, pharmacokinetics, and efficacy (survival analysis).[4]
Experimental Workflow Visualization
The workflow for the randomized Phase IIb trial provides a clear example of how intratumoral this compound was evaluated against a standard of care.
Conclusion
The delivery method for this compound is a critical determinant of its clinical application. Intratumoral delivery, specifically using Convection-Enhanced Delivery, has shown promise for treating high-grade gliomas by overcoming the blood-brain barrier and delivering a high concentration of the drug directly to the tumor site with a favorable safety profile compared to systemic chemotherapy.[6] Intravenous delivery is being explored for systemic and metastatic cancers like pancreatic cancer and melanoma, where it has been found to be safe and well-tolerated while showing encouraging survival results in second-line therapy for pancreatic cancer.[4]
The available data does not support a universal superiority of one method over the other; rather, it indicates that the choice of administration is highly dependent on the cancer's type, grade, and location. For immunologically "cold" tumors like glioblastoma, local delivery may be essential for modulating the tumor microenvironment, whereas for disseminated disease, systemic administration is the only feasible approach. Further clinical development will continue to define the optimal use for each delivery method.
References
- 1. The antisense oligonucleotide this compound (AP 12009) for the targeted inhibition of TGF-β2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. ANTISENSE PHARMA GmbH Presents this compound Phase I/II Complete Data at American Society of Clinical Oncology - BioSpace [biospace.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convection-enhanced delivery for glioblastoma: targeted delivery of antitumor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convection‑enhanced drug delivery for glioblastoma: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a TGFbeta2-specific antisense oligonucleotide for the treatment of malignant gliomas and other tumors overexpressing TGFbeta2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Convection-enhanced delivery for high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Trabedersen's Enduring Impact: A Comparative Analysis of Long-Term Efficacy in Oncology
For Immediate Release
A comprehensive review of long-term clinical data reveals the sustained therapeutic potential of Trabedersen (also known as OT-101 and AP 12009), an antisense oligonucleotide targeting transforming growth factor-beta 2 (TGF-β2). This guide offers an objective comparison of this compound's performance against established treatments for aggressive cancers such as high-grade glioma, pancreatic cancer, and malignant melanoma, supported by experimental data and detailed methodologies.
This compound operates by inhibiting the production of TGF-β2, a cytokine often overexpressed in various cancers, playing a crucial role in tumor growth, metastasis, and immune evasion.[1][2][3] By binding to TGF-β2 mRNA, this compound prevents its translation into protein, thereby reducing the cytokine's levels in tumor cells and diminishing its pro-cancerous effects.[1] This targeted approach represents a shift from conventional therapies, aiming for a more precise and less toxic treatment modality.[1]
Comparative Efficacy: Long-Term Survival Data
Clinical investigations have demonstrated encouraging long-term survival outcomes for patients treated with this compound across different cancer types.
High-Grade Glioma
In a randomized, controlled Phase IIb study involving patients with recurrent or refractory high-grade glioma (anaplastic astrocytoma [AA] and glioblastoma multiforme [GBM]), this compound showed a notable advantage in long-term survival compared to standard chemotherapy.[4]
| Metric | 10 µM this compound | Standard Chemotherapy |
| 2-Year Survival Rate (Overall) | 39% | 22% |
| 2-Year Survival Rate (GBM ≤55 years, KPS >80%) | 40% | 13% |
| 2-Year Survival Rate (AA) | 83% | 42% |
| Median Overall Survival (AA) | 39.1 months | 21.7 months |
| Data from a Phase IIb study in recurrent or refractory high-grade glioma.[4][5] |
Pancreatic Cancer, Malignant Melanoma, and Colorectal Cancer
A Phase I/II study assessing this compound in patients with advanced pancreatic cancer, malignant melanoma, and colorectal carcinoma also yielded promising survival data.
| Cancer Type | Patient Cohort | Median Overall Survival (mOS) |
| Pancreatic Cancer | 2nd-line, 140 mg/m²/d | 13.4 months[3][6][7] |
| Malignant Melanoma | Stage IV, extensively pretreated | 11.4 months[3] |
| Malignant Melanoma | 140 mg/m²/day cohort | 9.3 months[6][7][8] |
| Colorectal Cancer | N=5 | 3.0 months[3] |
| Data from a Phase I/II study in advanced solid tumors.[3][6][7][8] |
Of note, one patient with pancreatic cancer and liver metastasis experienced a complete response and was still alive after 76.2 months.[3] In the context of metastatic melanoma, current standard-of-care combination immunotherapy (ipilimumab plus nivolumab) has demonstrated a 5-year overall survival rate of 60% in treatment-naïve patients with a BRAF mutation.[9] While direct long-term comparative trials are needed, this compound's performance in heavily pretreated patients is noteworthy.
Mechanism of Action: The TGF-β2 Signaling Pathway
This compound's therapeutic effect is rooted in its ability to disrupt the TGF-β signaling pathway, which, in advanced cancers, promotes an immunosuppressive tumor microenvironment and facilitates metastasis.[10][11]
Caption: this compound inhibits the TGF-β2 signaling pathway.
Experimental Protocols
The clinical efficacy of this compound has been evaluated in rigorous clinical trials with well-defined methodologies.
Phase IIb Study in High-Grade Glioma (AP 12009-G004)
-
Objective: To compare the efficacy and safety of two doses of this compound against standard chemotherapy in patients with recurrent or refractory anaplastic astrocytoma or glioblastoma multiforme.
-
Methodology: 145 patients were randomized to receive either 10 µM or 80 µM of this compound, or standard chemotherapy (temozolomide or procarbazine/lomustine/vincristine). This compound was administered intratumorally via convection-enhanced delivery.[5][12]
-
Endpoints: The primary endpoints included response rate and survival. Safety and tolerability were also assessed.[12]
Phase I/II Study in Advanced Solid Tumors
-
Objective: To determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and efficacy of intravenously administered this compound in patients with advanced pancreatic cancer, malignant melanoma, or colorectal carcinoma.
-
Methodology: 61 patients who had received 2nd to 4th-line therapy were treated with escalating doses of this compound in two different schedules (7 days on/7 days off and 4 days on/10 days off).[3][6][7][8]
-
Endpoints: The primary endpoints were MTD and safety. Secondary endpoints included overall survival.[6][7][8]
Caption: Generalized clinical trial workflow for this compound studies.
Conclusion
The available long-term data for this compound indicates a significant and durable anti-tumor effect, particularly in patient populations with high unmet medical needs. Its unique mechanism of action, targeting the immunosuppressive and pro-metastatic TGF-β2 pathway, sets it apart from traditional cytotoxic agents and offers a promising therapeutic strategy. While further large-scale, long-term comparative studies are warranted, the existing evidence strongly supports the continued investigation and development of this compound as a valuable component of the oncologic treatment arsenal.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ANTISENSE PHARMA GmbH Presents this compound Phase I/II Complete Data at American Society of Clinical Oncology - BioSpace [biospace.com]
- 4. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Final results of a phase I/II study in patients with pancreatic cancer, malignant melanoma, and colorectal carcinoma with this compound. - ASCO [asco.org]
- 8. researchgate.net [researchgate.net]
- 9. Long-Term Outcomes in BRAF-Mutated Melanoma Treated with Combined Targeted Therapy or Immune Checkpoint Blockade: Are We Approaching a True Cure? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Impact of targeting transforming growth factor β-2 with antisense OT-101 on the cytokine and chemokine profile in patients with advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
cross-study comparison of Trabedersen clinical trial outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the clinical trial outcomes for Trabedersen (AP 12009), an antisense oligonucleotide targeting transforming growth factor-beta 2 (TGF-β2). This compound has been investigated in several cancer indications, primarily high-grade glioma, pancreatic cancer, and malignant melanoma. This document summarizes the available quantitative data, details the experimental protocols of key clinical trials, and visually represents the underlying biological pathways and study designs.
Executive Summary
This compound demonstrated mixed efficacy signals in clinical trials. In a Phase IIb study for recurrent high-grade glioma (AP 12009-G004), the low-dose this compound arm showed a trend towards improved survival in anaplastic astrocytoma patients compared to standard chemotherapy. However, the overall trial did not meet its primary endpoint. In a Phase I/II trial (P001) for advanced solid tumors, this compound showed some encouraging survival results in second-line pancreatic cancer and malignant melanoma. The development of this compound for anaplastic astrocytoma has been discontinued. The rights to this compound were transferred from Isarna Therapeutics to Autotelic Inc.
Mechanism of Action: Targeting the TGF-β2 Pathway
This compound is a synthetic antisense oligodeoxynucleotide designed to specifically bind to the messenger RNA (mRNA) of TGF-β2, a cytokine often overexpressed in various cancers. This binding action inhibits the translation of TGF-β2 mRNA into protein, thereby reducing the levels of TGF-β2. In the tumor microenvironment, TGF-β2 plays a crucial role in promoting tumor growth, metastasis, angiogenesis, and suppressing the host's anti-tumor immune response. By inhibiting TGF-β2, this compound aims to counteract these effects.
Clinical Trial Data Comparison
High-Grade Glioma: The AP 12009-G004 Study
This Phase IIb, open-label, randomized, active-controlled study evaluated the efficacy and safety of two doses of this compound (10 µM and 80 µM) administered intratumorally via convection-enhanced delivery, compared with standard chemotherapy (Temozolomide or PCV) in patients with recurrent or refractory anaplastic astrocytoma (AA) or glioblastoma multiforme (GBM).
Efficacy Outcomes in Anaplastic Astrocytoma (AA) Subgroup
| Outcome Measure | 10 µM this compound | 80 µM this compound | Standard Chemotherapy |
| Median Overall Survival | 39.1 months | 35.2 months | 21.7 months |
| 2-Year Survival Rate | Trend for superiority (p=0.10) | - | - |
| 14-Month Tumor Control Rate | Significant benefit (p=0.0032) | - | - |
Safety Profile: Related or Possibly Drug-Related Adverse Events
| Adverse Event Frequency | 10 µM this compound | 80 µM this compound | Standard Chemotherapy |
| Frequency | 27% | 43% | 64% |
Advanced Solid Tumors: The P001 Study
This Phase I/II, open-label, multicenter, dose-escalation study evaluated the safety, tolerability, and efficacy of intravenously administered this compound in patients with advanced pancreatic adenocarcinoma, malignant melanoma, and colorectal cancer who had failed standard therapies.
Efficacy Outcomes
| Indication | Treatment Line | Median Overall Survival |
| Pancreatic Cancer (n=9) | 2nd-line (140 |
Assessing the Specificity of Trabedersen for TGF-β2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Trabedersen, an antisense oligonucleotide targeting Transforming Growth Factor-beta 2 (TGF-β2), with alternative TGF-β inhibitors. The focus is on the specificity of these molecules, supported by experimental data and detailed methodologies to aid in research and development decisions.
Introduction to this compound and TGF-β2 Inhibition
This compound (also known as AP 12009) is a synthetic antisense oligodeoxynucleotide designed to specifically inhibit the production of TGF-β2.[1][2][3] It functions by binding to the messenger RNA (mRNA) of TGF-β2, preventing its translation into a functional protein and thereby reducing TGF-β2 levels.[4][5] TGF-β2 is a cytokine that, when overexpressed in various cancers, contributes to tumor growth, metastasis, and immunosuppression.[3] Consequently, inhibiting TGF-β2 presents a targeted therapeutic strategy.
This guide will compare this compound with a prominent small molecule inhibitor of the TGF-β signaling pathway, Galunisertib (LY2157299), which targets the TGF-β type I receptor (TGFβRI).
Quantitative Comparison of Inhibitor Specificity
| Inhibitor | Target | Assay | Cell Line | IC50 | Reference |
| This compound | TGF-β2 mRNA | TGF-β2 Secretion Assay | Human Pancreatic Cancer Cells | Low µM range | [4] |
| Galunisertib (LY2157299) | TGFβRI Kinase | TGFβRI Autophosphorylation | - | 0.069 µM | [6] |
| Galunisertib (LY2157299) | TGF-β1 induced pSMAD | pSMAD Inhibition Assay | 4T1-LP (murine triple-negative breast cancer) | 1.765 µM | [6] |
| Galunisertib (LY2157299) | TGF-β1 induced pSMAD | pSMAD Inhibition Assay | EMT6-LM2 (murine triple-negative breast cancer) | 0.8941 µM | [6] |
Note: The IC50 for this compound is described qualitatively. For a direct and quantitative comparison of specificity, it would be essential to perform head-to-head studies, for instance, by measuring the impact of this compound on the expression of all three TGF-β isoforms and comparing this with the inhibitory profile of Galunisertib on the signaling induced by each isoform.
Experimental Protocols
Antisense Oligonucleotide (ASO) Specificity Assessment (for this compound)
This protocol outlines a general workflow for assessing the specificity of an ASO like this compound. The primary goal is to quantify the reduction of the target RNA (TGF-β2 mRNA) and assess off-target effects on other transcripts, particularly the closely related TGF-β1 and TGF-β3 mRNAs.
a. Cell Culture and Transfection:
-
Culture a relevant human cell line known to express all three TGF-β isoforms (e.g., a glioma or pancreatic cancer cell line).
-
Seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Transfect cells with this compound at various concentrations (e.g., 10, 50, 100 nM) using a suitable transfection reagent.
-
Include a non-targeting (scrambled) oligonucleotide as a negative control and a known active ASO against a housekeeping gene as a positive control for transfection efficiency.
b. RNA Extraction and Quantification:
-
After 24-48 hours of incubation, lyse the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription quantitative polymerase chain reaction (RT-qPCR) to quantify the mRNA levels of TGF-β1, TGF-β2, and TGF-β3.
-
Use validated primers specific for each isoform. Normalize the expression levels to a stable housekeeping gene (e.g., GAPDH or ACTB).
c. Whole-Transcriptome Analysis (RNA-Sequencing):
-
For a comprehensive analysis of off-target effects, perform RNA-sequencing on RNA extracted from cells treated with this compound and control oligonucleotides.[7]
-
Analyze the sequencing data to identify any significantly up- or downregulated genes other than TGF-β2.
-
Pay close attention to genes with sequence similarity to the this compound target sequence.[8][9]
TGF-β Isoform-Specific Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is used to quantify the protein levels of the different TGF-β isoforms in cell culture supernatants or other biological samples following treatment with an inhibitor.
a. Sample Preparation:
-
Collect cell culture supernatant from cells treated with the inhibitor and controls.
-
Most TGF-β is secreted in a latent form. To measure the total amount, activate the latent TGF-β by acidification (e.g., with 1N HCl) followed by neutralization (e.g., with 1.2N NaOH/0.5M HEPES).
b. ELISA Procedure:
-
Use a commercially available ELISA kit specific for human TGF-β1, TGF-β2, or TGF-β3.[10][11][12]
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add standards and prepared samples to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add a substrate solution to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the TGF-β isoform in the samples based on the standard curve.
TGF-β Reporter Gene Assay
This cell-based assay is used to measure the activity of the TGF-β signaling pathway and the efficacy of inhibitors that target different points in the pathway.
a. Cell Line and Reporter Construct:
b. Assay Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the inhibitor (e.g., this compound or Galunisertib) for a defined period.
-
Stimulate the cells with a specific isoform of recombinant human TGF-β (TGF-β1, TGF-β2, or TGF-β3) at a concentration that induces a submaximal response (e.g., EC80).[16]
-
Incubate for a further 16-24 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
The reduction in reporter activity in the presence of the inhibitor indicates its potency in blocking the signaling of a specific TGF-β isoform.
Visualizations
TGF-β Signaling Pathway and Inhibitor Targets
Caption: TGF-β signaling pathway and points of inhibition.
Experimental Workflow for Specificity Assessment
Caption: Workflow for assessing inhibitor specificity.
Conclusion
This compound is designed for high specificity by targeting the mRNA sequence of TGF-β2.[3] This mechanism is distinct from small molecule inhibitors like Galunisertib, which target the kinase domain of TGF-β receptors and may have broader effects on signaling by all TGF-β isoforms. While clinical and preclinical data support the activity of this compound in reducing TGF-β2, a comprehensive, direct comparison of its specificity against all TGF-β isoforms versus other classes of inhibitors is not extensively documented in publicly available literature.[1][2][4][17][18][19][20][21]
For a definitive assessment of specificity, researchers should consider conducting head-to-head comparative studies using the detailed experimental protocols provided in this guide. Such studies would provide the necessary quantitative data to fully elucidate the specificity profile of this compound in relation to other TGF-β inhibitors. This information is critical for the strategic development and application of these targeted therapies in a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a TGFbeta2-specific antisense oligonucleotide for the treatment of malignant gliomas and other tumors overexpressing TGFbeta2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antisense oligonucleotide this compound (AP 12009) for the targeted inhibition of TGF-β2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sceti.co.jp [sceti.co.jp]
- 11. ulab360.com [ulab360.com]
- 12. Basic Human TGF beta-1 ELISA Kit (ECH018) - Invitrogen [thermofisher.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. oncotarget.com [oncotarget.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. This compound to target transforming growth factor-β: when the journey is not the reward, in reference to Bogdahn et al. (Neuro-Oncology 2011;13:132–142) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of Trabedersen and Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The field of immuno-oncology has rapidly evolved, offering transformative therapeutic strategies that harness the body's immune system to combat cancer. Two distinct approaches, the antisense oligonucleotide Trabedersen and immune checkpoint inhibitors, represent different philosophies in modulating the tumor microenvironment. This guide provides an objective comparison of their mechanisms of action, performance data from clinical and preclinical studies, and the experimental protocols used to evaluate their effects.
Mechanisms of Action: Targeting Different Immunosuppressive Pathways
A fundamental difference between this compound and checkpoint inhibitors lies in their therapeutic targets and the point at which they intervene in the cancer-immunity cycle.
This compound: Neutralizing a Key Immunosuppressive Cytokine
This compound (also known as AP 12009) is a synthetic antisense phosphorothioate oligodeoxynucleotide. Its mechanism of action is to specifically target and bind to the messenger RNA (mRNA) of human transforming growth factor-beta 2 (TGF-β2).[1][2][3] This binding prevents the translation of TGF-β2 mRNA into protein, thereby reducing the levels of this potent immunosuppressive cytokine within the tumor microenvironment.[1]
TGF-β2 is frequently overexpressed in various aggressive cancers, including high-grade gliomas, pancreatic cancer, and melanoma.[1][3][4] It plays a pivotal role in carcinogenesis by promoting tumor growth, invasion, angiogenesis, and, crucially, by suppressing the anti-tumor immune response.[2][3][5] By inhibiting TGF-β2, this compound aims to reverse this immunosuppression, making the tumor more visible and susceptible to attack by the patient's immune system.[6][7]
Checkpoint Inhibitors: Releasing the Brakes on T-Cell Activity
Immune checkpoint inhibitors are monoclonal antibodies that block inhibitory proteins, known as checkpoints, on the surface of immune cells, primarily T cells.[8][9] These checkpoints are a normal part of the immune system, preventing an over-strong immune response that could damage healthy tissues.[8] However, many tumors exploit these pathways to evade immune destruction.[9]
The most well-known checkpoint pathways targeted are:
-
CTLA-4 (Cytotoxic T-Lymphocyte-Associated Protein 4): This receptor is found on T cells and acts as an "off" switch during the initial priming phase of the T-cell response in the lymph nodes. By blocking CTLA-4 (e.g., with ipilimumab), T-cell activation is enhanced.[10]
-
PD-1 (Programmed Cell Death Protein 1) and PD-L1 (Programmed Death-Ligand 1): PD-1 is expressed on activated T cells, while its ligand, PD-L1, can be expressed on tumor cells.[8][10] When PD-1 binds to PD-L1 in the tumor microenvironment, it sends an inhibitory signal that "exhausts" the T cell, preventing it from killing the cancer cell.[8] PD-1 inhibitors (e.g., nivolumab, pembrolizumab) or PD-L1 inhibitors block this interaction, restoring the T cell's anti-tumor activity.[8][11]
Data Presentation: A Comparative Overview
Quantitative data from clinical and preclinical studies provide insights into the efficacy and safety of these immunomodulatory agents. The following tables summarize key findings, with a focus on high-grade glioma, an area where both therapeutic classes have been investigated.
Clinical Efficacy in High-Grade Glioma
High-grade gliomas, such as glioblastoma (GBM), are notoriously difficult to treat and are characterized by an immunosuppressive microenvironment, making them a key battleground for immunotherapies.
| Parameter | This compound (10 µM) (Phase IIb, Recurrent/Refractory HGG)[8][12] | Checkpoint Inhibitors (Monotherapy) (Various Phase I/II, Recurrent GBM) | Checkpoint Inhibitors (Combination) (Various Phase I/II, GBM) |
| Indication | Anaplastic Astrocytoma (AA) & Glioblastoma (GBM) | Recurrent GBM | Newly Diagnosed & Recurrent GBM |
| Overall Response Rate (ORR) | Not the primary endpoint; long-lasting responses noted[13] | Pembrolizumab: 8%[14] | Ipilimumab + Nivolumab: Not specified, 12.5% survived >25 months[5] |
| Median Overall Survival (OS) | AA: 39.1 monthsGBM: Comparable to chemo | Pembrolizumab: 13.1 months[14] | Newly Diagnosed (Ipi+Nivo): 20.7 months[4][15]Recurrent (Nivo): OS not improved vs. bevacizumab[16] |
| Progression-Free Survival (PFS) | Not reported as median | Pembrolizumab: 2.8 months[14] | Newly Diagnosed (Ipi+Nivo): 16.1 months[4][17][15]Recurrent (Pembro): 4.5 months[18][19] |
| 2-Year Survival Rate | AA: ~2-fold higher than chemo (p=0.088)[13] | Not consistently reported | Not consistently reported |
Note: Direct comparison is challenging due to differences in trial design, patient populations (newly diagnosed vs. recurrent), and specific endpoints. Checkpoint inhibitors have generally shown limited efficacy in unselected GBM patients in large phase 3 trials.[20][21][22][23]
Clinical Efficacy in Other Solid Tumors (Phase I/II Data)
| Parameter | This compound (Phase I/II, Advanced Tumors)[24][25] |
| Indication | Pancreatic Cancer (2nd-line), Malignant Melanoma (heavily pretreated) |
| Median Overall Survival (OS) | Pancreatic Cancer (n=9): 13.4 monthsMalignant Melanoma (n=19): 11.4 months |
Safety and Tolerability
| Parameter | This compound (10 µM) (Phase IIb, Recurrent HGG)[8] | Checkpoint Inhibitors (Various Trials) |
| Related Adverse Events (Any Grade) | 27% | Varies by agent and combination. Can be significant. |
| Grade 3/4 Related Adverse Events | Not specified, but lower than chemo (27% vs 64% for any related AE) | Pembrolizumab (rGBM): 19.2%[14]Ipi+Nivo (newly diagnosed GBM): 16% Grade 4 events[4][15] |
| Common Adverse Events | Not detailed in abstracts | Fatigue, headache, hypertension (with bevacizumab) |
| Immune-Related Adverse Events (irAEs) | Not reported as a primary category. | A hallmark of this class, can affect any organ system (e.g., colitis, dermatitis, endocrinopathies).[20] |
Experimental Protocols: Assessing Immunomodulatory Effects
Evaluating the impact of these drugs on the immune system requires a range of specialized laboratory techniques. Below are detailed methodologies for key experiments.
T-Cell Activation Assay by Flow Cytometry
This assay measures the activation state of T cells following stimulation, which can be modulated by immunomodulatory drugs.
-
Objective: To quantify the expression of activation markers (e.g., CD25, CD69) on T cells.
-
Methodology:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood or isolate immune cells from lymphoid tissue.[6][26]
-
Stimulation: Plate cells in a 96-well plate. For a positive control, coat wells with anti-CD3 antibody (to engage the T-cell receptor) and add soluble anti-CD28 antibody (to provide a co-stimulatory signal).[6][26] Experimental wells will contain T cells, antigen-presenting cells, a relevant antigen, and the therapeutic agent (this compound or a checkpoint inhibitor).
-
Incubation: Culture the cells for a period ranging from 6 to 96 hours, depending on the markers being analyzed.[10][26]
-
Staining: Harvest the cells and stain them with a cocktail of fluorescently-labeled monoclonal antibodies. A typical panel would include antibodies against CD3 (to identify T cells), CD4/CD8 (to identify T-cell subsets), and activation markers like CD25 and CD69.[9]
-
Data Acquisition: Analyze the stained cells using a flow cytometer to determine the percentage of T cells expressing the activation markers.[1][9][10]
-
Lymphokine-Activated Killer (LAK) Cell Cytotoxicity Assay
This assay is particularly relevant for this compound, which has been shown to reverse TGF-β2-mediated immunosuppression and enhance the killing capacity of LAK cells.[7]
-
Objective: To measure the ability of immune effector cells (LAK cells) to lyse tumor target cells.
-
Methodology:
-
Effector Cell Preparation: Isolate PBMCs and culture them with a high dose of Interleukin-2 (IL-2) for several days to generate LAK cells.[27][28] For experimental conditions, this compound can be added during this culture period.
-
Target Cell Preparation: Culture a tumor cell line (e.g., an NK-resistant line like Raji for LAK cells).[27][28]
-
Labeling: Label the target tumor cells with a radioactive isotope, typically Sodium Chromate (⁵¹Cr).[27] ⁵¹Cr is released from the cell upon lysis.
-
Co-culture: Mix the LAK effector cells with the ⁵¹Cr-labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the plate for a short term, typically 4 hours.
-
Measurement: After incubation, centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter. The amount of ⁵¹Cr released is directly proportional to the number of target cells killed by the LAK cells.[27]
-
Calculation: Percent specific lysis is calculated using the formula: (% Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Conclusion
This compound and checkpoint inhibitors represent two innovative but distinct strategies for cancer immunotherapy.
-
This compound acts "upstream" by targeting the production of the broadly immunosuppressive cytokine TGF-β2. This approach aims to remodel the tumor microenvironment from a suppressive to a more permissive state, potentially enabling a wider range of immune cells to act against the tumor. Its efficacy in preclinical models, particularly in reversing immunosuppression of LAK cells, is promising.[7] Clinical data suggests a favorable safety profile and encouraging survival trends in subgroups of patients with high-grade glioma and other advanced cancers.[8][13][24]
-
Checkpoint inhibitors act "downstream" by directly releasing the brakes on T cells that are already present. This leads to a potent reactivation of anti-tumor T-cell responses. While they have revolutionized the treatment of many cancers, their success in immunologically "cold" tumors like glioblastoma has been limited when used as monotherapy, suggesting that a lack of pre-existing T-cell infiltration may be a key barrier.[18][20][22]
The different mechanisms of action suggest that these therapies are not mutually exclusive. In fact, a logical future direction for research would be the combination of these approaches. By using this compound to reduce the immunosuppressive shield of TGF-β2, it may be possible to increase T-cell infiltration and create a more inflamed tumor microenvironment, thereby sensitizing previously resistant tumors to the effects of checkpoint inhibitors. This highlights the importance of continued research into multi-faceted immunomodulatory strategies to overcome the complex challenge of cancer.
References
- 1. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. academic.oup.com [academic.oup.com]
- 3. A Study Testing the Effect of Immunotherapy (Ipilimumab and Nivolumab) in Patients With Recurrent Glioma With Elevated Mutational Burden - National Brain Tumor Society [trials.braintumor.org]
- 4. NRG-BN002: Phase I study of ipilimumab, nivolumab, and the combination in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nivolumab with or without ipilimumab in patients with recurrent glioblastoma: results from exploratory phase I cohorts of CheckMate 143 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. T cell activation assay [protocols.io]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study – ScienceOpen [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. Treatment with pembrolizumab in programmed death ligand 1-positive recurrent glioblastoma: Results from the multicohort phase 1 KEYNOTE-028 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. Window-of-opportunity clinical trial of pembrolizumab in patients with recurrent glioblastoma reveals predominance of immune-suppressive macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Immune Checkpoint Inhibitors in Glioblastoma IDHwt Treatment: A Systematic Review [mdpi.com]
- 21. The landscape of immune checkpoint inhibitor clinical trials in glioblastoma: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immune Checkpoint Inhibitors and Glioblastoma: A Review on Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ANTISENSE PHARMA GmbH Presents this compound Phase I/II Complete Data at American Society of Clinical Oncology - BioSpace [biospace.com]
- 25. Final results of a phase I/II study in patients with pancreatic cancer, malignant melanoma, and colorectal carcinoma with this compound. - ASCO [asco.org]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Measurement of cytotoxic activity of NK/LAK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. aai.org.tr [aai.org.tr]
Decoding Trabedersen Response: A Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers for predicting response to Trabedersen, a novel antisense oligonucleotide targeting transforming growth factor-beta 2 (TGF-β2). The information presented is based on available experimental data to aid in research and drug development.
This compound (also known as AP 12009 and OT-101) is an investigational therapeutic designed to treat cancers that overexpress TGF-β2, a cytokine implicated in tumor growth, metastasis, and immune suppression.[1][2] Validation of predictive biomarkers is crucial for identifying patients most likely to benefit from this targeted therapy. The primary biomarker investigated for this compound response is the expression level of its target, TGF-β2.
The Central Biomarker: Transforming Growth Factor-beta 2 (TGF-β2)
The mechanism of action of this compound is the specific inhibition of TGF-β2 synthesis.[2][3] Consequently, the overexpression of TGF-β2 in tumor tissue is the foundational biomarker for patient selection in clinical trials.[2][3] Elevated levels of TGF-β2 have been associated with a poor prognosis in several cancers, including high-grade glioma, pancreatic cancer, and malignant melanoma, the primary indications for this compound.[4][5][6]
Quantitative Data from Clinical Trials
Clinical studies have provided quantitative data supporting the rationale of targeting TGF-β2-overexpressing tumors with this compound.
High-Grade Glioma:
A randomized, active-controlled phase IIb study in patients with recurrent or refractory high-grade glioma (anaplastic astrocytoma and glioblastoma multiforme) compared two doses of this compound with standard chemotherapy (temozolomide or procarbazine/lomustine/vincristine).[2] While the primary endpoint of 6-month tumor control was not significantly different in the overall population, a prespecified subgroup analysis of anaplastic astrocytoma patients showed a significant benefit for the 10 µM this compound dose.[2]
| Outcome Measure | 10 µM this compound | 80 µM this compound | Standard Chemotherapy |
| 14-Month Tumor Control Rate (Anaplastic Astrocytoma) | 23% | 8% | 7% (p=0.0032 vs 10µM) |
| Median Overall Survival (Anaplastic Astrocytoma) | 39.1 months | 35.2 months | 21.7 months |
| 2-Year Survival Rate (Anaplastic Astrocytoma) | Trend for superiority vs chemo (p=0.10) | - | - |
Pancreatic Cancer and Malignant Melanoma:
A phase I/II dose-escalation study evaluated intravenous this compound in patients with advanced pancreatic cancer, malignant melanoma, and colorectal carcinoma.[7][8] The study reported promising median overall survival (mOS) data for patients with pancreatic cancer and malignant melanoma.[7]
| Cancer Type | Treatment | Median Overall Survival (mOS) |
| Pancreatic Cancer | This compound (140 mg/m²/d) | 13.4 months |
| Malignant Melanoma | This compound (140 mg/m²/d) | 9.3 months |
A recent bioinformatics analysis of pancreatic ductal adenocarcinoma (PDAC) patients further strengthens the role of TGFB2 as a biomarker. The study found that high TGFB2 expression was significantly associated with reduced overall survival in patients under 65.[9] Notably, the same study reported that young patients treated with OT-101 (this compound) showed improved overall survival compared to untreated controls, providing a direct link between the biomarker and treatment response.[9][10]
| Patient Subgroup (PDAC, <65 years) | Median Overall Survival (High TGFB2) | Median Overall Survival (Low TGFB2) |
| Untreated | 17.9 months | 66.9 months |
| Treated with OT-101 (this compound) | Improved OS vs. untreated controls | - |
Comparison with Alternative Therapies
The validation of a predictive biomarker requires comparison with standard-of-care treatments to demonstrate that the biomarker specifically predicts response to the targeted therapy.
| Cancer Type | This compound (in TGF-β2 overexpressing tumors) | Standard of Care / Alternatives |
| High-Grade Glioma (recurrent/refractory) | Potential for improved survival in anaplastic astrocytoma subgroup.[2] | Temozolomide or PCV (procarbazine, lomustine, and vincristine) chemotherapy.[2] |
| Pancreatic Cancer (advanced) | Promising median overall survival in a phase I/II study.[7] | Gemcitabine-based chemotherapy, FOLFIRINOX.[11][12] |
| Malignant Melanoma (advanced) | Promising median overall survival in a phase I/II study.[7] | Immune checkpoint inhibitors (e.g., anti-PD-1), BRAF/MEK inhibitors (for BRAF-mutated tumors).[13][14] |
The key differentiator for this compound is its targeted approach. While standard chemotherapies have a broader mechanism of action, this compound's efficacy is hypothesized to be directly linked to the presence of its molecular target, TGF-β2.
Experimental Protocols
Accurate and reproducible measurement of TGF-β2 is critical for biomarker validation. The two primary methods used are immunohistochemistry (IHC) for tissue samples and enzyme-linked immunosorbent assay (ELISA) for plasma or serum.
Immunohistochemistry (IHC) for TGF-β2 in Tumor Tissue
Objective: To detect and quantify the expression of TGF-β2 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Methodology:
-
Deparaffinization and Rehydration: FFPE tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This is often done by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution (e.g., normal goat serum).
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for TGF-β2. The choice of antibody and its dilution are critical and require optimization.
-
Secondary Antibody and Detection: A biotinylated secondary antibody that binds to the primary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: The sections are counterstained with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: The slides are dehydrated through graded ethanol and cleared in xylene before being coverslipped with a permanent mounting medium.
Scoring: The staining intensity and the percentage of positive tumor cells are assessed to generate a semi-quantitative H-score. The H-score is calculated by summing the products of the staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of cells at each intensity level.[15]
Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma/Serum TGF-β2
Objective: To quantify the concentration of TGF-β2 in plasma or serum samples.
Methodology:
-
Sample Preparation: TGF-β2 in plasma and serum is often in a latent, inactive form. Therefore, an activation step, typically involving acidification followed by neutralization, is required to release the active TGF-β2 for detection.
-
Coating: A microplate is pre-coated with a capture antibody specific for TGF-β2.
-
Incubation with Sample: The activated patient samples and a series of known standards are added to the wells and incubated. TGF-β2 present in the samples binds to the capture antibody.
-
Washing: The wells are washed to remove unbound substances.
-
Detection Antibody: A biotinylated detection antibody that binds to a different epitope on the TGF-β2 molecule is added, forming a "sandwich".
-
Enzyme Conjugate: A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution for HRP is added, resulting in a color change.
-
Stopping the Reaction: The reaction is stopped by the addition of a stop solution.
-
Measurement: The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Calculation: The concentration of TGF-β2 in the samples is determined by interpolating from a standard curve generated from the known standards.
Visualizations
Caption: this compound inhibits TGF-β2 protein synthesis.
Caption: Workflow for validating TGF-β2 as a predictive biomarker.
References
- 1. Pancreatic Cancer Treatment Types – Pancreatic Cancer Action Network [pancan.org]
- 2. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor this compound: results of a randomized and controlled phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANTISENSE PHARMA GmbH Presents this compound Phase I/II Complete Data at American Society of Clinical Oncology - BioSpace [biospace.com]
- 4. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Progression of melanoma is suppressed by targeting all transforming growth factor-β isoforms with an Fc chimeric receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Final results of a phase I/II study in patients with pancreatic cancer, malignant melanoma, and colorectal carcinoma with this compound. - ASCO [asco.org]
- 8. researchgate.net [researchgate.net]
- 9. TGFB2 Expression and Methylation Predict Overall Survival in Pancreatic Ductal Adenocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oncotelic Therapeutics Highlights Peer‑Reviewed Publication Linking TGFB2 to Survival in Younger Pancreatic Cancer Patients - BioSpace [biospace.com]
- 11. Current Standards of Chemotherapy for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pancreatic Cancer Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Cutaneous Malignant Melanoma: Guideline-Based Management and Interprofessional Collaboration - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Transforming growth factor-β pathway activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Trabedersen's Efficacy in Temozolomide-Resistant Glioma: A Comparative Guide to Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to the alkylating agent temozolomide (TMZ) is a major obstacle in the treatment of glioblastoma (GBM), the most aggressive primary brain tumor. This guide provides a comparative overview of the preclinical efficacy of Trabedersen (AP 12009), a targeted inhibitor of transforming growth factor-beta 2 (TGF-β2), in the context of TMZ-resistant glioma models. While direct preclinical studies on this compound in TMZ-resistant models are not extensively available in the public domain, this guide draws upon the established role of the TGF-β pathway in chemoresistance to provide a rationale for its use and compares this strategy with alternative therapeutic approaches that have been investigated preclinically.
Introduction to this compound and the Role of TGF-β2 in TMZ Resistance
This compound is an antisense oligonucleotide designed to specifically inhibit the production of TGF-β2, a cytokine frequently overexpressed in high-grade gliomas.[1][2][3] TGF-β signaling is implicated in key mechanisms of cancer progression, including immunosuppression, metastasis, and proliferation.[2][4] Emerging evidence suggests a crucial role for the TGF-β pathway in the development of chemoresistance. In GBM, TGF-β has been shown to contribute to TMZ resistance by increasing the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) and by promoting a mesenchymal phenotype associated with therapy resistance.[5] Therefore, inhibiting TGF-β2 with this compound presents a rational therapeutic strategy to potentially overcome or circumvent TMZ resistance in glioma.
Preclinical Efficacy Data: A Comparative Landscape
Direct preclinical data quantitatively assessing the efficacy of this compound in established TMZ-resistant glioma cell lines or animal models is limited in publicly available literature. However, the principle of targeting the TGF-β pathway has been explored. For instance, preclinical studies with other TGF-β inhibitors, such as OKN-007, have shown that concomitant treatment with TMZ was superior to TMZ monotherapy.[6][7]
To provide a useful comparison for researchers, this guide summarizes preclinical data for various alternative therapeutic strategies that have been tested in TMZ-resistant glioma models.
Table 1: In Vitro Efficacy of Alternative Therapies in TMZ-Resistant Glioma Cell Lines
| Therapeutic Agent/Strategy | Drug Class | TMZ-Resistant Cell Line(s) | Key Findings |
| TGF-β Inhibition (e.g., OKN-007) | TGF-β Inhibitor | Preclinical Series | Combination with TMZ was superior to TMZ monotherapy.[6][7] |
| PARP Inhibition (e.g., Olaparib) | PARP Inhibitor | Various GBM cell lines | Sensitizes TMZ-resistant cells to TMZ, particularly in models with specific DNA repair deficiencies. |
| PI3K/mTOR Inhibition (e.g., BKM120) | PI3K Inhibitor | Various GBM cell lines | Can overcome resistance driven by the PI3K/AKT pathway activation.[7] |
| Cannabinoid Combination (THC + CBD) | Cannabinoids | U87MG, T98G (TMZ-resistant variants) | Combination with TMZ exerted a strong anti-tumoral action in TMZ-resistant xenografts.[8] |
| SCD1 Inhibition | Metabolic Enzyme Inhibitor | T98G-R, U87-R | Downregulation of SCD1 re-sensitized TMZ-resistant cells. |
Table 2: In Vivo Efficacy of Alternative Therapies in TMZ-Resistant Glioma Models
| Therapeutic Agent/Strategy | Animal Model | Key Findings |
| TGF-β Inhibition (e.g., OKN-007 + TMZ) | Murine Glioma Models | Superior to TMZ monotherapy.[6][7] |
| Cannabinoid Combination (THC + CBD + TMZ) | Glioma Xenografts (TMZ-resistant) | Strong anti-tumoral action observed.[8] |
| Biguanide (e.g., Metformin) + TMZ | GBM Murine Models | Significant improvement in overall survival compared to TMZ alone.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for establishing TMZ-resistant models and for evaluating therapeutic efficacy.
Protocol 1: Establishment of Temozolomide-Resistant Glioblastoma Cell Lines
-
Cell Culture: Human glioblastoma cell lines (e.g., U87MG, T98G) are cultured in standard media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.
-
Induction of Resistance: Cells are continuously exposed to escalating doses of TMZ over a period of several months. The initial TMZ concentration is typically low (e.g., 1-10 µM) and is gradually increased as cells develop resistance.[10]
-
Verification of Resistance: The IC50 value (the concentration of a drug that gives half-maximal response) for TMZ is determined in the resistant cell line and compared to the parental, sensitive cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value confirms the resistant phenotype.[10] For example, the IC50 for TMZ in sensitive U87 cells is around 230 µM, while in resistant lines it can be significantly higher.[11][12]
Protocol 2: In Vitro Drug Efficacy Assessment
-
Cell Seeding: TMZ-sensitive and TMZ-resistant glioma cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the investigational drug (e.g., this compound, PARP inhibitor, etc.), either alone or in combination with TMZ.
-
Viability Assay: After a set incubation period (e.g., 72 hours), cell viability is assessed using an appropriate assay (e.g., MTT).
-
Data Analysis: Dose-response curves are generated, and IC50 values are calculated to quantify the cytotoxic effect of the treatment.
Protocol 3: In Vivo Xenograft Model of TMZ-Resistant Glioblastoma
-
Cell Implantation: TMZ-resistant human glioblastoma cells (e.g., 1x10^5 to 5x10^5 cells) are stereotactically implanted into the brains of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Treatment Administration: Once tumors are established, mice are randomized into treatment groups. This compound would typically be administered via convection-enhanced delivery (CED) directly to the tumor, while other drugs like TMZ are often given orally or via intraperitoneal injection.
-
Efficacy Endpoints: The primary efficacy endpoints are typically tumor growth inhibition and overall survival. Tumor volume is measured at regular intervals, and survival is monitored until a pre-defined endpoint is reached.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for understanding the therapeutic rationale and study outcomes.
Caption: TGF-β2 signaling pathway's role in TMZ resistance and this compound's mechanism.
Caption: Experimental workflow for evaluating this compound in TMZ-resistant glioma models.
Conclusion
Targeting the TGF-β2 pathway with this compound is a scientifically sound strategy for addressing temozolomide resistance in glioblastoma. While direct, comparative preclinical data for this compound in TMZ-resistant models remains to be published, the existing evidence for the role of TGF-β in chemoresistance provides a strong rationale for its investigation. The comparative data on alternative therapeutic strategies presented in this guide offer a valuable resource for researchers aiming to develop novel combination therapies to overcome the significant clinical challenge of TMZ-resistant glioblastoma. Further preclinical studies are warranted to elucidate the specific efficacy of this compound in this setting and to identify potential synergistic combinations.
References
- 1. The antisense oligonucleotide this compound (AP 12009) for the targeted inhibition of TGF-β2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted tumor therapy with the TGF-beta 2 antisense compound AP 12009 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antisense therapeutics for tumor treatment: the TGF-beta2 inhibitor AP 12009 in clinical development against malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of TGF-beta2 with AP 12009 in recurrent malignant gliomas: from preclinical to phase I/II studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Overcoming Resistance to Temozolomide in Glioblastoma: A Scoping Review of Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. realmofcaring.org [realmofcaring.org]
- 9. Survival Impact of Combined Biguanide and Temozolomide in Glioblastoma Preclinical Models: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Trabedersen: A Comparative Analysis Across Diverse Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the antisense oligonucleotide Trabedersen, detailing its mechanism of action and differential effects on various cancer cell lines. This guide includes a comparative analysis of its performance, supporting experimental data, and detailed methodologies.
This compound (also known as AP 12009) is a promising antisense oligodeoxynucleotide that specifically targets and inhibits the production of transforming growth factor-beta 2 (TGF-β2).[1][2] Overexpression of TGF-β2 is a hallmark of several aggressive cancers, where it plays a pivotal role in promoting tumor growth, metastasis, angiogenesis, and suppressing the host's immune response.[1][3][4] By downregulating TGF-β2, this compound aims to counteract these malignant processes, offering a targeted therapeutic approach.[1] This guide provides a comparative overview of this compound's efficacy and mechanism of action in different cancer cell lines, supported by experimental findings.
Mechanism of Action: Targeting the Hub of Tumor Progression
This compound functions by binding to the messenger RNA (mRNA) of TGF-β2, thereby preventing its translation into a functional protein.[1] This targeted approach leads to a significant reduction in TGF-β2 levels within the tumor microenvironment.[1] The subsequent decrease in TGF-β2 signaling disrupts several key pathways that are crucial for cancer progression, including those involved in cell proliferation, migration, and immune evasion.[1][3][5]
Below is a diagram illustrating the signaling pathway targeted by this compound.
Comparative Efficacy in Different Cancer Cell Lines
This compound has demonstrated anti-tumor activity across a range of cancer cell lines, with its effectiveness varying depending on the cancer type and its reliance on the TGF-β2 signaling pathway.
| Cancer Type | Cell Lines | Key Findings | Reference |
| Pancreatic Cancer | Hup-T3, Hup-T4, PA-TU-8902 | Reduced TGF-β2 secretion with an IC50 in the low µM range, inhibited cell proliferation, and completely blocked cell migration. Reversed TGF-β2-mediated immunosuppression. | [3][6] |
| Glioblastoma (High-Grade Glioma) | Primary high-grade glioma cells | Significantly reduced TGF-β2 protein secretion by 49% to 73%. Reduced glioma cell proliferation and migration. | [5] |
| Malignant Melanoma | - | Investigated in clinical trials, suggesting a role for TGF-β2 in this cancer type. | [1][7] |
| Colorectal Cancer | - | Investigated in clinical trials. TGF-β signaling is known to be involved in colorectal cancer progression. | [1][7] |
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate the efficacy of this compound in cancer cell lines.
TGF-β2 Secretion Assay
-
Objective: To quantify the reduction in TGF-β2 secretion by cancer cells following this compound treatment.
-
Method:
-
Cancer cell lines are cultured to a specific confluency.
-
Cells are treated with varying concentrations of this compound or a control oligonucleotide for a defined period (e.g., 7 days).[8]
-
The cell culture supernatant is collected.
-
The concentration of TGF-β2 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human TGF-β2.
-
The IC50 value (the concentration of this compound that inhibits TGF-β2 secretion by 50%) is calculated.[3]
-
Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the growth of cancer cells.
-
Method:
-
Cells are seeded in 96-well plates at a specific density.
-
After allowing the cells to attach, they are treated with different concentrations of this compound.
-
Cell proliferation is measured at various time points using methods such as the MTT assay, which measures the metabolic activity of viable cells, or by direct cell counting.
-
Cell Migration Assay (Wound Healing Assay)
-
Objective: To evaluate the impact of this compound on the migratory capacity of cancer cells.
-
Method:
-
A confluent monolayer of cancer cells is created in a culture dish.
-
A "scratch" or "wound" is made in the monolayer with a pipette tip.
-
The cells are washed to remove debris and then treated with this compound or a control.
-
The closure of the wound is monitored and imaged at regular intervals.
-
The rate of cell migration is quantified by measuring the change in the wound area over time.
-
Below is a workflow diagram for a typical in vitro evaluation of this compound.
Conclusion
This compound demonstrates significant anti-tumor potential by effectively targeting the TGF-β2 pathway in various cancer cell lines. Its ability to inhibit proliferation, and migration, and reverse immunosuppression highlights its multifaceted mechanism of action. The data presented in this guide underscores the importance of the TGF-β2 signaling pathway as a therapeutic target and positions this compound as a promising candidate for further investigation and development in oncology. Researchers are encouraged to consider the specific TGF-β2 dependency of their cancer models when evaluating the potential of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Transforming growth factor-beta 2 gene silencing with this compound (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. TGF-β signaling and its targeting for glioma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of targeting transforming growth factor β-2 with antisense OT-101 on the cytokine and chemokine profile in patients with advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANTISENSE PHARMA GmbH Presents this compound Phase I/II Complete Data at American Society of Clinical Oncology - BioSpace [biospace.com]
- 8. medchemexpress.com [medchemexpress.com]
Evaluating the Synergistic Effects of Trabedersen with Radiotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trabedersen (AP 12009) is a synthetic antisense oligodeoxynucleotide designed to specifically inhibit the production of transforming growth factor-beta 2 (TGF-β2), a cytokine frequently overexpressed in malignant tumors such as high-grade gliomas.[1][2] TGF-β2 plays a pivotal role in key carcinogenesis mechanisms, including immunosuppression, metastasis, and angiogenesis.[1] Radiotherapy is a cornerstone in the treatment of many cancers, including brain tumors. However, radioresistance remains a significant clinical challenge. Emerging evidence suggests that TGF-β signaling contributes to radioresistance, providing a strong rationale for combining TGF-β inhibitors with radiotherapy to enhance treatment efficacy.[3]
This guide provides a comparative overview of the potential synergistic effects of this compound with radiotherapy. Due to the limited publicly available data on the direct combination of this compound and radiotherapy, this guide will leverage preclinical findings from other TGF-β inhibitors in combination with radiation to illustrate the potential mechanisms and outcomes. This information is compared against standard-of-care and other emerging therapeutic strategies for high-grade gliomas.
The Rationale for Combining this compound with Radiotherapy
Ionizing radiation induces the activation of TGF-β, which in turn can mediate cellular responses that promote tumor cell survival and resistance to therapy.[3] The TGF-β signaling pathway is known to contribute to radioresistance through various mechanisms, including:
-
Induction of DNA Damage Repair: TGF-β can enhance the repair of radiation-induced DNA damage in cancer cells, thereby reducing the cytotoxic effects of radiotherapy.[3]
-
Promotion of Epithelial-Mesenchymal Transition (EMT): TGF-β is a potent inducer of EMT, a process associated with increased cancer cell motility, invasion, and resistance to therapy.
-
Immunosuppression: TGF-β creates an immunosuppressive tumor microenvironment by inhibiting the function of cytotoxic T lymphocytes and promoting the activity of regulatory T cells. Radiotherapy can induce an anti-tumor immune response, and blocking the immunosuppressive effects of TGF-β could amplify this effect.
This compound, by specifically downregulating TGF-β2, has the potential to counteract these radioresistance mechanisms and thereby synergize with radiotherapy to improve tumor control. Preclinical studies with other TGF-β inhibitors have demonstrated the validity of this approach.
Preclinical Evidence with TGF-β Inhibitors and Radiotherapy (Analogous Examples)
Table 1: Summary of Preclinical Studies on TGF-β Inhibitors with Radiotherapy
| TGF-β Inhibitor | Cancer Model | Key Findings |
| 1D11 (pan-TGF-β antibody) | Murine Breast Cancer (4T1) | Combination with radiotherapy significantly slowed tumor growth compared to either treatment alone. |
| Trivalent Ligand TGF-β Trap | Humanized Ewing Sarcoma Model | In combination with radiotherapy, increased immune cell infiltration and decreased lung metastases.[4] |
| Galunisertib (TGF-βR1 inhibitor) | Glioblastoma Xenografts | In combination with radiotherapy, demonstrated enhanced anti-tumor effects. |
Experimental Protocols (Analogous Examples)
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols derived from preclinical studies evaluating TGF-β inhibitors with radiotherapy.
In Vitro Clonogenic Survival Assay
This assay assesses the ability of single cancer cells to form colonies after treatment, a measure of cell reproductive integrity.
-
Cell Culture: Human glioblastoma cell lines (e.g., U87, T98G) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of a TGF-β inhibitor (e.g., small molecule inhibitor or antisense oligonucleotide) for a specified duration (e.g., 24 hours) prior to irradiation.
-
Irradiation: Cells are irradiated with a single dose of ionizing radiation (e.g., 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
Colony Formation: Following treatment, cells are seeded at low density in culture dishes and incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated for each treatment group relative to the untreated control. The data is then fitted to a linear-quadratic model to determine the dose enhancement factor.
In Vivo Tumor Growth Delay Studies
These studies evaluate the effect of treatment on tumor growth in animal models.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously or orthotopically implanted with human glioblastoma cells to establish tumors.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, TGF-β inhibitor alone, radiotherapy alone, and combination therapy. The TGF-β inhibitor is administered according to a defined schedule (e.g., daily intraperitoneal injections). Radiotherapy is delivered to the tumor, often as a single dose or in fractions.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group. The time for tumors to reach a specific volume (e.g., four times the initial volume) is determined, and the tumor growth delay is calculated as the difference in this time between treated and control groups.
Comparison with Alternative Therapeutic Strategies
The combination of this compound and radiotherapy should be evaluated in the context of current and emerging treatments for high-grade gliomas.
Table 2: Comparison of Therapeutic Strategies for High-Grade Glioma
| Treatment Modality | Mechanism of Action | Reported Efficacy (Median Overall Survival) | Key Advantages | Key Limitations |
| Standard of Care (Temozolomide + Radiotherapy) | Alkylating agent (TMZ) damages DNA; Radiotherapy induces DNA double-strand breaks. | ~15-17 months for newly diagnosed GBM. | Established efficacy. | Inevitable resistance; Myelosuppression. |
| This compound + Radiotherapy (Projected) | Inhibition of TGF-β2 to overcome radioresistance. | Efficacy not yet established in clinical trials. | Potential for synergistic tumor killing and reduced radioresistance. | Lack of direct clinical data; Potential for off-target effects. |
| Bevacizumab + Radiotherapy/Chemotherapy | Monoclonal antibody against VEGF-A, inhibiting angiogenesis. | No significant improvement in overall survival in newly diagnosed GBM, though progression-free survival is extended.[5] | Reduces tumor-associated edema. | Increased risk of adverse events like hypertension and thromboembolism.[5] |
| PARP Inhibitors + Radiotherapy | Inhibit poly(ADP-ribose) polymerase, a key enzyme in DNA single-strand break repair, leading to synthetic lethality with radiation-induced double-strand breaks. | Promising preclinical data; Clinical trials are ongoing.[6][7] | Potential to sensitize tumors to radiation, especially those with DNA repair deficiencies. | Potential for increased toxicity; Identifying predictive biomarkers is crucial.[8] |
Visualizing the Mechanisms
TGF-β Signaling Pathway in Radioresistance
The following diagram illustrates the canonical TGF-β signaling pathway and its role in promoting resistance to radiotherapy.
References
- 1. Role of Radiation-induced TGF-beta Signaling in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a TGFbeta2-specific antisense oligonucleotide for the treatment of malignant gliomas and other tumors overexpressing TGFbeta2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. TGFβ Inhibition during Radiotherapy Enhances Immune Cell Infiltration and Decreases Metastases in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | PARP inhibitors combined with radiotherapy: are we ready? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. PARP Inhibitors for Sensitization of Alkylation Chemotherapy in Glioblastoma: Impact of Blood-Brain Barrier and Molecular Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Trabedersen
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Trabedersen. The following procedures are based on best practices for managing potent pharmaceutical compounds and antisense oligonucleotides to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to minimize exposure risk. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or Reusable Half/Full-Facepiece Respirator | A PAPR is recommended for procedures with a high likelihood of aerosol generation. For other tasks, a well-fitted half or full-facepiece respirator with P100/FFP3 particulate filters should be used. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair must be changed immediately if contaminated or at regular intervals to prevent permeation. |
| Body Protection | Disposable Coveralls | Opt for coveralls constructed from materials such as Tyvek® or microporous film to provide a barrier against chemical splashes and fine particles. A dedicated lab coat can be used for lower-risk activities. |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use safety goggles that form a complete seal around the eyes. For maximum protection, a face shield should be worn over the goggles. |
| Foot Protection | Disposable Shoe Covers | Shoe covers must be worn within the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational Plan for Handling this compound
Adherence to a strict, step-by-step operational workflow is critical for the safe handling of this compound. This workflow is designed to minimize exposure and maintain the integrity of the compound.
Disposal Plan
The disposal of this compound and associated waste must be handled with care to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, coveralls, pipette tips, and containers, must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in clearly labeled, sealed, and non-reactive containers.
-
Solid Waste: Dispose of contaminated solid waste, including unused compounds and spill cleanup materials, in designated hazardous waste containers.
-
Sharps: Needles and syringes should be disposed of in a puncture-resistant sharps container designated for hazardous materials.
-
Decontamination: All glassware and equipment should be decontaminated with a validated cleaning agent before being removed from the designated handling area.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.
Mechanism of Action of this compound
This compound is a synthetic antisense oligodeoxynucleotide specifically designed to target and inhibit the production of Transforming Growth Factor-beta 2 (TGF-β2).[1][2] TGF-β2 is a cytokine that is often overexpressed in various cancers and plays a role in tumor growth, metastasis, and immunosuppression.[1][2][3] By binding to the mRNA of TGF-β2, this compound blocks its translation into a functional protein, thereby reducing the levels of TGF-β2.[1][2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
